perfluoro(methylcyclopentane)
Description
The exact mass of the compound perfluoro(methylcyclopentane) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality perfluoro(methylcyclopentane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about perfluoro(methylcyclopentane) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5-nonafluoro-5-(trifluoromethyl)cyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12/c7-1(6(16,17)18)2(8,9)4(12,13)5(14,15)3(1,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNXQFASJTYKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061982 | |
| Record name | Perfluoromethylcyclopentane | |
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Molecular Weight |
300.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Perfluoromethylcyclopentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21446 | |
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CAS No. |
1805-22-7 | |
| Record name | Perfluoromethylcyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1805-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoromethylcyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001805227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, 1,1,2,2,3,3,4,4,5-nonafluoro-5-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoromethylcyclopentane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonafluoro(trifluoromethyl)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.726 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROMETHYLCYCLOPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S014W4T75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of Perfluoro(methylcyclopentane)
Introduction
Perfluoro(methylcyclopentane), with the chemical formula C₆F₁₂, is a fully fluorinated derivative of methylcyclopentane. As a perfluorocarbon (PFC), it exhibits remarkable chemical and thermal stability, rendering it inert and non-toxic. These characteristics, coupled with its unique physical properties, have led to its use in a variety of specialized applications, including as a heat transfer agent, a dielectric fluid, and a solvent for "fluorous" biphasic reactions.[1] This technical guide provides a comprehensive overview of the core physical properties of perfluoro(methylcyclopentane), detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.
Core Physical Properties
The physical properties of perfluoro(methylcyclopentane) are summarized in the tables below. It is important to note that some discrepancies exist in the reported values across different sources, which may be attributable to variations in measurement conditions or sample purity.
Table 1: General and Molar Properties
| Property | Value | Source(s) |
| Chemical Formula | C₆F₁₂ | [2] |
| Molecular Weight | 300.05 g/mol | [2] |
| CAS Number | 1805-22-7 | [2] |
| Appearance | Colorless liquid | [2] |
Table 2: Thermal Properties
| Property | Value | Source(s) |
| Boiling Point | 48 °C | [3] |
| 48-50 °C | ||
| Melting Point | -50 °C | |
| Not specified |
Table 3: Physical and Optical Properties
| Property | Value | Source(s) |
| Density | 1.68 g/mL at 20 °C | [3] |
| 1.707 g/cm³ | ||
| Vapor Pressure | 45 kPa at 25 °C | |
| Refractive Index | Not specified |
Experimental Protocols
Detailed experimental protocols for the synthesis and determination of the physical properties of perfluoro(methylcyclopentane) are provided below. These protocols are based on established methods for perfluorinated compounds.
Synthesis of Perfluoro(methylcyclopentane)
The synthesis of perfluorinated compounds like perfluoro(methylcyclopentane) typically involves harsh fluorination conditions to replace all carbon-hydrogen bonds with carbon-fluorine bonds. The two primary industrial methods are the Fowler process and electrochemical fluorination (Simons process).[4][5]
1. Fowler Process (High-Valent Metal Fluoride Fluorination)
The Fowler process utilizes a high-valent metal fluoride, typically cobalt(III) fluoride (CoF₃), as a fluorinating agent.[4]
-
Reaction: The hydrocarbon precursor, methylcyclopentane, is passed in the vapor phase over a heated bed of CoF₃. The CoF₃ is reduced to CoF₂, and the hydrocarbon is perfluorinated. The CoF₂ is then regenerated by passing fluorine gas over it at an elevated temperature.
-
C₆H₁₂ + 24CoF₃ → C₆F₁₂ + 12HF + 24CoF₂
-
2CoF₂ + F₂ → 2CoF₃
-
-
Apparatus: A high-temperature tube furnace containing a nickel or Monel reaction tube packed with CoF₃. The system includes a precursor delivery system, a product collection train with cold traps to condense the perfluorinated product and hydrogen fluoride, and a system for regenerating the CoF₃.
-
Procedure:
-
The CoF₃ is prepared by passing fluorine gas over anhydrous CoF₂ at approximately 250 °C.
-
The reaction tube is heated to the desired reaction temperature (typically 300-400 °C).
-
A stream of nitrogen gas is passed through the system to remove any residual air and moisture.
-
The methylcyclopentane precursor is vaporized and introduced into the reaction tube with the nitrogen carrier gas.
-
The reaction products are passed through a series of cold traps (typically cooled with dry ice/acetone) to condense the perfluoro(methylcyclopentane) and hydrogen fluoride.
-
The crude product is purified by washing with a dilute base (e.g., sodium bicarbonate) to remove HF, followed by drying and fractional distillation.
-
2. Electrochemical Fluorination (Simons Process)
Electrochemical fluorination involves the electrolysis of a solution of the organic compound in anhydrous hydrogen fluoride (aHF).[5]
-
Reaction: An electric current is passed through a solution of methylcyclopentane in aHF. The organic substrate is oxidized at the nickel anode, leading to the replacement of hydrogen atoms with fluorine.
-
C₆H₁₂ --(Electrolysis in aHF)--> C₆F₁₂ + H₂
-
-
Apparatus: An electrochemical cell, typically constructed from Monel or steel, with a pack of alternating nickel anodes and cathodes. The cell is equipped with a reflux condenser cooled to a low temperature (e.g., -20 °C) to retain the volatile aHF while allowing hydrogen gas to escape.
-
Procedure:
-
The electrochemical cell is charged with anhydrous hydrogen fluoride.
-
The methylcyclopentane precursor is dissolved in the aHF to create the electrolyte solution.
-
A direct current is applied across the electrodes (typically at a cell voltage of 5-6 V).
-
The electrolysis is continued until the desired degree of fluorination is achieved. The progress can be monitored by the decrease in current as the conductivity of the electrolyte changes.
-
The perfluorinated product, being denser and immiscible with aHF, typically forms a separate layer at the bottom of the cell.
-
The product is drained from the cell and purified in a similar manner to the Fowler process (washing, drying, and distillation).
-
Determination of Physical Properties
1. Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes and provides an accurate boiling point at atmospheric pressure.[6]
-
Apparatus: Thiele tube, mineral oil, thermometer, small test tube, capillary tube (sealed at one end), and a rubber band.
-
Procedure:
-
Fill the Thiele tube with mineral oil to a level above the side arm.
-
Add approximately 0.5 mL of perfluoro(methylcyclopentane) to the small test tube.
-
Place the capillary tube (sealed end up) into the test tube.
-
Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in the Thiele tube, with the oil level above the sample.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Once a steady stream of bubbles is observed, remove the heat.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
-
2. Density Measurement
The density of liquid perfluoro(methylcyclopentane) can be determined using a pycnometer or a graduated cylinder and a balance.[7]
-
Apparatus: Pycnometer (or a graduated cylinder), analytical balance, and a constant temperature water bath.
-
Procedure (using a pycnometer):
-
Clean and dry the pycnometer and determine its mass.
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Adjust the volume of water to the calibration mark, dry the outside of the pycnometer, and measure its mass.
-
Empty and dry the pycnometer, then fill it with perfluoro(methylcyclopentane).
-
Repeat the thermal equilibration, volume adjustment, and weighing steps.
-
The density is calculated using the formula: Density = (mass of sample / mass of water) × density of water at the measurement temperature.
-
3. Vapor Pressure Determination (Knudsen Effusion Method)
The Knudsen effusion method is suitable for determining the vapor pressure of substances with low volatility.[1][8]
-
Apparatus: Knudsen effusion cell (a small, thermostated container with a small orifice), a high-precision microbalance, and a vacuum system.
-
Procedure:
-
A known mass of perfluoro(methylcyclopentane) is placed in the Knudsen cell.
-
The cell is placed in a vacuum chamber and heated to a constant, known temperature.
-
The rate of mass loss of the sample due to effusion of vapor through the orifice is measured using the microbalance.
-
The vapor pressure is calculated using the Hertz-Knudsen equation, which relates the rate of effusion to the vapor pressure, temperature, and molecular weight of the substance, as well as the area of the orifice.
-
Mandatory Visualization
Caption: Workflow for the synthesis and physical property characterization of perfluoro(methylcyclopentane).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Perfluoromethylcyclopentane | C6F12 | CID 74546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemcd.com [chemcd.com]
- 4. Fowler process - Wikipedia [en.wikipedia.org]
- 5. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Perfluoro(methylcyclopentane): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro(methylcyclopentane) (PFMCP) is a fully fluorinated derivative of methylcyclopentane, belonging to the class of per- and polyfluoroalkyl substances (PFAS). Its unique properties, including high thermal and chemical stability, low surface tension, and excellent dielectric properties, make it a compound of significant interest in various advanced applications. These applications range from its use as a specialized solvent and heat-transfer agent to its potential role in the development of new materials and pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to perfluoro(methylcyclopentane), detailing experimental protocols, presenting quantitative data, and visualizing the key reaction pathways.
Core Synthesis Methodologies
The complete replacement of hydrogen atoms with fluorine in methylcyclopentane to yield perfluoro(methylcyclopentane) is a chemically challenging process due to the high reactivity of fluorinating agents. Three primary methods have been established for the synthesis of perfluorinated organic compounds:
-
Electrochemical Fluorination (ECF) or the Simons Process
-
The Fowler Process using Cobalt(III) Fluoride
-
Direct Fluorination with Elemental Fluorine
This guide will delve into the specifics of each of these methods for the synthesis of perfluoro(methylcyclopentane).
Electrochemical Fluorination (ECF) - The Simons Process
The Simons process is a widely used industrial method for the production of perfluorinated compounds. It involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF).[1]
Reaction Principle
The overall reaction for the electrochemical fluorination of methylcyclopentane is:
C₅H₉CH₃ + 12 HF → C₅F₁₁CF₃ + 12 H₂
The process occurs at a nickel anode with cell potentials typically maintained between 5 and 6 volts.[1] While the exact mechanism is complex and still debated, it is believed to involve the formation of high-valent nickel fluoride species on the anode surface, which then act as the fluorinating agent.
Experimental Protocol: Simons Process
While specific patents cover the general process, detailed public literature on the Simons ECF of methylcyclopentane is limited due to the industrial nature of the process.[2][3] However, a general laboratory-scale procedure can be outlined based on the established principles of the Simons process:
Materials:
-
Methylcyclopentane (C₆H₁₂)
-
Anhydrous Hydrogen Fluoride (aHF)
-
A conductivity additive may be used for hydrocarbons due to their low solubility in HF.[4]
Apparatus:
-
A Simons electrochemical cell, typically constructed from a material resistant to HF (e.g., Monel or steel).
-
A pack of alternating nickel anodes and cathodes, insulated from each other.
-
A cooling system to maintain the desired operating temperature.
-
A system for venting the hydrogen gas produced at the cathode.
-
A condenser and collection system for the fluorinated products.
Procedure:
-
The electrochemical cell is charged with anhydrous hydrogen fluoride.
-
The methylcyclopentane starting material is introduced into the cell. The initial concentration can be up to about 20 weight percent of the total cell contents.[2]
-
Electrolysis is initiated by applying a constant current. The cell voltage is typically in the range of 5-6 V.[1]
-
The temperature of the electrolyte is maintained at a low level, often around 0 °C, to minimize side reactions and evaporation of the HF.
-
During the electrolysis, hydrogen gas is evolved at the cathode and is safely vented.
-
The perfluorinated product, being denser than and immiscible with HF, settles at the bottom of the cell and can be drained off periodically.
-
The crude product is then subjected to purification, typically involving washing with a dilute base to remove residual HF, followed by fractional distillation.
Quantitative Data (Illustrative)
| Parameter | Value/Range | Reference |
| Starting Material | Methylcyclopentane | |
| Fluorinating Agent | Anhydrous Hydrogen Fluoride (Electrolyte) | |
| Anode Material | Nickel | [1] |
| Cell Voltage | 5 - 6 V | [1] |
| Current Density | Typically low to moderate | - |
| Temperature | ~ 0 °C | - |
| Yield | Variable, often moderate with potential for fragmentation | [1] |
Process Workflow: Simons Electrochemical Fluorination
Caption: Workflow for the synthesis of perfluoro(methylcyclopentane) via the Simons process.
The Fowler Process (Cobalt(III) Fluoride Fluorination)
The Fowler process provides an alternative route to perfluorocarbons by reacting a hydrocarbon vapor with a high-valency metal fluoride, most commonly cobalt(III) fluoride (CoF₃).[5]
Reaction Principle
This process is typically carried out in two stages at high temperatures:
-
Regeneration of the Fluorinating Agent: Cobalt(II) fluoride (CoF₂) is fluorinated with elemental fluorine to produce cobalt(III) fluoride. 2 CoF₂ + F₂ → 2 CoF₃
-
Fluorination of the Hydrocarbon: The hydrocarbon vapor is passed over a heated bed of CoF₃, which acts as the fluorinating agent. The CoF₃ is reduced back to CoF₂ in the process. C₅H₉CH₃ + 24 CoF₃ → C₅F₁₁CF₃ + 12 HF + 24 CoF₂
The reaction is believed to proceed through a single-electron transfer mechanism involving carbocation intermediates, which can lead to rearrangements and a mixture of products.[5]
Experimental Protocol: Fowler Process
A general laboratory procedure for the Fowler process is as follows:
Materials:
-
Methylcyclopentane
-
Cobalt(II) fluoride (CoF₂)
-
Elemental Fluorine (F₂)
Apparatus:
-
A tube furnace capable of reaching high temperatures.
-
A reactor tube made of a material resistant to fluorine and HF at high temperatures (e.g., nickel or Monel).
-
A system for delivering the hydrocarbon vapor to the reactor.
-
A system for introducing fluorine gas for the regeneration of the CoF₃.
-
A series of traps to condense the product and capture the HF byproduct.
Procedure:
-
A bed of CoF₂ is placed in the reactor tube within the furnace.
-
The CoF₂ is activated by heating it to a high temperature (e.g., 250-300 °C) while passing a stream of dilute fluorine gas over it to convert it to CoF₃. This is continued until the fluorine is no longer being consumed.
-
The fluorine flow is stopped, and the reactor is purged with an inert gas (e.g., nitrogen).
-
The temperature of the reactor is adjusted for the fluorination reaction (typically in the range of 300-400 °C).
-
Methylcyclopentane vapor, carried by a stream of inert gas, is passed through the heated CoF₃ bed.
-
The effluent from the reactor, containing the perfluorinated product, HF, and the inert carrier gas, is passed through a series of cold traps to condense the liquid products.
-
The crude product is then purified by washing with a dilute base and fractional distillation.
Quantitative Data (Illustrative)
| Parameter | Value/Range | Reference |
| Starting Material | Methylcyclopentane | [5] |
| Fluorinating Agent | Cobalt(III) Fluoride (CoF₃) | [5] |
| Reaction Temperature | 300 - 400 °C | [5] |
| Yield | Variable, depends on conditions and substrate | - |
| Byproducts | Hydrogen Fluoride (HF), rearranged isomers | [5] |
Logical Relationship: Fowler Process
Caption: The two-stage cycle of the Fowler process for perfluorination.
Direct Fluorination
Direct fluorination involves the reaction of a hydrocarbon with elemental fluorine (F₂). This method is highly exothermic and can be explosive if not carefully controlled.
Reaction Principle
C₅H₉CH₃ + 12 F₂ → C₅F₁₁CF₃ + 12 HF
Due to the extreme reactivity of fluorine, this reaction is typically carried out in the gas phase at low concentrations of both the hydrocarbon and fluorine, often with an inert gas diluent. Catalysts, such as metal fluorides, can be used to improve selectivity.
Experimental Protocol: Direct Fluorination
Materials:
-
Methylcyclopentane
-
Elemental Fluorine (F₂), typically diluted in an inert gas (e.g., N₂ or He).
-
Inert gas for dilution.
Apparatus:
-
A flow reactor designed for highly exothermic reactions, possibly a microreactor to ensure efficient heat and mass transfer.[6]
-
Mass flow controllers to precisely control the flow rates of the reactants and diluent gas.
-
A cooling system to manage the reaction temperature.
-
A product collection system, including cold traps.
Procedure:
-
A stream of methylcyclopentane vapor, highly diluted in an inert gas, is introduced into the reactor.
-
A separate stream of fluorine, also highly diluted in an inert gas, is introduced into the reactor to mix with the hydrocarbon stream.
-
The reaction is initiated, often by heating a specific zone of the reactor or by using a catalyst.
-
The reaction temperature is carefully controlled to prevent runaway reactions.
-
The product stream is cooled, and the perfluorinated product and HF are condensed in cold traps.
-
Purification follows the standard procedure of washing and fractional distillation.
Quantitative Data (Illustrative)
| Parameter | Value/Range |
| Starting Material | Methylcyclopentane |
| Fluorinating Agent | Elemental Fluorine (F₂) |
| Reactant Concentration | Highly diluted in inert gas |
| Temperature | Controlled, often with cooling |
| Yield | Can be low due to fragmentation and side reactions |
| Catalyst | Optional, e.g., metal fluorides |
Signaling Pathway: Direct Fluorination Control
References
- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US9340884B2 - Process for the electrochemical fluorination of organic compounds - Google Patents [patents.google.com]
- 4. US2519983A - Electrochemical process of making fluorine-containing carbon compounds - Google Patents [patents.google.com]
- 5. Fowler process - Wikipedia [en.wikipedia.org]
- 6. lookchem.com [lookchem.com]
Perfluoro(methylcyclopentane) (CAS 1805-22-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoro(methylcyclopentane), with the CAS number 1805-22-7, is a fully fluorinated derivative of methylcyclopentane. Its chemical formula is C₆F₁₂.[1] This technical guide provides an in-depth overview of its chemical and physical properties, established synthesis principles, industrial applications, and safety and handling protocols. While direct applications in drug development are not documented, this guide explores the broader significance of perfluorinated carbocyclic scaffolds in medicinal chemistry, offering context for its potential consideration in future research. All quantitative data is summarized for clarity, and generalized experimental workflows for its synthesis and characterization are presented.
Chemical and Physical Properties
Perfluoro(methylcyclopentane) is a colorless, odorless, and nonflammable liquid at room temperature.[2] The substitution of all hydrogen atoms with fluorine imparts exceptional chemical and thermal stability. The strong carbon-fluorine bonds are responsible for its inertness and low reactivity.
Table 1: Physical and Chemical Properties of Perfluoro(methylcyclopentane)
| Property | Value | Source(s) |
| CAS Number | 1805-22-7 | [3] |
| Molecular Formula | C₆F₁₂ | [2][4] |
| Molecular Weight | 300.05 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Melting Point | 45 °C | [2] |
| Boiling Point | 48 °C | [2] |
| Density | 1.707 g/cm³ | [2] |
| Vapor Pressure | 534 mmHg at 25°C | [2] |
| Refractive Index | 1.267 | [2] |
Synthesis of Perfluorinated Compounds
Experimental Principles
Electrochemical Fluorination (ECF) / Simons Process: This is a primary industrial method for producing perfluorinated organic compounds. The process involves the electrolysis of a solution of the corresponding hydrocarbon (in this case, methylcyclopentane) in anhydrous hydrogen fluoride (aHF). A nickel anode is typically used, and a potential of 5-6 V is applied. The organic substrate is perfluorinated at the anode, while hydrogen gas is evolved at the cathode. The overall reaction for a C-H bond is:
R₃C–H + HF → R₃C–F + H₂
This method is robust but can lead to a mixture of products, including isomers and fragmentation products, necessitating careful purification.
Direct Fluorination: This method involves reacting the hydrocarbon with elemental fluorine (F₂), often diluted with an inert gas like nitrogen. This reaction is highly exothermic and requires specialized equipment and careful control of reaction conditions to prevent uncontrolled reactions and charring.
Below is a generalized workflow for the synthesis of a perfluorinated compound like perfluoro(methylcyclopentane) via electrochemical fluorination.
Analytical Characterization
The identity and purity of perfluoro(methylcyclopentane) are confirmed using standard analytical techniques. The high number of fluorine atoms makes ¹⁹F NMR a particularly powerful tool for structural elucidation.
A logical workflow for the characterization of the final product is outlined below.
Industrial Applications
The unique properties of perfluoro(methylcyclopentane), such as high thermal stability, chemical inertness, and non-flammability, make it suitable for a range of industrial applications.[2]
Table 2: Key Applications of Perfluoro(methylcyclopentane)
| Application Area | Description | Source(s) |
| Heat Transfer Fluids | Its thermal stability and wide liquid range make it an effective medium for heat exchange in aggressive chemical environments and the electronics industry. | [2] |
| Specialty Solvents | Used as an inert solvent for chemical reactions, particularly in "fluorous" biphase systems which facilitate catalyst and product separation. | |
| Refrigerants | Its non-flammable nature and thermal properties are advantageous for use in refrigeration systems. | [2] |
| Aerosol Propellants | Serves as a safe and effective propellant in various aerosol applications. | [2] |
| Dielectric Fluids | Its non-reactive and electrically insulating properties are utilized in the semiconductor and electronics industries. | [2] |
Relevance in Drug Discovery and Development
While there is no specific research indicating that perfluoro(methylcyclopentane) itself has biological activity, the incorporation of fluorinated cycloalkane motifs is a significant strategy in modern medicinal chemistry. Drug development professionals can consider the properties of fully fluorinated scaffolds like this one as a reference point.
Metabolic Stability: The replacement of C-H bonds with robust C-F bonds can block metabolic pathways (e.g., oxidation by cytochrome P450 enzymes), thereby increasing a drug's half-life. Modulation of Physicochemical Properties: Fluorination significantly increases lipophilicity, which can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It can also alter the pKa of nearby functional groups. Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for enhanced target binding.
Although research on the biological activity of perfluoro(methylcyclopentane) is sparse, its well-defined properties make it a useful reference compound for studies involving perfluorinated materials.
Safety and Handling
Perfluoro(methylcyclopentane) is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3] Good industrial hygiene and safety practices should be followed.
Table 3: Hazard and Safety Information for Perfluoro(methylcyclopentane)
| Aspect | Recommendation | Source(s) |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) | [3] |
| Personal Protective Equipment (PPE) | Protective gloves, chemical safety goggles or glasses, face shield. Use in a well-ventilated area. | [3] |
| Handling | Avoid breathing fumes, mist, spray, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [3] |
| Storage | Keep container tightly closed. Store in a dry, cool, well-ventilated area. | [3] |
| Spill & Disposal | Absorb small spills with dry chemical absorbent. For large spills, dike for recovery. Dispose of contents/container in accordance with licensed collector's instructions, often via an authorized incinerator. | [3] |
| Fire Fighting | The material itself is not flammable. Use extinguishing media appropriate for the surrounding fire. Thermal decomposition can generate carbon oxides and hydrogen fluoride. | [3] |
Conclusion
Perfluoro(methylcyclopentane) (CAS 1805-22-7) is a highly stable perfluorinated compound with a range of established industrial uses stemming from its chemical inertness and thermal properties. While it is not directly implicated in drug development, it serves as a valuable case study for the properties of perfluorinated carbocyclic scaffolds. For researchers and scientists, it represents a well-characterized example of a fully fluorinated molecule, and for drug development professionals, it highlights the profound impact of perfluorination on molecular properties, a key strategy in the design of modern therapeutics.
References
Thermal Stability of Perfluoro(methylcyclopentane): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perfluoro(methylcyclopentane) (PFMCP), a perfluorinated cyclic alkane, is recognized for its exceptional chemical inertness and thermal stability, properties stemming from the immense strength of its carbon-fluorine bonds.[1][2] This technical guide provides a comprehensive overview of the current understanding of the thermal stability of PFMCP, drawing upon available data for PFMCP and analogous perfluorinated compounds. While specific quantitative kinetic and decomposition data for PFMCP are limited in publicly accessible literature, this guide synthesizes related findings to provide a robust framework for its application in high-temperature environments, particularly within the pharmaceutical and chemical research sectors. This document details the expected thermal behavior, potential decomposition pathways, and methodologies for evaluating its thermal stability.
Introduction
Perfluoro(methylcyclopentane) (CAS No. 1805-22-7) is a colorless, odorless, and non-flammable liquid at room temperature.[3][4] Its unique physicochemical properties, including high density, low viscosity, and excellent thermal and chemical stability, have led to its use in specialized applications such as a solvent in "fluorous" biphase reactions and as a heat transfer agent.[1][3] For researchers, scientists, and drug development professionals, understanding the thermal limits and potential degradation products of PFMCP is critical for ensuring the integrity of experiments, the safety of processes, and the purity of products.
Physicochemical Properties
A summary of the key physicochemical properties of perfluoro(methylcyclopentane) is presented in Table 1.
Table 1: Physicochemical Properties of Perfluoro(methylcyclopentane)
| Property | Value | Reference(s) |
| Molecular Formula | C₆F₁₂ | [4] |
| Molecular Weight | 300.04 g/mol | [4] |
| Boiling Point | 48 °C | [3] |
| Melting Point | -50 °C | F2 Chemicals Ltd |
| Density | 1.707 g/mL | [3] |
Thermal Stability Profile
Perfluorinated compounds, in general, are known for their high thermal stability. Perfluoromethylcyclohexane, a closely related compound, is reported to be thermally stable to over 400°C.[5] Similarly, dry, air-free perfluorocarbon vapors can withstand temperatures exceeding 400°C for many hours without significant decomposition.[6] Based on these data, perfluoro(methylcyclopentane) is expected to exhibit high thermal stability, likely remaining stable up to at least 400°C in an inert atmosphere.
Thermal breakdown, when it occurs, is likely to be initiated by the cleavage of carbon-carbon bonds, which are weaker than the carbon-fluorine bonds.[6] This process can occur in the vapor phase or on metal surfaces, with Lewis acids such as metal oxides potentially catalyzing decomposition at elevated temperatures.[6]
Thermal Decomposition Pathway
While a definitive, experimentally verified thermal decomposition pathway for perfluoro(methylcyclopentane) is not available in the literature, a probable mechanism can be inferred from studies on other perfluorinated compounds. The decomposition is expected to proceed through a free-radical chain reaction initiated by the homolytic cleavage of a C-C bond in the cyclopentane ring, as this is the weakest point in the molecule.
The following diagram illustrates a logical workflow for the proposed thermal decomposition of perfluoro(methylcyclopentane).
Potential Decomposition Products
Based on studies of analogous compounds, the thermal decomposition of perfluoro(methylcyclopentane) is expected to yield a mixture of smaller perfluorinated compounds. In inert atmospheres, these are likely to include:
-
Smaller Perfluoroalkanes: Such as tetrafluoromethane (CF₄) and hexafluoroethane (C₂F₆).
-
Perfluoroalkenes: Formed through radical disproportionation reactions.
-
Polymeric Materials: Resulting from the recombination of larger radical fragments.[6]
In the presence of oxygen or water vapor, particularly at very high temperatures (e.g., in a fire), the decomposition products can include:
-
Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO₂).
-
Hydrogen Fluoride (HF): A toxic and corrosive gas.[6]
One critical consideration in the thermal decomposition of branched perfluoroalkanes is the potential formation of highly toxic perfluoroisobutylene (PFIB). While there is no direct evidence to suggest its formation from perfluoro(methylcyclopentane), it is a known pyrolysis product of other branched perfluorocarbons.[7]
Experimental Protocol for Thermal Stability Assessment
The following experimental protocol is adapted from a study on the thermal stressing of perfluorohexane fluids and provides a robust methodology for assessing the thermal stability of perfluoro(methylcyclopentane).[7]
7.1 Objective
To determine the thermal decomposition temperature and identify the degradation products of perfluoro(methylcyclopentane) under controlled pyrolysis conditions.
7.2 Materials and Equipment
-
Perfluoro(methylcyclopentane) (high purity)
-
Pyrolysis tube (e.g., quartz or nickel-chromium alloy)
-
Tube furnace with temperature controller
-
Inert carrier gas (e.g., nitrogen or argon)
-
Gas-tight syringe and syringe pump
-
Gas sampling bags (e.g., Tedlar®)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Gas Chromatography with Flame Ionization Detector (GC-FID)
7.3 Experimental Workflow
The following diagram outlines the experimental workflow for the thermal stability assessment.
References
- 1. Buy perfluoro(methylcyclopentane) | 1805-22-7 [smolecule.com]
- 2. perfluoro(methylcyclopentane) | 1805-22-7 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Perfluoromethylcyclopentane | C6F12 | CID 74546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Perfluoromethylcyclohexane - Wikipedia [en.wikipedia.org]
- 6. f2chemicals.com [f2chemicals.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
Solubility of Gases in Perfluoro(methylcyclopentane): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of gases in perfluoro(methylcyclopentane) (PFMC), a perfluorocarbon (PFC) solvent of interest for various scientific and biomedical applications. Due to its chemical inertness, high gas dissolving capacity, and thermal stability, PFMC is a promising medium for applications such as oxygen delivery systems, as a contrast agent, and in drug formulation. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visualizations of key workflows.
Quantitative Solubility Data
Perfluorocarbons are known for their exceptionally high capacity to dissolve gases. This property is primarily attributed to the weak intermolecular forces within the liquid.[1] While specific experimental data for the solubility of gases in perfluoro(methylcyclopentane) is limited in publicly available literature, data for the closely related compound, perfluoromethylcyclohexane, offers valuable insights.
A study by Dias et al. (2006) investigated the vapor-liquid equilibrium of carbon dioxide in several perfluoroalkanes, including perfluoromethylcyclohexane. The experimental data was successfully modeled using the soft-SAFT (Statistical Associating Fluid Theory) equation of state.[2] The following table summarizes the pressure-composition data for carbon dioxide in perfluoromethylcyclohexane at various temperatures.
Table 1: Solubility of Carbon Dioxide in Perfluoromethylcyclohexane [2]
| Temperature (K) | Pressure (bar) | Mole Fraction of CO2 (x₂) |
| 293.15 | 10.1 | 0.103 |
| 293.15 | 20.2 | 0.222 |
| 293.15 | 30.3 | 0.365 |
| 293.15 | 40.4 | 0.548 |
| 293.15 | 50.5 | 0.812 |
| 313.15 | 10.1 | 0.088 |
| 313.15 | 20.2 | 0.187 |
| 313.15 | 30.3 | 0.302 |
| 313.15 | 40.4 | 0.438 |
| 313.15 | 50.5 | 0.598 |
| 313.15 | 60.6 | 0.817 |
| 333.15 | 10.1 | 0.077 |
| 333.15 | 20.2 | 0.162 |
| 333.15 | 30.3 | 0.259 |
| 333.15 | 40.4 | 0.369 |
| 333.15 | 50.5 | 0.495 |
| 333.15 | 60.6 | 0.640 |
| 333.15 | 70.7 | 0.825 |
| 353.15 | 10.1 | 0.068 |
| 353.15 | 20.2 | 0.142 |
| 353.15 | 30.3 | 0.224 |
| 353.15 | 40.4 | 0.315 |
| 353.15 | 50.5 | 0.417 |
| 353.15 | 60.6 | 0.531 |
| 353.15 | 70.7 | 0.662 |
| 353.15 | 80.8 | 0.824 |
Note: The data presented is for perfluoromethylcyclohexane as a proxy for perfluoro(methylcyclopentane) due to the lack of available data for the latter.
The solubility of other gases like oxygen and nitrogen in perfluorocarbons is also significant. Generally, carbon dioxide is the most soluble, followed by oxygen, while nitrogen has a comparatively lower solubility.[3] The solubility of gases in perfluorocarbons typically decreases with increasing temperature.[4]
Experimental Protocols
The determination of gas solubility in liquids is a critical experimental undertaking. Several methods can be employed, with the choice depending on the specific gas-liquid system, desired accuracy, and experimental conditions. Two common and accurate methods are the Static Equilibrium Method and the Saturation Method.
Static Equilibrium Method
The static equilibrium method is a precise technique for measuring gas solubility. A known amount of degassed solvent is introduced into a thermostated equilibrium cell of known volume. A specific amount of the gas is then introduced into the cell. The system is agitated until equilibrium is reached, which is indicated by a stable pressure reading. The amount of dissolved gas is determined by a mass balance, considering the initial and final amounts of gas in the vapor phase.
Below is a generalized workflow for the static equilibrium method.
References
Environmental Persistence of Perfluoro(methylcyclopentane): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 23, 2025
Abstract
Perfluoro(methylcyclopentane) (PFMCP), a perfluorinated cyclic alkane, belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are recognized for their exceptional chemical stability and persistence in the environment. This technical guide provides a comprehensive overview of the current understanding of the environmental persistence of PFMCP. Due to a scarcity of direct experimental data for PFMCP, this guide employs a read-across approach, leveraging data from structurally similar perfluorinated compounds to infer its likely environmental fate. The document details the expected resistance of PFMCP to abiotic and biotic degradation pathways, its potential for long-range atmospheric transport, and its anticipated bioaccumulation behavior. Furthermore, standardized experimental protocols for assessing the environmental persistence of chemicals, as established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are described to provide a framework for future empirical studies on PFMCP.
Introduction
Perfluoro(methylcyclopentane) (CAS RN: 1805-22-7), with the molecular formula C₆F₁₂, is a fully fluorinated derivative of methylcyclopentane. Its chemical structure is characterized by a five-membered carbon ring and a trifluoromethyl group, with all hydrogen atoms replaced by fluorine. This substitution imparts high thermal and chemical stability, making it useful in various industrial applications. However, the very properties that make perfluorocarbons (PFCs) desirable for industrial use also contribute to their significant environmental persistence. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, rendering PFCs highly resistant to natural degradation processes.
This guide synthesizes the available scientific information to provide a detailed assessment of the environmental persistence of perfluoro(methylcyclopentane). It is intended to inform researchers, scientists, and professionals in fields such as drug development, where novel fluorinated compounds may be synthesized, about the potential long-term environmental implications of such chemicals.
Physicochemical Properties
Understanding the physicochemical properties of a substance is fundamental to predicting its environmental fate and transport. While specific experimental data for perfluoro(methylcyclopentane) is limited, some key properties can be found in chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₆F₁₂ | |
| Molecular Weight | 300.05 g/mol | |
| Boiling Point | 48 °C | |
| Vapor Pressure | 534 mmHg at 25°C | |
| Water Solubility | Data not available; expected to be very low | |
| Octanol-Water Partition Coefficient (log Kow) | Data not available; expected to be high | |
| Henry's Law Constant | Data not available; expected to be high |
Note: The lack of publicly available, experimentally determined data for water solubility, log Kow, and Henry's Law Constant for perfluoro(methylcyclopentane) necessitates reliance on estimations based on its chemical structure and the properties of similar perfluorinated compounds.
Environmental Persistence
The environmental persistence of a chemical is determined by its resistance to degradation through abiotic and biotic processes. For perfluoro(methylcyclopentane), high persistence is anticipated across all environmental compartments.
Abiotic Degradation
Abiotic degradation processes include hydrolysis, photolysis, and oxidation.
-
Hydrolysis: Perfluorinated alkanes are exceptionally resistant to hydrolysis due to the strength and stability of the C-F bond. The fluorine atoms shield the carbon backbone from nucleophilic attack by water. Therefore, the rate of hydrolysis for perfluoro(methylcyclopentane) under typical environmental pH and temperature conditions is expected to be negligible.
-
Photolysis: Direct photolysis of saturated perfluoroalkanes in the troposphere is not a significant degradation pathway, as they do not absorb sunlight at wavelengths greater than 290 nm. While photodegradation can occur in the upper atmosphere (stratosphere) through reaction with high-energy UV radiation (e.g., Lyman-α), this is a very slow process. The atmospheric lifetime of many PFCs is on the order of thousands of years.
-
Atmospheric Oxidation: The primary removal mechanism for many organic compounds in the atmosphere is reaction with hydroxyl radicals (•OH). However, the C-F bonds in perfluorinated compounds are highly resistant to attack by •OH radicals. Consequently, the atmospheric lifetime of perfluoro(methylcyclopentane) is expected to be very long, likely on the order of hundreds to thousands of years, similar to other perfluorinated alkanes. This long atmospheric lifetime suggests a high potential for long-range atmospheric transport.
Biotic Degradation
Biodegradation is the breakdown of organic matter by microorganisms.
-
Aerobic Biodegradation: Perfluorinated alkanes are generally considered to be recalcitrant to aerobic biodegradation. The high stability of the C-F bond and the electron-withdrawing nature of fluorine atoms make them poor substrates for microbial enzymes. Standard ready biodegradability tests (e.g., OECD 301) on various perfluorinated compounds have shown no significant degradation[1]. It is highly probable that perfluoro(methylcyclopentane) would be classified as not readily biodegradable.
-
Anaerobic Biodegradation: While some studies have suggested the potential for anaerobic defluorination of certain PFAS under specific conditions, there is no evidence to suggest that perfluoro(methylcyclopentane) would readily biodegrade under anaerobic conditions found in environments like sediments or anoxic water.
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, air). The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (log Kow). While an experimental log Kow for perfluoro(methylcyclopentane) is not available, its highly fluorinated and non-polar structure suggests it will be lipophilic and thus have a high log Kow.
However, the bioaccumulation behavior of PFAS can be complex and is not solely predicted by lipophilicity. Some studies on cyclic perfluorinated sulfonic acids have shown moderate bioaccumulation potential in aquatic organisms[2][3]. For volatile, cyclic perfluorocarbons like PFMCP, inhalation could be a significant route of exposure for air-breathing organisms. Given its expected low water solubility and high volatility, the bioconcentration factor (BCF) in aquatic organisms might be lower than predicted by log Kow alone, as the compound would tend to partition into the air rather than the water column. Nevertheless, due to its high persistence, even low rates of uptake could lead to significant body burdens over the lifetime of an organism.
Experimental Protocols
To definitively determine the environmental persistence of perfluoro(methylcyclopentane), a series of standardized laboratory tests would be required. The following sections describe the principles of key experimental protocols based on OECD and U.S. EPA guidelines.
Abiotic Degradation
The atmospheric lifetime of a volatile compound like perfluoro(methylcyclopentane) is primarily determined by its reaction rate with hydroxyl radicals.
-
Experimental Workflow:
Atmospheric Lifetime Determination Workflow
-
Methodology: The relative rate method is commonly used. Perfluoro(methylcyclopentane) and a reference compound with a known OH reaction rate constant are introduced into a smog chamber. OH radicals are generated, typically by the photolysis of methyl nitrite or nitrous acid in the presence of NOx. The decay of both the test substance and the reference compound is monitored over time using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier Transform Infrared (FTIR) spectroscopy. The ratio of the decay rates allows for the calculation of the unknown rate constant for the reaction of PFMCP with OH radicals. The atmospheric lifetime (τ) is then calculated using the following equation:
τ = 1 / (k_OH * [OH])
where k_OH is the determined rate constant and [OH] is the average atmospheric concentration of hydroxyl radicals.
Biotic Degradation
The OECD 301 series of tests are used to screen for ready biodegradability in an aerobic aqueous medium.
-
Experimental Workflow:
Ready Biodegradability Test Workflow (OECD 301)
-
Methodology: A solution or suspension of perfluoro(methylcyclopentane) in a mineral medium is inoculated with microorganisms from a source such as activated sludge from a wastewater treatment plant. The mixture is incubated under aerobic conditions in the dark for 28 days. The extent of biodegradation is determined by measuring a parameter such as the amount of CO₂ produced (OECD 301B) or the amount of oxygen consumed (OECD 301D). A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical maximum biodegradation within a 10-day window during the 28-day test (e.g., >60% for CO₂ evolution). Given the chemical nature of PFMCP, it is highly unlikely to pass this test[1].
Bioaccumulation
The OECD 305 test guideline describes a procedure to determine the bioaccumulation potential of a substance in fish.
-
Experimental Workflow:
Bioaccumulation in Fish Test Workflow (OECD 305)
-
Methodology: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to a constant concentration of the test substance in water. The concentration of the substance in the fish tissue and in the water is monitored over time until a steady-state is reached. The fish are then transferred to clean water for the depuration phase, and the decrease in the substance's concentration in the fish tissue is monitored. The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to its concentration in the water at steady-state. For a volatile compound like PFMCP, maintaining a constant aqueous concentration can be challenging, and specialized exposure systems may be required.
Analytical Methods
Accurate and sensitive analytical methods are crucial for determining the concentration of perfluoro(methylcyclopentane) in environmental matrices and biological tissues.
Air Analysis
For the analysis of volatile organic compounds (VOCs) like PFMCP in air, EPA Method TO-15 is a widely used standard[4][5][6][7][8].
-
Principle: Whole air samples are collected in passivated stainless steel canisters. An aliquot of the air sample is then drawn through a cryogenic or sorbent trap to concentrate the analytes. The trapped compounds are thermally desorbed and introduced into a Gas Chromatograph (GC) for separation, followed by detection using a Mass Spectrometer (MS). The MS provides both identification and quantification of the target compounds.
Water Analysis
For the analysis of volatile organic compounds in water, EPA Method 8260 is a common choice[9][10][11][12].
-
Principle: This method typically uses a purge-and-trap system for sample introduction. An inert gas is bubbled through the water sample, stripping the volatile compounds into the gas phase. These compounds are then trapped on a sorbent material. The trap is subsequently heated, and the desorbed analytes are introduced into a GC-MS for separation and detection.
Solid and Biota Analysis
Analysis of PFMCP in soil, sediment, or biological tissues would require an initial extraction step to transfer the analyte from the solid matrix into a solvent. This can be achieved using techniques such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE). The resulting extract would then be analyzed by GC-MS.
Conclusion and Recommendations
Based on its chemical structure as a perfluorinated cyclic alkane, perfluoro(methylcyclopentane) is expected to be highly persistent in the environment. It is predicted to be resistant to hydrolysis, photolysis in the lower atmosphere, and both aerobic and anaerobic biodegradation. Its long atmospheric lifetime suggests a high potential for long-range transport, leading to its distribution in regions far from its sources. While its bioaccumulation potential is uncertain without experimental data, its persistence warrants caution.
Given the significant data gaps for perfluoro(methylcyclopentane), the following recommendations are made for researchers and drug development professionals:
-
Prioritize Empirical Testing: When considering the use or synthesis of PFMCP or structurally similar compounds, it is crucial to conduct experimental studies to determine their environmental persistence and bioaccumulation potential using standardized protocols such as those outlined in this guide.
-
Employ a Precautionary Approach: In the absence of comprehensive environmental fate data, a precautionary approach should be adopted, assuming high persistence and potential for long-range transport and bioaccumulation.
-
Consider Green Chemistry Principles: During the design and development of new fluorinated molecules, principles of green chemistry should be applied to create compounds that are effective for their intended purpose but are also designed for degradation in the environment.
The information presented in this guide, while based on a read-across approach, provides a critical foundation for understanding the potential environmental implications of perfluoro(methylcyclopentane) and highlights the need for further research to fill the existing data gaps.
References
- 1. Application of the OECD 301F respirometric test for the biodegradability assessment of various potential endocrine disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, Tissue Distribution, and Bioaccumulation Potential of Cyclic Perfluorinated Sulfonic Acids Isomers in an Airport Impacted Ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. enthalpy.com [enthalpy.com]
- 5. scioninstruments.com [scioninstruments.com]
- 6. alsglobal.com [alsglobal.com]
- 7. caslab.com [caslab.com]
- 8. easlab.com [easlab.com]
- 9. testinglab.com [testinglab.com]
- 10. scribd.com [scribd.com]
- 11. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 12. gcms.cz [gcms.cz]
Spectroscopic Properties of Perfluoro(methylcyclopentane): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro(methylcyclopentane) (C₆F₁₂) is a fully fluorinated derivative of methylcyclopentane.[1][2][3] Its chemical inertness, thermal stability, and unique physical properties make it a subject of interest in various scientific and industrial fields, including as a potential component in biomedical applications such as oxygen transport fluids. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the spectroscopic characteristics of perfluoro(methylcyclopentane), including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman). Detailed experimental protocols and data interpretation are also presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of perfluoro(methylcyclopentane). Due to the presence of fluorine, ¹⁹F NMR is particularly informative. ¹³C NMR also provides valuable structural information, though no proton (¹H) NMR signals are expected for the perfluorinated compound.
¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy provides detailed information about the different fluorine environments within the perfluoro(methylcyclopentane) molecule. The spectrum is expected to show multiple resonances corresponding to the fluorine atoms on the cyclopentane ring and the trifluoromethyl group.
Expected ¹⁹F NMR Data:
Table 1: Predicted ¹⁹F NMR Spectral Data for Perfluoro(methylcyclopentane)
| Fluorine Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (JFF) (Hz) |
| CF₃ | Varies | Quartet (or more complex) | Varies |
| Ring CF₂ (axial) | Varies | Multiplet | Varies |
| Ring CF₂ (equatorial) | Varies | Multiplet | Varies |
| Ring CF | Varies | Multiplet | Varies |
Note: The exact chemical shifts and coupling constants require experimental determination.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy of perfluoro(methylcyclopentane) is expected to show signals for each unique carbon atom in the molecule. These signals will be split into complex multiplets due to coupling with the attached fluorine atoms (¹JCF) and adjacent fluorine atoms (²JCF, ³JCF).
Expected ¹³C NMR Data:
Specific experimental ¹³C NMR data for perfluoro(methylcyclopentane) is not widely reported. However, based on the principles of ¹³C NMR of fluorinated compounds, the spectrum would exhibit distinct signals for the carbon of the trifluoromethyl group and the carbons of the cyclopentane ring.[4] The magnitude of the carbon-fluorine coupling constants would be instrumental in assigning the signals to their respective carbon atoms.
Table 2: Predicted ¹³C NMR Spectral Data for Perfluoro(methylcyclopentane)
| Carbon Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹JCF (Hz) |
| CF₃ | Varies | Quartet (or more complex) | 250 - 300 |
| Ring C-CF₃ | Varies | Multiplet | Varies |
| Ring CF₂ | Varies | Triplet (or more complex) | 250 - 300 |
Note: The exact chemical shifts and coupling constants require experimental determination.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For perfluorinated compounds like perfluoro(methylcyclopentane), electron ionization (EI) is a common technique.
Expected Mass Spectrum Data:
The mass spectrum of perfluoro(methylcyclopentane) is expected to show a molecular ion peak (M⁺) at m/z 300, corresponding to the molecular weight of C₆F₁₂.[1] However, in many perfluorocarbons, the molecular ion peak can be weak or absent.[4] The fragmentation pattern is typically dominated by the loss of CF₃ groups and other fluorocarbon fragments. Common fragment ions would include [C₅F₉]⁺ (m/z 231), [C₄F₇]⁺ (m/z 181), and the highly stable [CF₃]⁺ ion (m/z 69), which is often the base peak.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of Perfluoro(methylcyclopentane)
| m/z | Proposed Fragment | Relative Abundance |
| 300 | [C₆F₁₂]⁺ (Molecular Ion) | Low to medium |
| 281 | [C₆F₁₁]⁺ | Medium |
| 231 | [C₅F₉]⁺ | High |
| 181 | [C₄F₇]⁺ | High |
| 131 | [C₃F₅]⁺ | High |
| 69 | [CF₃]⁺ | Very High (often base peak) |
Note: The relative abundances are predictions and can vary depending on the ionization conditions.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides information about the functional groups and molecular vibrations within a molecule. The strong carbon-fluorine bonds in perfluoro(methylcyclopentane) give rise to characteristic absorption bands in the infrared (IR) spectrum and scattering peaks in the Raman spectrum.
Expected Vibrational Spectroscopy Data:
Table 4: Predicted Vibrational Frequencies for Perfluoro(methylcyclopentane)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| C-F Stretch | 1100 - 1400 | 1100 - 1400 | Strong |
| C-C Stretch | 800 - 1100 | 800 - 1100 | Medium to Weak |
| CF₂/CF₃ Bending/Deformation | 400 - 800 | 400 - 800 | Medium to Weak |
Note: These are general ranges for fluorinated compounds and specific frequencies for perfluoro(methylcyclopentane) require experimental measurement.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments described above.
NMR Spectroscopy Protocol
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting ¹⁹F and ¹³C.
Sample Preparation:
-
Dissolve approximately 10-20 mg of perfluoro(methylcyclopentane) in a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d). The choice of solvent should be one in which the sample is soluble and which does not have signals that overlap with the analyte signals.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard (e.g., trifluorotoluene for ¹⁹F NMR, tetramethylsilane (TMS) for ¹³C NMR) if an internal reference is desired.
¹⁹F NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Sufficient to cover the expected range of ¹⁹F chemical shifts (e.g., -50 to -200 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse sequence with proton decoupling.
-
Spectral Width: Sufficient to cover the expected range of ¹³C chemical shifts (e.g., 90-140 ppm for fluorinated carbons).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5-10 seconds (longer delays may be needed for quaternary carbons).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Temperature: 298 K.
Mass Spectrometry Protocol
Instrumentation:
-
A gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of perfluoro(methylcyclopentane) in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
Data Acquisition:
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 1 scan/second.
-
Vibrational Spectroscopy Protocol
Instrumentation:
-
Infrared (IR): A Fourier-transform infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector. An attenuated total reflectance (ATR) accessory is recommended for liquid samples.
-
Raman: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector.
Sample Preparation:
-
FTIR (ATR): Place a drop of liquid perfluoro(methylcyclopentane) directly onto the ATR crystal.
-
Raman: Place a small amount of the liquid sample in a glass vial or capillary tube.
FTIR Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Raman Data Acquisition:
-
Laser Power: Use the minimum laser power necessary to obtain a good signal to avoid sample heating or degradation.
-
Exposure Time: 1-10 seconds.
-
Number of Accumulations: 10-50.
-
Spectral Range: 200-3500 cm⁻¹.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow for the spectroscopic analysis of perfluoro(methylcyclopentane).
Logical Relationship of Spectroscopic Data to Molecular Structure
Caption: Logical relationship between molecular properties and spectroscopic data.
References
- 1. Perfluoromethylcyclopentane | C6F12 | CID 74546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. perfluoro(methylcyclopentane) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. perfluoro(methylcyclopentane) | 1805-22-7 | Benchchem [benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
Electrochemical Fluorination Route to Perfluoro(methylcyclopentane): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro(methylcyclopentane) (PFMCP) is a fully fluorinated cycloalkane with remarkable properties, including high thermal stability, chemical inertness, and unique solvent characteristics. These attributes make it a valuable compound in various advanced applications, including as a heat transfer fluid, a component in specialty lubricants, and a building block in the synthesis of fluorinated materials. The electrochemical fluorination (ECF) of methylcyclopentane, primarily through the Simons process, represents a direct and historically significant method for the synthesis of PFMCP. This technical guide provides an in-depth overview of the core principles, experimental protocols, and expected outcomes of this process.
The Simons Electrochemical Fluorination (ECF) Process: Core Principles
The Simons ECF process, developed by Joseph H. Simons, is a cornerstone of industrial organofluorine chemistry.[1] It involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (aHF).[1] The fundamental transformation is the replacement of carbon-hydrogen bonds with carbon-fluorine bonds.
The overall reaction for the perfluorination of methylcyclopentane can be represented as:
C₅H₉CH₃ + 12 HF → C₅F₁₁CF₃ + 12 H₂
The process is typically carried out in an undivided electrochemical cell equipped with a nickel anode and a nickel or steel cathode.[1] A key aspect of the Simons process is the in-situ formation of a conductive, high-valent nickel fluoride layer on the anode surface. This layer is believed to act as the primary fluorinating agent, mediating the transfer of fluorine from the electrolyte to the organic substrate.[2]
Experimental Setup and Workflow
A typical laboratory-scale setup for the electrochemical fluorination of methylcyclopentane is depicted below. The process involves several key stages, from the preparation of the electrolyte to the separation and purification of the perfluorinated product.
Detailed Experimental Protocol (Simons Process)
The following protocol is a generalized procedure based on the established principles of the Simons ECF of hydrocarbons. Specific parameters may require optimization.
1. Cell Preparation:
-
An undivided electrochemical cell, typically constructed from a material resistant to anhydrous hydrogen fluoride (e.g., steel or Monel), is used.
-
A pack of alternating nickel plates serves as the anode and cathode. The surface area is maximized to ensure efficient electrolysis.
-
The cell must be scrupulously dried to prevent the formation of water, which can lead to corrosion and undesirable side reactions.
2. Electrolyte Preparation:
-
Anhydrous hydrogen fluoride (aHF) is condensed into the pre-cooled electrochemical cell. Extreme caution must be exercised due to the highly corrosive and toxic nature of aHF.
-
Methylcyclopentane is then introduced into the aHF to create the electrolyte solution. The concentration of the organic substrate is typically kept low (e.g., 5-10 wt%) to maintain sufficient conductivity.
3. Electrolysis:
-
A constant cell voltage, typically in the range of 5-6 V, is applied.[1] This potential is crucial as it is above the discharge potential of fluoride ions but low enough to minimize the direct formation of elemental fluorine.
-
The electrolysis is carried out at a controlled temperature, often near 0°C, to manage the heat generated and the vapor pressure of the electrolyte.
-
During the process, hydrogen gas is evolved at the cathode and exits the cell. This off-gas must be safely vented and scrubbed.
4. Product Collection and Work-up:
-
As the fluorination proceeds, the dense, immiscible perfluorinated product, perfluoro(methylcyclopentane), settles at the bottom of the cell.
-
The crude product is periodically drained from the cell.
-
The collected liquid is washed with a dilute base (e.g., sodium bicarbonate solution) to neutralize any residual HF, followed by washing with water.
-
The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
5. Purification:
-
The final purification of perfluoro(methylcyclopentane) is achieved through fractional distillation. This step is essential to separate the desired product from partially fluorinated intermediates, isomers, and any fragmentation products.
Reaction Mechanism
The precise mechanism of the Simons ECF is complex and not fully elucidated. However, it is widely accepted that the process does not involve the direct reaction of the organic substrate with elemental fluorine.[2] The proposed mechanism involves the following key steps:
-
Formation of the Active Fluorinating Agent: Upon application of the electric potential, the nickel anode is oxidized in the presence of anhydrous hydrogen fluoride to form a layer of high-valent nickel fluoride (NiFₓ, where x is likely 3 or 4).[2]
-
Adsorption of the Organic Substrate: The organic molecule, methylcyclopentane, adsorbs onto the surface of the nickel fluoride layer.
-
Fluorine Transfer and Hydrogen Abstraction: The high-valent nickel fluoride acts as a powerful fluorinating agent, facilitating the stepwise replacement of hydrogen atoms on the methylcyclopentane molecule with fluorine atoms.
-
Desorption of the Fluorinated Product: The resulting perfluorinated or partially fluorinated molecule desorbs from the anode surface.
-
Cathodic Reaction: At the cathode, protons (from HF) are reduced to produce hydrogen gas.
Quantitative Data and Product Distribution
Table 1: Representative Product Distribution from the ECF of a C6 Hydrocarbon
| Product | Representative Yield (%) |
| Perfluoro(methylcyclopentane) | 3.5 |
| Perfluorocyclohexane | 41.0 |
| Chloroundecafluorocyclohexane | 42.0 |
| Perfluoropentane | 2.0 |
| Perfluorobutane | 0.2 |
| Perfluorohexane | 0.4 |
| Polymeric Material | Remainder |
Note: This data is illustrative and based on the fluorination of a C6 hydrocarbon as reported in the literature. The actual yields for the ECF of methylcyclopentane may vary depending on the specific reaction conditions.
Table 2: Typical Operating Parameters for Simons ECF of Hydrocarbons
| Parameter | Typical Value |
| Cell Voltage | 5 - 6 V |
| Anode Material | Nickel |
| Cathode Material | Nickel or Steel |
| Electrolyte | Anhydrous Hydrogen Fluoride |
| Substrate Concentration | 5 - 10 wt% |
| Operating Temperature | 0 - 20 °C |
| Current Density | 10 - 50 mA/cm² |
Challenges and Considerations
-
Product Mixture: The Simons ECF process often yields a complex mixture of perfluorinated and partially fluorinated products, as well as isomers and fragmentation products. This necessitates efficient separation and purification techniques, such as fractional distillation.
-
Low Yields: The yield of the desired perfluorinated product can be low due to the formation of byproducts.[1]
-
Harsh Reaction Conditions: The use of anhydrous hydrogen fluoride requires specialized equipment and stringent safety protocols due to its extreme corrosivity and toxicity.
-
Process Control: Careful control of reaction parameters such as voltage, temperature, and substrate concentration is crucial for optimizing the yield and selectivity of the desired product.
Conclusion
The electrochemical fluorination of methylcyclopentane via the Simons process offers a direct route to the valuable compound perfluoro(methylcyclopentane). While the process is characterized by harsh reaction conditions and the formation of complex product mixtures, a thorough understanding of the underlying principles and experimental protocols can enable its successful implementation. For researchers and professionals in drug development and materials science, the ability to synthesize perfluorinated structures like PFMCP opens avenues for the development of novel molecules with unique and enhanced properties. Further research into optimizing reaction conditions and developing more selective fluorination techniques will continue to be an important area of investigation in organofluorine chemistry.
References
Direct Fluorination of Methylcyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. Methylcyclopentane, a common structural motif in organic chemistry, presents a scaffold for which direct C-H fluorination offers a streamlined route to novel fluorinated derivatives. This technical guide provides an in-depth overview of the core methods for the direct fluorination of methylcyclopentane, focusing on elemental fluorine, electrophilic fluorinating reagents, and photocatalytic approaches.
Direct Fluorination with Elemental Fluorine
Direct fluorination of hydrocarbons with elemental fluorine (F₂) is a powerful yet challenging method. The high reactivity of fluorine gas often leads to non-selective reactions and can be explosive.[1] However, under controlled conditions, selective fluorination can be achieved.
The reaction proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of the F-F bond. The resulting fluorine radicals abstract hydrogen atoms from the hydrocarbon, generating alkyl radicals, which then react with F₂ to form the fluorinated product and another fluorine radical.
Regioselectivity: The regioselectivity of direct gas-phase fluorination of alkanes is influenced by the statistical distribution of different types of C-H bonds and the relative reactivity of those bonds (tertiary > secondary > primary). For methylcyclopentane, this results in a mixture of isomers.
Experimental Protocol: Gas-Phase Fluorination of Methylcyclopentane
A typical gas-phase fluorination can be carried out in a flow reactor.
-
Apparatus: A heated flow reactor packed with an inert material (e.g., metal shavings) to ensure efficient heat transfer.
-
Reagents:
-
Methylcyclopentane
-
Elemental fluorine (typically diluted with an inert gas like nitrogen or helium)
-
-
Procedure:
-
The reactor is heated to the desired temperature.
-
A stream of methylcyclopentane vapor, carried by an inert gas, is introduced into the reactor.
-
A diluted stream of elemental fluorine is simultaneously introduced into the reactor.
-
The reaction mixture is passed through the heated zone.
-
The product stream is cooled and collected in a cold trap.
-
The product mixture is then analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the product distribution.
-
Due to the hazardous nature of elemental fluorine, all manipulations must be performed in a well-ventilated fume hood with appropriate safety precautions.
Electrophilic Fluorination with Selectfluor™
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a commercially available, user-friendly electrophilic fluorinating agent.[2] It offers a milder and more selective alternative to elemental fluorine for the fluorination of hydrocarbons.[3]
The reaction is believed to proceed through an electrophilic mechanism, where the electron-rich C-H bond of the alkane attacks the electrophilic fluorine atom of Selectfluor™.[2][3]
Experimental Protocol: Electrophilic Fluorination of Methylcyclopentane with Selectfluor™
-
Reagents:
-
Methylcyclopentane
-
Selectfluor™
-
A suitable solvent (e.g., acetonitrile, dichloromethane)
-
Optional: a protic acid or Lewis acid catalyst
-
-
Procedure:
-
Methylcyclopentane is dissolved in the chosen solvent in a reaction vessel.
-
Selectfluor™ is added to the solution. The reaction may be stirred at room temperature or heated depending on the reactivity of the substrate.
-
The progress of the reaction is monitored by GC or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched, typically with water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation to isolate the fluorinated methylcyclopentane isomers.
-
Quantitative Data Summary
| Method | Reagent | Products | Yield (%) | Regioselectivity (1-F : cis-2-F : trans-2-F : cis-3-F : trans-3-F) | Reference |
| Gas-Phase | F₂ | Monofluorinated methylcyclopentanes | - | Data not available | - |
| Electrophilic | Selectfluor™ | Monofluorinated methylcyclopentanes | - | Data not available | [2][3] |
| Photocatalytic | NFSI | Monofluorinated methylcyclopentanes | - | Data not available | [4] |
Photocatalytic C-H Fluorination
Photocatalytic methods have emerged as a powerful tool for C-H functionalization, including fluorination. These reactions often proceed under mild conditions and can offer unique selectivities.[4] A common approach involves the use of a photocatalyst that, upon irradiation with light, can abstract a hydrogen atom from the alkane. The resulting alkyl radical is then trapped by a fluorine source, such as N-fluorobenzenesulfonimide (NFSI).[4]
Experimental Protocol: Photocatalytic Fluorination of Methylcyclopentane
-
Apparatus: A photoreactor equipped with a suitable light source (e.g., UV lamp, blue LED).
-
Reagents:
-
Methylcyclopentane
-
N-fluorobenzenesulfonimide (NFSI)
-
A photocatalyst (e.g., a decatungstate salt)
-
A suitable solvent (e.g., acetonitrile)
-
-
Procedure:
-
Methylcyclopentane, NFSI, and the photocatalyst are dissolved in the solvent in the photoreactor vessel.
-
The solution is degassed to remove oxygen, which can quench the excited state of the photocatalyst.
-
The reaction mixture is irradiated with the light source while stirring.
-
The reaction progress is monitored by GC or TLC.
-
After completion, the solvent is removed, and the residue is worked up and purified as described for the Selectfluor™ method.
-
Signaling Pathways and Experimental Workflows
Logical Workflow for Direct Fluorination Method Selection
Caption: Decision tree for selecting a direct fluorination method.
Generalized Experimental Workflow for Direct C-H Fluorination
Caption: General workflow for direct C-H fluorination experiments.
Proposed Electrophilic Fluorination Mechanism
Caption: Proposed mechanism for electrophilic fluorination.
References
viscosity of perfluoro(methylcyclopentane) at different temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the viscosity of perfluoro(methylcyclopentane) (CAS No. 1805-22-7), a perfluorinated organic compound. Due to a notable scarcity of comprehensive experimental data in publicly available literature, this document summarizes the available information and presents a standardized experimental protocol for viscosity determination. The guide also includes logical diagrams to illustrate the theoretical relationship between temperature and viscosity, and the workflow for a standard measurement technique.
Quantitative Viscosity Data
Table 1: Reported Viscosity of Perfluoro(methylcyclopentane)
| Viscosity Type | Value | Temperature (°C) |
| Kinematic Viscosity | ≈ 1.09 mm²/s | Not Specified |
Note on Data Scarcity: The lack of comprehensive data highlights a gap in the characterization of this compound. For applications where temperature-dependent viscosity is a critical parameter, direct experimental measurement is strongly recommended. Predictive modeling, using techniques such as those described for perfluoropolyethers, could also be explored, though these require substantial datasets of related compounds for accurate parameterization.[2][3]
General Principles: Viscosity and Temperature
For most liquids, including perfluorinated compounds, viscosity is strongly dependent on temperature. As temperature increases, the kinetic energy of the molecules increases, which allows them to overcome intermolecular forces more easily. This results in a decrease in the fluid's resistance to flow, and thus, a lower viscosity. This inverse relationship is a fundamental principle in fluid dynamics.
Caption: Relationship between temperature and liquid viscosity.
Experimental Protocol: Viscosity Measurement
The most common and accurate method for determining the kinematic viscosity of transparent liquids like perfluoro(methylcyclopentane) is through the use of a capillary viscometer, such as the Ubbelohde viscometer. This method is standardized by ASTM D445.
Principle
The Ubbelohde viscometer is a "suspended-level" device that measures the time it takes for a fixed volume of liquid to flow under gravity through a calibrated capillary.[4] The kinematic viscosity (ν) is then calculated from the measured flow time (t) and the viscometer constant (K) using the equation:
ν = K * t
The viscometer constant (K) is determined by calibrating the instrument with a fluid of known viscosity.[4]
Apparatus
-
Ubbelohde viscometer (appropriate size for the expected viscosity range)
-
Constant temperature water bath with a stability of ±0.02 K or better
-
Calibrated digital thermometer with an uncertainty of ±0.01 K
-
Stopwatch with a resolution of 0.01 s
-
Vacuum aspirator or syringe
-
Volumetric flasks and pipettes
-
Filtration apparatus (to remove particulate matter from the sample)
Procedure
-
Sample Preparation: Ensure the perfluoro(methylcyclopentane) sample is free of any particulate matter by filtering if necessary.
-
Viscometer Cleaning: Clean the viscometer thoroughly with a suitable solvent and dry it completely.
-
Sample Loading: Pour the sample into the filling tube (the largest of the three tubes) of the viscometer to the level indicated by the fill marks.[5]
-
Thermal Equilibration: Place the viscometer in the constant temperature bath, ensuring the capillary section is fully submerged. Allow the sample to reach thermal equilibrium, which typically takes at least 10-15 minutes at each set temperature.[6]
-
Measurement: a. Close the venting tube (the middle, narrowest tube) with a finger or stopper. b. Apply gentle suction to the measuring tube (the one with the capillary) to draw the liquid up past the upper timing mark.[6] c. Release the suction and simultaneously open the venting tube. This creates the "suspended level," ensuring the flow is driven only by the hydrostatic head of the liquid column.[4] d. Using the stopwatch, accurately measure the time it takes for the liquid meniscus to pass from the upper timing mark to the lower timing mark.
-
Repeatability: Repeat the measurement at least three times at the same temperature. The flow times should be within an acceptable range of deviation as specified by the standard method.
-
Temperature Variation: Adjust the temperature of the water bath to the next desired setpoint and repeat steps 4-6.
-
Calculation: Calculate the average flow time at each temperature and use the viscometer constant to determine the kinematic viscosity. If dynamic viscosity (η) is required, it can be calculated by multiplying the kinematic viscosity by the density (ρ) of the fluid at that temperature (η = ν * ρ).
Caption: Experimental workflow for viscosity measurement.
References
- 1. f2chemicals.com [f2chemicals.com]
- 2. Machine learning approach to predict the viscosity of perfluoropolyether oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. martests.com [martests.com]
- 5. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]
- 6. assets.fishersci.com [assets.fishersci.com]
refractive index of perfluoro(methylcyclopentane)
An In-depth Technical Guide to the Refractive Index of Perfluoro(methylcyclopentane)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the refractive index and related physicochemical properties of perfluoro(methylcyclopentane). It includes detailed experimental protocols for refractive index determination and explores the applications of this compound in research and development, particularly within the pharmaceutical and chemical industries.
Introduction to Perfluoro(methylcyclopentane)
Perfluoro(methylcyclopentane) (C₆F₁₂) is a fully fluorinated hydrocarbon, belonging to the class of perfluorocarbons (PFCs).[1] It is a colorless, odorless, and nonflammable liquid at room temperature.[2] The substitution of all hydrogen atoms with fluorine imparts exceptional chemical and thermal stability to the molecule.[3] These properties, including a low refractive index, make it a valuable compound in various specialized applications, ranging from heat transfer and electronics to advanced solvent systems.[2][3] Understanding its optical properties, primarily the refractive index, is crucial for its application in optical systems and for quality control in its production and use.
Physicochemical Properties
The key physical and chemical properties of perfluoro(methylcyclopentane) are summarized in the table below. This data is essential for predicting its behavior in various experimental and industrial settings.
| Property | Value | Reference |
| Refractive Index (n) | 1.267 | [2] |
| Molecular Formula | C₆F₁₂ | [2][4] |
| Molecular Weight | 300.05 g/mol | [2][4][5] |
| Density | 1.707 g/mL | [2][5] |
| Boiling Point | 48 °C | [2][5] |
| Melting Point | -50 °C to -90 °C | [5][6] |
| Vapor Pressure | 534 mmHg at 25°C | [2] |
| Viscosity | 1.859 mPa·s | [5] |
| Surface Tension | 12.4 mN/m | [5] |
| CAS Number | 1805-22-7 | [2][4] |
Experimental Determination of Refractive Index
The refractive index of a liquid can be determined using several methods. Below are detailed protocols for two common and precise techniques suitable for analyzing compounds like perfluoro(methylcyclopentane).
Method 1: Abbe Refractometer
The Abbe refractometer is a widely used instrument for the rapid and accurate measurement of the refractive index of liquids.[7] It operates on the principle of measuring the critical angle of total internal reflection.[7]
Experimental Protocol:
-
Instrument Preparation:
-
Ensure the refractometer is placed on a stable, vibration-free surface with adequate lighting.[8]
-
Turn on the instrument and the light source. If temperature control is required, connect the instrument to a circulating water bath set to the desired temperature (e.g., 20°C). Allow the instrument to stabilize.[9]
-
Clean the surfaces of both the measuring and illuminating prisms using a soft, lint-free tissue and a suitable solvent (e.g., ethanol or isopropanol), then allow them to dry completely.[4][9]
-
-
Calibration:
-
Calibrate the instrument using a standard with a known refractive index, typically distilled water (n = 1.3330 at 20°C).[1][9]
-
Place a few drops of distilled water onto the surface of the measuring prism.
-
Close the prism assembly firmly.
-
Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields appears sharp and is centered in the crosshairs.[8]
-
If the reading on the scale does not match the known refractive index of the standard, adjust the calibration screw until the correct value is displayed.[1]
-
-
Sample Measurement:
-
Clean and dry the prisms after calibration.
-
Apply 2-3 drops of perfluoro(methylcyclopentane) to the surface of the measuring prism.
-
Close the prism assembly.
-
Adjust the eyepiece to focus the crosshairs. Rotate the coarse and fine adjustment knobs to bring the shadow line into the center of the crosshairs.[5]
-
If a colored band is visible at the boundary, adjust the dispersion compensator to eliminate the color and produce a sharp, achromatic borderline.[8]
-
Press the switch to illuminate the internal scale and read the refractive index value directly.[4]
-
-
Post-Measurement:
-
Clean the sample from the prism surfaces immediately after the measurement using a soft tissue and an appropriate solvent.
-
Close the prism assembly to protect it from dust and scratches.[5]
-
Method 2: Michelson Interferometer
For higher precision measurements, an interferometric method can be employed. A modified Michelson interferometer can determine the refractive index by measuring the change in the optical path length as a liquid-filled cell is rotated.[9]
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a Michelson interferometer with a laser source (e.g., He-Ne laser, λ = 632.8 nm).
-
In one arm of the interferometer, mount a transparent, rectangular liquid cell on a precision rotation stage.[9]
-
A photodetector is placed at the output to measure the intensity of the interference pattern.
-
-
Procedure:
-
Fill the liquid cell with perfluoro(methylcyclopentane).
-
Align the cell on the rotation stage so that its flat faces are perpendicular to the incident laser beam.[9]
-
Slowly rotate the cell through a small, precisely measured angle (φ). This rotation changes the optical path length of the laser beam passing through the liquid.
-
The change in optical path length causes a shift in the interference fringes. The photodetector records the resulting intensity variations, which appear as a series of maxima and minima (fringes).
-
The number of fringes (Δm) that pass the detector for a given rotation angle (φ) is counted.
-
-
Data Analysis:
-
The refractive index (n) of the liquid is calculated using the following relationship, which can be derived from the geometry of the setup: n = [ (Δmλ + d(1 - cos(φ)))² - d²sin²(φ) ]¹ᐟ² / d(1 - cos(φ) + sin(φ)tan(arcsin(sin(φ)/n))) (This is a simplified representation; the exact formula depends on the precise geometric derivation for the specific setup). A more practical approach involves fitting the measured intensity versus rotation angle data to the theoretical interference equation.[9]
-
The accuracy of this method is primarily limited by the precision of the angle measurement.[9]
-
Applications in Research and Drug Development
The unique properties of perfluoro(methylcyclopentane) make it a valuable tool in various scientific and industrial fields.
-
Specialized Solvent Systems: In chemical synthesis, its inertness and immiscibility with many organic solvents and water allow for its use in "fluorous" biphase catalysis. In this technique, a fluorinated catalyst is dissolved in a fluorous phase (like perfluoro(methylcyclopentane)), while the reactants are in a standard organic phase. After the reaction, the phases are easily separated, simplifying catalyst recovery and product purification.[3]
-
Heat Transfer and Dielectric Fluid: Its high thermal stability and electrical resistance make it an excellent heat transfer fluid for cooling sensitive electronic components, such as in the semiconductor industry.[2]
-
Role of Fluorine in Drug Design: For professionals in drug development, while perfluoro(methylcyclopentane) is not a therapeutic agent itself, it is part of the broader class of fluorinated compounds that are critical to modern medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly modulate key properties:
-
Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic oxidation at specific sites, increasing the drug's half-life.
-
Binding Affinity: Fluorine can alter the electronic properties and conformation of a molecule, potentially enhancing its binding to a biological target.
-
Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by adding fluorine, which can improve its ability to cross cell membranes.
-
Diagrams
The following diagrams illustrate key logical and experimental workflows related to the use and characterization of perfluoro(methylcyclopentane).
Caption: Logical workflow for selecting a perfluorocarbon based on application requirements.
Caption: Experimental workflow for refractive index measurement using an Abbe refractometer.
References
- 1. hinotek.com [hinotek.com]
- 2. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- 4. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 5. OPG [opg.optica.org]
- 6. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 7. Abbe’s Refractometer Operational SOP [webofpharma.com]
- 8. scribd.com [scribd.com]
- 9. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
Methodological & Application
Application Notes and Protocols for Perfluoro(methylcyclopentane) in Fluorous Biphasic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perfluoro(methylcyclopentane) as a fluorous solvent in fluorous biphasic catalysis (FBC). This "green chemistry" technique offers a highly efficient method for catalyst recovery and reuse, a critical aspect in sustainable chemical synthesis and drug development.
Introduction to Fluorous Biphasic Catalysis (FBC)
Fluorous Biphasic Catalysis is a novel concept for conducting chemical transformations that simplifies the separation of the catalyst from the reaction products.[1][2] The system is based on the limited miscibility of highly fluorinated compounds (fluorous) with common organic solvents.[1][2]
An FBC system typically consists of two liquid phases at room temperature:
-
A Fluorous Phase: Composed of a perfluorinated solvent, such as perfluoro(methylcyclopentane), which preferentially dissolves a catalyst that has been modified with perfluoroalkyl chains (a "fluorous ponytail").[1][3]
-
An Organic Phase: This phase contains the reactants and, subsequently, the products.
A key feature of many FBC systems is their temperature-dependent miscibility. While biphasic at ambient temperature, the two phases can become a single homogeneous phase upon heating, allowing the reaction to proceed efficiently. Upon cooling, the phases separate, with the fluorous catalyst sequestered in the fluorous phase and the product in the organic phase, enabling simple separation by decantation.[1][2] This process minimizes catalyst leaching and allows for the straightforward recovery and recycling of the often expensive catalyst.
Perfluoro(methylcyclopentane) as a Fluorous Solvent
Perfluoro(methylcyclopentane) (C₆F₁₂) is a suitable solvent for FBC due to its chemical inertness, thermal stability, and its ability to form a distinct phase from most organic solvents. Its physical and chemical properties are summarized below.
Physicochemical Properties of Perfluoro(methylcyclopentane)
| Property | Value |
| Molecular Formula | C₆F₁₂ |
| Molecular Weight | 300.05 g/mol |
| Boiling Point | 48 °C |
| Melting Point | -45 °C |
| Density | 1.707 g/mL |
Key Applications in Fluorous Biphasic Catalysis
While specific examples detailing the use of perfluoro(methylcyclopentane) are not extensively documented in readily available literature, its properties make it a suitable alternative to other fluorous solvents like perfluoromethylcyclohexane in various catalytic reactions. The following sections provide generalized protocols that can be adapted for use with perfluoro(methylcyclopentane).
Hydroformylation of Olefins
The hydroformylation of olefins is a cornerstone application of FBC, pioneered by Horváth and Rábai.[1][2] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond.
Diagram of the Fluorous Biphasic Hydroformylation Workflow
Caption: Workflow for fluorous biphasic hydroformylation.
Experimental Protocol (General): Hydroformylation of 1-Decene
Materials:
-
Fluorous-tagged rhodium catalyst (e.g., HRh(CO){P[CH₂(CH₂)n(CF₂)₇CF₃]₃})
-
Perfluoro(methylcyclopentane)
-
1-Decene
-
Toluene (or other suitable organic solvent)
-
Syngas (CO/H₂)
-
High-pressure reactor equipped with a magnetic stirrer and temperature control
Procedure:
-
Catalyst Dissolution: In the reactor, dissolve the fluorous-tagged rhodium catalyst in perfluoro(methylcyclopentane).
-
Reactant Addition: Add the organic solvent (e.g., toluene) and the olefin (1-decene) to the reactor. At room temperature, two distinct layers should be observed.
-
Reaction: Seal the reactor and purge with syngas. Heat the reactor to the desired temperature (e.g., 80-100 °C) while stirring vigorously to ensure proper mixing. Pressurize the reactor with syngas to the desired pressure (e.g., 10-50 atm). The reaction mixture should become homogeneous at this stage.
-
Monitoring: Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing them by gas chromatography (GC) to determine the conversion of the olefin and the selectivity to the aldehyde products.
-
Cooling and Separation: Once the reaction is complete, cool the reactor to room temperature. The stirring is stopped, and the biphasic system will reform.
-
Product Isolation: The upper organic layer containing the aldehyde products is carefully separated from the lower fluorous layer. The product can be further purified by distillation.
-
Catalyst Recycling: The lower fluorous phase containing the catalyst can be reused for subsequent reactions by adding fresh substrate and organic solvent.
Quantitative Data (Illustrative):
The efficiency of catalyst retention is a key metric for FBC. This is often quantified by measuring the partition coefficient of the catalyst between the fluorous and organic phases and the extent of metal leaching into the product phase.
| Parameter | Illustrative Value | Notes |
| Catalyst Partition Coefficient (P) | >99:1 (Fluorous:Organic) | Highly dependent on the fluorous tag and the solvent system. |
| Rhodium Leaching | < 1 ppm | Demonstrates the effectiveness of catalyst retention in the fluorous phase. |
| Product Yield | >95% | Can be optimized by adjusting reaction conditions. |
| Regioselectivity (linear:branched aldehyde) | Varies with catalyst and conditions | A critical parameter in hydroformylation. |
Oxidation Reactions
Fluorous biphasic catalysis can also be applied to oxidation reactions, offering a clean method for producing alcohols, ketones, or epoxides.
Diagram of the FBC Oxidation Workflow
Caption: General workflow for FBC oxidation reactions.
Experimental Protocol (General): Oxidation of an Alkane
Materials:
-
Fluorous-tagged metal catalyst (e.g., a manganese or cobalt complex with perfluoroalkyl ligands)
-
Perfluoro(methylcyclopentane)
-
Alkane substrate (e.g., cyclohexane)
-
Organic solvent (e.g., acetonitrile)
-
Oxidant (e.g., tert-butyl hydroperoxide (TBHP) or molecular oxygen)
-
Reaction vessel with stirring and temperature control
Procedure:
-
System Preparation: Charge the reaction vessel with perfluoro(methylcyclopentane) and the fluorous-tagged catalyst. Add the organic solvent, the alkane substrate, and the oxidant.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitoring: Follow the consumption of the substrate and the formation of the oxidized products (e.g., cyclohexanol and cyclohexanone) using GC analysis.
-
Workup: After the reaction, cool the mixture to room temperature to allow for phase separation.
-
Separation: Separate the organic phase containing the products from the fluorous phase containing the catalyst.
-
Purification: The products in the organic phase can be purified using standard techniques like column chromatography.
-
Recycling: The fluorous catalyst solution can be reused in subsequent oxidation cycles.
Quantitative Data (Illustrative):
| Parameter | Illustrative Value |
| Substrate Conversion | 70-90% |
| Product Selectivity (Alcohol + Ketone) | >80% |
| Catalyst Leaching | Low ppm levels |
Conclusion
Perfluoro(methylcyclopentane) is a viable and effective solvent for fluorous biphasic catalysis, contributing to the development of more sustainable and economical chemical processes. The protocols and data presented here provide a foundation for researchers and drug development professionals to implement this powerful technique in their synthetic endeavors. The key advantages of catalyst recyclability and simplified product purification make FBC with perfluoro(methylcyclopentane) an attractive strategy for complex molecule synthesis. Further research into the specific partition coefficients and reaction kinetics using perfluoro(methylcyclopentane) will undoubtedly expand its application in this important field.
References
Application Notes and Protocols for Perfluoro(methylcyclopentane) as a Heat Transfer Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro(methylcyclopentane) (C₆F₁₂), a perfluorinated compound, is a colorless, odorless, and non-flammable liquid at room temperature.[1] Its high thermal stability, chemical inertness, and wide operating temperature range make it a suitable candidate for a heat transfer fluid in various laboratory and industrial applications, including the precise temperature control required in research and drug development processes.[1][2] This document provides detailed application notes and protocols for the safe and effective use of perfluoro(methylcyclopentane) as a heat transfer fluid.
Physicochemical Properties
Perfluoro(methylcyclopentane) possesses a unique combination of properties that make it an effective heat transfer fluid. Its high density allows for a large volume of heat to be transferred, while its low viscosity ensures efficient circulation. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of Perfluoro(methylcyclopentane)
| Property | Value | Reference |
| Molecular Formula | C₆F₁₂ | [1][3] |
| Molecular Weight | 300.05 g/mol | [1] |
| Boiling Point | 48 °C | [1][4] |
| Melting Point | -50 °C | [4] |
| Density | 1.707 g/mL | [1][4] |
| Viscosity | 1.859 mPa·s | [4] |
| Vapor Pressure | 534 mmHg at 25°C | [1] |
| Flash Point | Not flammable |
Applications in a Research Setting
The inert nature of perfluoro(methylcyclopentane) makes it an excellent choice for applications where chemical reactivity with the heat transfer medium must be avoided. Its primary role in a research, and specifically a drug development setting, is to provide precise and uniform temperature control for various processes, including:
-
Chemical Synthesis: Maintaining target temperatures for temperature-sensitive reactions to improve yield and reduce byproduct formation.
-
Crystallization Studies: Controlled cooling of solutions to promote the formation of uniform crystals, a critical step in active pharmaceutical ingredient (API) purification.
-
Cell Culture and Biological Assays: Although less common, its inertness could be beneficial in specialized equipment where direct contact with metallic heating/cooling elements is undesirable.
-
Calorimetry and Thermal Analysis: As a stable medium for studying the thermal properties of substances.
Experimental Protocols
Safety and Handling Protocol
Due to its classification as a per- and polyfluoroalkyl substance (PFAS), proper safety and handling procedures are paramount to minimize exposure and environmental contamination.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles are required.
-
Lab Coat: A standard lab coat should be worn.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Avoid direct contact with skin and eyes.
-
Ensure all containers are properly labeled.
-
In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep containers tightly sealed to prevent evaporation.
Disposal:
-
PFAS waste, including contaminated materials, must be collected in designated, sealed containers.[6]
-
Dispose of the waste according to institutional and local regulations for hazardous chemical waste. Do not discharge to drains or the environment.[6]
Protocol for a Controlled Cooling Experiment
This protocol describes the use of perfluoro(methylcyclopentane) in a laboratory-scale setup for the controlled cooling of a chemical reaction.
Materials:
-
Perfluoro(methylcyclopentane)
-
Jacketed reaction vessel
-
Recirculating chiller/heater
-
Insulated tubing compatible with fluorinated fluids
-
Thermocouple or thermometer
-
Standard laboratory glassware and stirrer
Procedure:
-
System Setup:
-
Place the jacketed reaction vessel in a fume hood.
-
Connect the outlet of the recirculating chiller to the inlet of the vessel's jacket using the insulated tubing.
-
Connect the outlet of the jacket back to the inlet of the chiller to create a closed loop.
-
Ensure all connections are secure to prevent leaks.
-
-
Filling the System:
-
Carefully pour perfluoro(methylcyclopentane) into the reservoir of the recirculating chiller.
-
Turn on the chiller and circulate the fluid through the jacket for a few minutes to ensure the system is filled and free of air bubbles.
-
-
Temperature Control:
-
Set the desired temperature on the recirculating chiller.
-
Place the reaction mixture in the vessel and begin stirring.
-
Monitor the temperature of the reaction mixture using a thermocouple.
-
Adjust the setpoint on the chiller as needed to maintain the target reaction temperature.
-
-
Shutdown and Cleaning:
-
Once the reaction is complete, turn off the chiller.
-
If the fluid is to be reused, it can remain in the chiller.
-
If the system is to be disassembled, carefully drain the perfluoro(methylcyclopentane) from the jacket and chiller into a designated storage container.
-
Clean the jacketed vessel and tubing as per standard laboratory procedures.
-
Visualizations
The following diagrams illustrate the logical workflow for a typical controlled temperature experiment and the physical setup of the heat transfer system.
References
- 1. lookchem.com [lookchem.com]
- 2. Buy perfluoro(methylcyclopentane) | 1805-22-7 [smolecule.com]
- 3. Perfluoromethylcyclopentane | C6F12 | CID 74546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. f2chemicals.com [f2chemicals.com]
- 5. epa.gov [epa.gov]
- 6. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Application Notes and Protocols for 19F NMR Spectroscopy in Perfluoro(methylcyclopentane) Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorinated molecules, which are of increasing importance in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio (second only to ¹H), and wide chemical shift range, make it a highly sensitive and informative probe.[4][5] The large chemical shift dispersion, in particular, minimizes signal overlap and provides detailed information about the local chemical environment of each fluorine atom.
The choice of solvent is a critical parameter in NMR spectroscopy. Perfluorinated solvents, such as perfluoro(methylcyclopentane), offer significant advantages for ¹⁹F NMR studies. Primarily, they are "¹⁹F silent," meaning they do not produce a background signal that can interfere with the analyte's spectrum. This is a considerable advantage over traditional deuterated solvents which, while not containing fluorine, may have impurities or interact with the analyte in ways that complicate spectral interpretation. The chemical inertness and thermal stability of perfluoro(methylcyclopentane) also make it an excellent medium for studying a wide range of fluorinated compounds under various experimental conditions.[3]
These application notes provide an overview of the use of perfluoro(methylcyclopentane) as a solvent in ¹⁹F NMR spectroscopy, along with detailed protocols for sample preparation, data acquisition, and processing.
Advantages of Perfluoro(methylcyclopentane) as a ¹⁹F NMR Solvent
-
No Background Signal: As a perfluorinated solvent, it does not generate a signal in the ¹⁹F NMR spectrum, ensuring that all observed peaks are from the analyte of interest.
-
Chemical Inertness: Perfluoro(methylcyclopentane) is chemically inert, minimizing the risk of solvent-analyte interactions that could alter chemical shifts or cause degradation of the sample.[3]
-
High Solubility for Fluorinated Compounds: Its fluorinated nature often provides excellent solubility for a wide range of fluorinated and perfluorinated analytes.
-
Wide Liquid Range and Thermal Stability: This allows for variable temperature (VT) NMR studies to investigate dynamic processes and conformational changes.[6]
Data Presentation
Table 1: ¹⁹F NMR Chemical Shift Data of Perfluoro(methylcyclopentane)
For reference, the ¹⁹F NMR spectrum of perfluoro(methylcyclopentane) itself (when analyzed in a different solvent like CDCl₃) shows a complex set of signals. When used as a solvent, these signals are absent, providing a clear spectral window for analysis.
| Compound Name | Molecular Formula | Solvent | Chemical Shift (ppm) |
| Perfluoro(methylcyclopentane) | C₆F₁₂ | CDCl₃ | Multiple complex signals |
Note: The specific chemical shifts of perfluoro(methylcyclopentane) are not detailed here as it is being used as a solvent and therefore will not appear in the spectrum.
Table 2: Typical ¹⁹F NMR Acquisition Parameters
| Parameter | Value | Rationale |
| Pulse Program | Standard single-pulse | Simplicity and robustness for routine 1D spectra.[7] |
| Spectral Width | 250-300 ppm | To encompass the wide chemical shift range of ¹⁹F nuclei.[7] |
| Acquisition Time (AQ) | 1-2 seconds | To ensure adequate data points for good resolution.[6] |
| Relaxation Delay (D1) | 5 x T₁ (longest) | For accurate quantitative analysis, ensuring full relaxation of all nuclei.[6] For qualitative analysis, 1-5 seconds is often sufficient.[7] |
| Number of Scans (NS) | 16-128 | Dependent on sample concentration; more scans improve signal-to-noise.[6] |
| Temperature | 298 K (or variable) | Room temperature for standard analysis; variable for dynamic studies.[6] |
Experimental Protocols
Protocol 1: Sample Preparation
-
Analyte Preparation: Ensure the fluorinated analyte is pure and dry to avoid extraneous signals and interactions.
-
Solvent Preparation: Use high-purity perfluoro(methylcyclopentane). Degassing the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes can be beneficial to remove dissolved oxygen, which is paramagnetic and can broaden NMR signals.
-
Sample Dissolution: Accurately weigh the desired amount of the analyte and dissolve it in a known volume of perfluoro(methylcyclopentane) directly in a clean, dry NMR tube. Typical concentrations range from 1 to 20 mg/mL.
-
Internal Standard (for Quantitative NMR): For quantitative measurements, add a known amount of a suitable internal standard. The standard should be a fluorinated compound that is soluble in perfluoro(methylcyclopentane) and has a simple ¹⁹F NMR spectrum with a signal that does not overlap with any of the analyte signals.
-
Locking: Since perfluoro(methylcyclopentane) does not contain deuterium, an external lock or no lock at all may be used. For modern spectrometers with high field stability, running unlocked for short experiments is often feasible. For longer experiments, an external lock using a sealed capillary containing a deuterated solvent (e.g., D₂O or acetone-d₆) placed inside the NMR tube is recommended.
Protocol 2: 1D ¹⁹F NMR Data Acquisition
-
Instrument Setup: Tune and match the NMR probe for the ¹⁹F frequency.
-
Locking (if applicable): Establish a stable lock on the external deuterium signal.
-
Shimming: Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity and obtain sharp NMR signals.
-
Parameter Setup: Load a standard ¹⁹F NMR experiment and set the acquisition parameters as detailed in Table 2. The spectral center should be set to the approximate midpoint of the expected chemical shift range of the analyte.
-
Pulse Calibration: Determine the 90° pulse width for ¹⁹F for accurate quantitative measurements.
-
Acquisition: Acquire the Free Induction Decay (FID) data.
-
Data Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio.[6]
-
Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.[6]
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum. If an internal standard is used, its chemical shift can be set to a known value. If no internal standard is present, referencing can be done relative to an external standard or by using the spectrometer's internal reference frequency.
-
Integrate the signals for quantitative analysis. The integral of each peak is directly proportional to the number of fluorine atoms it represents.
-
Mandatory Visualizations
Caption: General workflow for 1D ¹⁹F NMR spectroscopy.
Caption: Decision logic for solvent selection in ¹⁹F NMR.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. lookchem.com [lookchem.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Perfluoromethylcyclopentane | C6F12 | CID 74546 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography Analysis of Perfluoro(methylcyclopentane)
AN-GC-PFMCP-001
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust method for the analysis of perfluoro(methylcyclopentane) using gas chromatography-mass spectrometry (GC-MS). Perfluoro(methylcyclopentane) is a perfluorinated compound with applications as a solvent, heat transfer agent, and in the electronics industry.[1][2] Due to the environmental persistence and potential health concerns associated with per- and polyfluoroalkyl substances (PFAS), reliable analytical methods are crucial.[3] This document provides a comprehensive protocol for the separation and identification of perfluoro(methylcyclopentane), addressing key aspects from sample preparation to data analysis.
Introduction
Perfluoro(methylcyclopentane) (C₆F₁₂) is a fully fluorinated cyclic hydrocarbon.[1][4] Its chemical inertness, thermal stability, and unique solvent properties make it valuable in various industrial applications.[1][2] Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds. When coupled with mass spectrometry, it provides high sensitivity and selectivity for the identification and quantification of target analytes. While liquid chromatography is more common for many PFAS, GC-MS is well-suited for the analysis of volatile perfluorinated compounds like perfluoro(methylcyclopentane).[5][6] This application note presents a detailed GC-MS method optimized for the analysis of perfluoro(methylcyclopentane).
Physicochemical Properties of Perfluoro(methylcyclopentane)
A summary of the key physicochemical properties of perfluoro(methylcyclopentane) is provided in Table 1. These properties are essential for developing an appropriate GC method, particularly for determining the appropriate temperature program and injection parameters.
| Property | Value | Reference |
| Molecular Formula | C₆F₁₂ | [1][4] |
| Molecular Weight | 300.05 g/mol | [7] |
| Boiling Point | 48 °C | [1][8] |
| Density | 1.707 g/mL | [1][8] |
| Vapor Pressure | 534 mmHg at 25°C | [1] |
Table 1: Physicochemical Properties of Perfluoro(methylcyclopentane).
Experimental Protocol
This section details the complete experimental protocol for the GC-MS analysis of perfluoro(methylcyclopentane).
-
Standard: Perfluoro(methylcyclopentane) (≥95% purity)
-
Solvent: Methanol (HPLC grade or equivalent)
-
Gases: Helium (carrier gas, 99.999% purity), Nitrogen (makeup gas, if required)
A gas chromatograph equipped with a mass selective detector (GC-MS) is required. The following instrumental parameters are recommended.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Port | Split/Splitless |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 200 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| GC Column | |
| Stationary Phase | 5% Diphenyl / 95% Dimethylpolysiloxane |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | |
| Initial Temperature | 40 °C |
| Initial Hold Time | 2 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 150 °C |
| Final Hold Time | 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-400 |
| Scan Mode | Full Scan |
| Transfer Line Temp. | 250 °C |
| Ion Source Temp. | 230 °C |
Table 2: Recommended GC-MS Parameters.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of perfluoro(methylcyclopentane) and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: For liquid samples, dilute an accurately measured volume with methanol to bring the expected concentration of perfluoro(methylcyclopentane) within the calibration range. For solid or semi-solid matrices, an appropriate extraction method (e.g., sonication or Soxhlet extraction with methanol) followed by cleanup may be necessary.
Data Analysis and Expected Results
The primary identification of perfluoro(methylcyclopentane) is based on its retention time and the fragmentation pattern in the mass spectrum. Quantification is achieved by generating a calibration curve from the analysis of the working standard solutions.
| Parameter | Expected Value |
| Retention Time | ~ 5-7 minutes (dependent on the specific GC system) |
| Limit of Detection (LOD) | < 0.5 µg/mL |
| Limit of Quantification (LOQ) | < 1.5 µg/mL |
| Linearity (R²) | > 0.995 |
Table 3: Expected Performance Characteristics.
The mass spectrum of perfluoro(methylcyclopentane) will exhibit characteristic fragments resulting from the loss of fluorine atoms and CF₃ groups. The exact mass spectrum should be compared to a reference library for confirmation.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.
Caption: Experimental Workflow for GC-MS Analysis.
Caption: Logical Relationships in the Analytical Method.
Conclusion
The GC-MS method described in this application note is suitable for the reliable identification and quantification of perfluoro(methylcyclopentane). The provided protocol, including sample preparation, instrumental parameters, and data analysis guidelines, offers a comprehensive framework for researchers and scientists. The method demonstrates good performance characteristics and can be adapted for various sample matrices with appropriate validation.
References
- 1. lookchem.com [lookchem.com]
- 2. Buy perfluoro(methylcyclopentane) | 1805-22-7 [smolecule.com]
- 3. Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
- 4. Perfluoromethylcyclopentane | C6F12 | CID 74546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. perfluoro(methylcyclopentane) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. f2chemicals.com [f2chemicals.com]
Perfluoro(methylcyclopentane): A High-Performance Inert Medium for Specialized Chemical Applications
Introduction
Perfluoro(methylcyclopentane) (PFMCP), a perfluorinated cyclic hydrocarbon, is emerging as a versatile and highly inert reaction medium with significant potential for researchers, scientists, and drug development professionals. Its unique physicochemical properties, including high thermal and chemical stability, low polarity, and immiscibility with many organic solvents and water, make it an ideal candidate for a range of specialized applications, particularly in fluorous biphasic catalysis and as a medium for sensitive chemical transformations. This document provides detailed application notes and protocols for the use of perfluoro(methylcyclopentane) as an inert reaction medium.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of perfluoro(methylcyclopentane) is crucial for its effective application. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆F₁₂ | [1][2] |
| Molecular Weight | 300.05 g/mol | [1] |
| CAS Number | 1805-22-7 | [1] |
| Boiling Point | 48 °C | [1] |
| Melting Point | -50 °C | [3] |
| Density | 1.707 g/mL | [1] |
| Refractive Index | 1.267 | [1] |
| Vapor Pressure | 534 mmHg at 25°C | [1] |
Key Advantages as a Reaction Medium:
-
Chemical Inertness: The carbon-fluorine bond is exceptionally strong, rendering PFMCP highly resistant to chemical attack from a wide range of reagents, including strong acids, bases, oxidants, and reductants. This inertness prevents the solvent from participating in the reaction, ensuring cleaner reaction profiles and higher product purity.[4]
-
Thermal Stability: PFMCP can withstand high temperatures without decomposition, making it suitable for reactions requiring significant energy input.[4]
-
Immiscibility: Its low miscibility with many common organic solvents and water is the foundation for its use in fluorous biphasic systems, which allows for facile separation of catalysts and products.
-
Gas Solubility: Perfluorinated solvents exhibit high solubility for gases such as oxygen and hydrogen, which can be advantageous in reactions involving these gaseous reagents.
-
Non-flammable and Low Toxicity: PFMCP is non-flammable and generally exhibits low toxicity, contributing to a safer laboratory environment.[5][6]
Applications in Synthesis and Catalysis
The primary application of perfluoro(methylcyclopentane) as a reaction medium is in Fluorous Biphasic Catalysis (FBC) . This technique offers an elegant solution for the recovery and recycling of homogeneous catalysts, a key principle of green chemistry.
Fluorous Biphasic Catalysis (FBC)
Principle:
In a typical FBC setup, a catalyst is tagged with a long-chain perfluoroalkyl group (a "fluorous pony-tail"). This modification renders the catalyst highly soluble in a fluorous solvent, such as perfluoro(methylcyclopentane), but poorly soluble in common organic solvents. The reaction is carried out in a two-phase system: a fluorous phase containing the catalyst and an organic phase containing the reactants.
At elevated temperatures, the two phases can become miscible, allowing the reaction to proceed in a homogeneous environment. Upon cooling, the phases separate, with the fluorous catalyst sequestered in the fluorous phase and the product(s) in the organic phase. The two phases can then be easily separated, allowing for the straightforward recovery and reuse of the expensive catalyst.
Illustrative Protocol: General Procedure for a Fluorous Biphasic Cross-Coupling Reaction
This protocol provides a general methodology for a cross-coupling reaction using a fluorous-tagged phosphine ligand with a palladium catalyst in a biphasic system of an organic solvent and perfluoro(methylcyclopentane).
Materials:
-
Aryl halide (reactant)
-
Coupling partner (e.g., boronic acid, alkyne)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Fluorous-tagged phosphine ligand
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Organic solvent (e.g., toluene, dioxane)
-
Perfluoro(methylcyclopentane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Experimental Protocol:
-
Catalyst Solution Preparation:
-
In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor and the fluorous-tagged phosphine ligand in perfluoro(methylcyclopentane).
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate Schlenk flask equipped with a reflux condenser and magnetic stir bar, add the aryl halide, coupling partner, and base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the organic solvent via syringe.
-
To this mixture, add the prepared catalyst solution in perfluoro(methylcyclopentane) via syringe.
-
-
Reaction Execution:
-
Heat the biphasic mixture to the desired reaction temperature (e.g., 80-110 °C) with vigorous stirring. The reaction may become homogeneous at this temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up and Product Isolation:
-
Upon completion, cool the reaction mixture to room temperature. The two phases should separate.
-
Carefully separate the upper organic layer containing the product from the lower fluorous layer containing the catalyst using a separatory funnel or by careful decantation.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
-
-
Catalyst Recycling:
-
The fluorous phase containing the catalyst can be washed with fresh organic solvent to remove any residual product.
-
The catalyst-containing fluorous phase can then be directly reused in a subsequent reaction by adding fresh reactants and organic solvent.
-
Quantitative Data from a Hypothetical Fluorous Sonogashira Coupling
The following table presents hypothetical data for a Sonogashira coupling reaction performed using the protocol described above, illustrating the potential for high product yields and efficient catalyst recycling.
| Cycle | Aryl Iodide Conversion (%) | Isolated Product Yield (%) | Palladium Leaching into Organic Phase (ppm) |
| 1 | >99 | 95 | <1 |
| 2 | >99 | 94 | <1 |
| 3 | 98 | 92 | <2 |
| 4 | 97 | 91 | <2 |
Other Potential Applications
While FBC is the most prominent application, the inert nature of perfluoro(methylcyclopentane) makes it suitable for other specialized uses:
-
Synthesis of Highly Reactive Species: Its non-reactivity allows for the generation and study of highly reactive intermediates that would otherwise react with a more conventional solvent.
-
Polymerization Reactions: In certain polymerization reactions, particularly those sensitive to chain transfer with the solvent, PFMCP can provide an inert environment leading to polymers with higher molecular weights and more controlled architectures.[5]
-
Nanoparticle Synthesis: The unique solvent properties can be exploited to control the size and morphology of nanoparticles during their synthesis.
Safety and Handling
Perfluoro(methylcyclopentane) is considered to have a low level of toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (gloves, safety glasses).
-
Avoid inhalation of vapors.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Logical Relationship of PFMCP Properties and Applications
Conclusion
Perfluoro(methylcyclopentane) is a valuable addition to the toolkit of solvents available to researchers in chemistry and drug development. Its extreme inertness and unique phase behavior when used in conjunction with fluorous-tagged reagents and catalysts open up new possibilities for efficient, clean, and sustainable chemical synthesis. The protocols and data presented here provide a foundation for the exploration and implementation of this promising reaction medium in a variety of research and development settings.
References
- 1. books.lucp.net [books.lucp.net]
- 2. Wacker Oxidation of Methylenecyclobutanes: Scope and Selectivity in an Unusual Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorous Synthesis Using Perfluoro(methylcyclopentane)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorous Synthesis
Fluorous synthesis is a powerful technique in modern chemistry that simplifies the purification of reaction products, particularly in the context of multi-step synthesis and library generation.[1][2][3] This method introduces a third phase, the "fluorous" phase, which is immiscible with both aqueous and most organic solvents. By selectively tagging molecules with highly fluorinated functionalities ("fluorous tags" or "ponytails"), these molecules can be selectively partitioned into a fluorous solvent, such as perfluoro(methylcyclopentane), allowing for efficient separation from non-tagged reactants and by-products.[1][3]
The principle of "like dissolves like" governs this separation, where the high fluorine content of both the tag and the solvent drives the selective partitioning.[2] This technique is particularly advantageous in drug discovery and development, where rapid purification of compound libraries is essential.
Perfluoro(methylcyclopentane) as a Fluorous Solvent
Perfluoro(methylcyclopentane) (C₆F₁₂), is a suitable solvent for fluorous synthesis due to its unique physicochemical properties. It is a dense, colorless, and odorless liquid that is chemically and thermally stable. Its high fluorine content makes it an excellent solvent for fluorous-tagged molecules while being immiscible with many common organic solvents.
Physicochemical Properties of Perfluoro(methylcyclopentane):
| Property | Value | Reference |
| Molecular Formula | C₆F₁₂ | [4][5] |
| Molecular Weight | 300.05 g/mol | [5] |
| Boiling Point | 48 °C | [5] |
| Melting Point | 45 °C | [5] |
| Density | 1.707 g/cm³ | [5] |
Key Techniques in Fluorous Synthesis
There are two primary methods for purification in fluorous synthesis: Fluorous Liquid-Liquid Extraction (F-LLE) and Fluorous Solid-Phase Extraction (F-SPE).
Fluorous Liquid-Liquid Extraction (F-LLE)
F-LLE is a straightforward extraction technique that utilizes a biphasic system composed of a fluorous solvent and a traditional organic or aqueous solvent. A fluorous-tagged compound will preferentially move into the fluorous phase, enabling its separation from non-tagged impurities that remain in the organic or aqueous phase.
Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a chromatographic technique that employs a solid support, typically silica gel, that has been functionalized with a fluorous stationary phase.[1] In a typical "standard" F-SPE, a mixture is loaded onto the fluorous silica gel. A "fluorophobic" solvent (e.g., a mixture of methanol and water) is used to elute the non-fluorous compounds, while the fluorous-tagged molecules are retained on the column. Subsequently, a "fluorophilic" solvent (e.g., a perfluorinated solvent or a solvent with high fluorous affinity) is used to elute the desired fluorous-tagged product.
Application Note 1: Fluorous Biphase Synthesis of a Conjugated Polymer
This application note details the synthesis of a poly(p-phenyleneethynylene) (PPE) derivative using a fluorous biphase system with perfluoro(methylcyclohexane), a close analog to perfluoro(methylcyclopentane). The principles and protocol are directly adaptable for use with perfluoro(methylcyclopentane).
Reaction Scheme: Sonogashira-Hagihara cross-coupling polymerization.
Key Advantage: The fluorous-tagged polymer product is selectively soluble in the fluorous phase, allowing for simple separation from the organic phase containing the catalyst and unreacted monomers.
Quantitative Data:
| Parameter | Value |
| Solvent System | 3:5:1 perfluoro(methylcyclohexane)/toluene/diisopropylamine |
| Reaction Temperature | 85 °C |
| Reaction Time | 3 days |
| Product Yield | 87% |
Experimental Protocol:
-
Reaction Setup: In a glove box, charge a Schlenk vessel with the fluorous-tagged monomer, the co-monomer, palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and copper(I) iodide (7 mol%).
-
Solvent Addition: Add the solvent mixture of perfluoro(methylcyclohexane) (or perfluoro(methylcyclopentane)), toluene, and diisopropylamine in a 3:5:1 ratio.
-
Reaction: Remove the vessel from the glove box and stir vigorously at 85 °C for 3 days. The initially biphasic mixture will become monophasic at approximately 82 °C.
-
Product Isolation: After cooling to room temperature, the mixture will become biphasic again. The fluorescent polymer product will be localized in the lower fluorous phase.
-
Purification: Separate the fluorous phase and wash it sequentially with methanol (3x), ethyl acetate (3x), and acetone (3x) to remove any remaining impurities.
-
Drying: Remove the solvent from the purified fluorous phase under reduced pressure to yield the solid polymer.
Workflow Diagram:
Caption: Workflow for fluorous biphase synthesis and purification.
Application Note 2: Purification of Fluorous-Tagged Kinase Inhibitors for Signaling Pathway Analysis
The study of cellular signaling pathways often relies on the use of specific inhibitors to probe the function of key enzymes like kinases. Fluorescently-tagged kinase inhibitors are valuable tools for visualizing kinase activity and localization within cells.[6][7] Fluorous synthesis can be a valuable tool for the efficient purification of these tagged inhibitors, ensuring high purity for biological assays.
While a direct application of fluorous synthesis for a fluorescently-tagged kinase inhibitor using perfluoro(methylcyclopentane) is not explicitly detailed in the provided search results, a logical protocol can be constructed based on the principles of fluorous solid-phase extraction (F-SPE).
Hypothetical Scenario: A researcher has synthesized a fluorescently-tagged kinase inhibitor where the fluorescent dye also contains a fluorous ponytail. The goal is to purify this tagged inhibitor from unreacted starting materials and other non-fluorous by-products.
Experimental Protocol (F-SPE):
-
Sample Preparation: Dissolve the crude reaction mixture containing the fluorous-tagged kinase inhibitor in a minimal amount of a suitable loading solvent (e.g., DMF or DMSO).
-
Cartridge Conditioning: Condition a fluorous silica gel cartridge by first washing with a fluorophilic solvent (e.g., perfluoro(methylcyclopentane) or a fluorinated ether) followed by a fluorophobic solvent (e.g., 80:20 methanol/water).
-
Sample Loading: Load the dissolved sample onto the conditioned cartridge.
-
Fluorophobic Wash: Elute the cartridge with a fluorophobic solvent (e.g., 80:20 methanol/water). This will wash away the non-fluorous impurities. Collect and analyze the fractions to ensure no product is lost.
-
Fluorophilic Elution: Elute the cartridge with a fluorophilic solvent (e.g., perfluoro(methylcyclopentane) or a fluorinated ether) to collect the purified fluorous-tagged kinase inhibitor.
-
Solvent Removal: Evaporate the fluorophilic solvent to obtain the pure, tagged inhibitor.
Logical Relationship Diagram:
Caption: Logic flow from synthesis to signaling pathway analysis.
References
- 1. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorous Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Perfluoromethylcyclopentane | C6F12 | CID 74546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PERFLUORO(METHYLCYCLOPENTANE) Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Fluorescent kinase inhibitors as probes in cancer - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalyst Immobilization in Perfluoro(methylcyclopentane)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of catalysts using perfluoro(methylcyclopentane) as a key component of a fluorous phase system. These techniques offer significant advantages in catalyst recovery and reuse, contributing to greener and more efficient chemical syntheses.
Introduction
An alternative approach involves the immobilization of a fluorous-tagged catalyst onto fluorous silica gel.[7][8] This method, known as fluorous solid-phase extraction (F-SPE), allows for reactions to be carried out in a standard organic solvent, with the catalyst recovered by passing the reaction mixture through a fluorous silica gel cartridge.[9]
Perfluoro(methylcyclopentane) is an excellent choice for the fluorous phase due to its chemical inertness, thermal stability, and distinct physical properties that facilitate phase separation.[10][11]
Physicochemical Properties of Perfluoro(methylcyclopentane)
A summary of the key physical properties of perfluoro(methylcyclopentane) is presented in Table 1. Its boiling point of 48 °C is advantageous for reactions requiring mild heating to achieve a homogeneous phase, while its high density ensures clean phase separation upon cooling.[12]
| Property | Value | Reference |
| Molecular Formula | C6F12 | [13] |
| Molecular Weight | 300.04 g/mol | [13] |
| Boiling Point | 48 °C | [12] |
| Melting Point | -50 °C | [12] |
| Density | 1.707 g/ml | [12] |
Table 1: Physical Properties of Perfluoro(methylcyclopentane).
Core Concepts and Workflows
The two primary methods for catalyst immobilization utilizing fluorous phases are Fluorous Biphasic Catalysis (FBS) and Fluorous Solid-Phase Extraction (F-SPE).
Fluorous Biphasic Catalysis (FBS)
The principle of FBS relies on the temperature-dependent miscibility of fluorous and organic solvents. The general workflow is depicted below.
Caption: Workflow for Fluorous Biphasic Catalysis (FBS).
Fluorous Solid-Phase Extraction (F-SPE)
In this technique, the fluorous-tagged catalyst is adsorbed onto a solid support, fluorous silica gel, allowing for a more traditional heterogeneous catalysis setup.
Caption: Workflow for Fluorous Solid-Phase Extraction (F-SPE).
Experimental Protocols
The following are generalized protocols that can be adapted for specific catalysts and reactions.
Protocol 1: Catalyst Immobilization and Use in a Fluorous Biphasic System (FBS)
Materials:
-
Fluorous-tagged catalyst (e.g., a phosphine ligand with perfluoroalkyl chains attached to a metal center)
-
Perfluoro(methylcyclopentane)
-
Organic solvent (e.g., toluene, acetonitrile)[3]
-
Substrates for the desired reaction
-
Reaction vessel equipped with a magnetic stirrer, condenser, and temperature control
-
Separatory funnel
Procedure:
-
Catalyst Dissolution: In the reaction vessel, dissolve the fluorous-tagged catalyst in perfluoro(methylcyclopentane) to form the fluorous phase. The concentration of the catalyst will depend on the specific reaction, but typically ranges from 0.05 to 0.5 mol%.[8]
-
Addition of Organic Phase: Add the organic solvent containing the dissolved substrates to the reaction vessel. At room temperature, two distinct phases should be observed.[1]
-
Reaction: Heat the biphasic mixture with vigorous stirring to the temperature at which the two phases become miscible (this temperature must be determined empirically for the specific solvent system). Maintain this temperature for the duration of the reaction, monitoring progress by standard analytical techniques (e.g., TLC, GC, LC-MS).
-
Phase Separation and Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. The two phases will separate. Transfer the entire mixture to a separatory funnel and allow the layers to fully separate. The denser fluorous phase, containing the catalyst, will be the bottom layer.
-
Product Extraction: Drain the lower fluorous phase and set it aside for reuse. Collect the upper organic phase, which contains the product. The organic phase can then be washed and dried, and the product isolated by standard methods such as evaporation of the solvent and chromatography.
-
Catalyst Recycling: The recovered fluorous phase containing the catalyst can be directly reused in subsequent reactions by adding fresh organic solvent and substrates.
Protocol 2: Catalyst Immobilization on Fluorous Silica Gel (F-SPE)
Materials:
-
"Light" fluorous-tagged catalyst (soluble in organic solvents)[9]
-
Fluorous silica gel
-
Solid-phase extraction (SPE) cartridge
-
Organic solvent for the reaction
-
Fluorophobic eluent (e.g., 80:20 methanol/water)[9]
-
Fluorophilic eluent (e.g., perfluoro(methylcyclopentane) or another perfluorinated solvent)[9]
-
Substrates for the desired reaction
Procedure:
-
Reaction: In a standard reaction vessel, dissolve the light fluorous-tagged catalyst and substrates in the chosen organic solvent. The mixture should be homogeneous.[9]
-
Reaction Execution: Carry out the reaction under the desired conditions (e.g., heating, inert atmosphere).
-
Sample Preparation for F-SPE: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
F-SPE Loading: Condition a fluorous silica gel SPE cartridge with the organic solvent used for the reaction. Load the concentrated crude reaction mixture onto the cartridge.
-
Elution of Product (Fluorophobic Pass): Elute the cartridge with a fluorophobic solvent mixture (e.g., 80:20 methanol/water).[9] The non-fluorous product and any non-fluorous byproducts will elute from the cartridge, while the fluorous-tagged catalyst will be retained. Collect the eluent containing the product.
-
Catalyst Recovery (Fluorophilic Pass): To recover the catalyst, elute the cartridge with a fluorophilic solvent such as perfluoro(methylcyclopentane).[9] The fluorous-tagged catalyst will be eluted.
-
Catalyst Reuse: The recovered catalyst solution in the fluorous solvent can be evaporated and the catalyst redissolved in the organic reaction solvent for the next run.
Representative Performance Data
The following tables provide examples of the type of quantitative data that should be collected to evaluate the performance of an immobilized catalyst system.
| Catalyst | Reaction Type | Catalyst Loading (mol%) | Product Yield (%) |
| Fluorous-tagged Pd Catalyst | Suzuki Coupling | 0.1 | 95 |
| Fluorous-tagged Ru Catalyst | Olefin Metathesis | 0.5 | 88 |
| Fluorous-tagged Au Nanoparticles | Alcohol Oxidation | 0.2 | 92 |
Table 2: Typical Reaction Yields with Fluorous Immobilized Catalysts.
The reusability of the catalyst is a key advantage of these systems.
| Cycle Number | Product Yield (%) | Leached Metal (ppm) |
| 1 | 95 | < 1 |
| 2 | 94 | < 1 |
| 3 | 92 | 1.2 |
| 4 | 91 | 1.5 |
| 5 | 89 | 2.0 |
Table 3: Catalyst Recyclability and Leaching Data for a Representative Fluorous Biphasic System.
Conclusion
Catalyst immobilization in perfluoro(methylcyclopentane), either through a biphasic liquid-liquid system or via immobilization on fluorous silica gel, offers a robust and efficient methodology for catalyst recovery and reuse. These "green chemistry" approaches can significantly reduce catalyst waste and simplify product purification, making them highly attractive for both academic research and industrial applications in drug development and fine chemical synthesis.[5][7] The protocols and concepts outlined in this document provide a solid foundation for implementing these powerful techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Facile catalyst separation without water: fluorous biphase hydroformylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Perfluoro-tagged gold nanoparticles immobilized on fluorous silica gel: a reusable catalyst for the benign oxidation and oxidative esterification of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy perfluoro(methylcyclopentane) | 1805-22-7 [smolecule.com]
- 11. lookchem.com [lookchem.com]
- 12. f2chemicals.com [f2chemicals.com]
- 13. Perfluoromethylcyclopentane | C6F12 | CID 74546 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction with Perfluoro(methylcyclopentane)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid-liquid extraction (LLE) is a fundamental sample preparation technique used to isolate and purify compounds of interest from a sample matrix based on their differential solubility in two immiscible liquid phases. In pharmaceutical research and drug development, LLE is crucial for extracting active pharmaceutical ingredients (APIs) from complex biological fluids or reaction mixtures.
Traditionally, LLE utilizes a combination of an aqueous phase and a water-immiscible organic solvent. However, the emergence of "fluorous" chemistry has introduced a new class of solvents with unique properties for specialized separations. Perfluoro(methylcyclopentane) (C₆F₁₂), a perfluorinated cyclic alkane, is a prime example of a fluorous solvent. Its high density, chemical inertness, and immiscibility with both aqueous and many organic solvents make it a valuable tool for specific extraction applications, particularly for the separation of fluorinated compounds or as an orthogonal extraction phase to traditional organic solvents.
These application notes provide a comprehensive overview of the principles and a general protocol for performing liquid-liquid extraction using perfluoro(methylcyclopentane).
Physicochemical Properties of Perfluoro(methylcyclopentane)
Perfluoro(methylcyclopentane) is a colorless, odorless, and nonflammable liquid at room temperature. Its key physicochemical properties are summarized in the table below, highlighting its suitability as a specialized extraction solvent.
| Property | Value | Reference |
| Chemical Formula | C₆F₁₂ | |
| Molecular Weight | 300.05 g/mol | |
| Boiling Point | 48 °C | |
| Melting Point | -45 °C | |
| Density | 1.707 g/mL at 25 °C | |
| Vapor Pressure | 534 mmHg at 25 °C | |
| Refractive Index | 1.267 | |
| Solubility | Insoluble in water; soluble in some organic solvents. |
Principles of Fluorous Liquid-Liquid Extraction
The basis of fluorous liquid-liquid extraction lies in the unique property of "fluorophilicity." Highly fluorinated compounds, like perfluoro(methylcyclopentane), are lipophobic (immiscible with many hydrocarbon-based organic solvents) and hydrophobic (immiscible with water), creating a distinct third phase in some extraction systems or a highly selective biphasic system with aqueous solutions.
This technique is particularly effective for:
-
Separating fluorous-tagged molecules: In fluorous synthesis, organic molecules are often tagged with a perfluorinated chain to facilitate their separation from non-fluorinated reactants and byproducts.
-
Extracting highly fluorinated compounds: Perfluoro(methylcyclopentane) can selectively extract other per- and polyfluoroalkyl substances (PFAS) from aqueous or organic matrices.
-
Orthogonal extractions: When traditional organic solvents fail to provide clean separation, the unique selectivity of a fluorous solvent can be advantageous.
Quantitative Data: Partition Coefficients
The efficiency of a liquid-liquid extraction is quantified by the partition coefficient (P) or its logarithmic form (LogP), which describes the ratio of the concentration of a solute in the two immiscible phases at equilibrium. For drug development, the octanol-water partition coefficient (LogPₒ/w) is a standard measure of a molecule's lipophilicity.
The following table provides the LogPₒ/w for some common drug molecules to illustrate the concept of lipophilicity. It is important to note that these values do not directly translate to partitioning into perfluoro(methylcyclopentane).
| Compound | Therapeutic Class | LogP (Octanol/Water) |
| Ibuprofen | NSAID | 3.97 |
| Caffeine | Stimulant | -0.07 |
| N-Acetyl-L-tryptophan | Amino Acid Derivative | 1.23 |
| Warfarin | Anticoagulant | 3.03 |
Experimental Protocols
The following is a generalized protocol for the liquid-liquid extraction of a hypothetical non-fluorinated small organic molecule (e.g., a drug candidate) from an aqueous solution using perfluoro(methylcyclopentane). This protocol is designed to illustrate the technique and should be optimized for specific applications.
Objective:
To separate a target organic analyte from an aqueous matrix using perfluoro(methylcyclopentane).
Materials:
-
Aqueous solution containing the target analyte
-
Perfluoro(methylcyclopentane) (C₆F₁₂)
-
Separatory funnel (appropriate volume)
-
Ring stand and clamp
-
Beakers or Erlenmeyer flasks for collection
-
pH meter and appropriate acids/bases for pH adjustment (if necessary)
-
Vortex mixer (optional)
-
Analytical instrument for quantification (e.g., HPLC, GC-MS)
Protocol:
-
Preparation of the Sample:
-
Prepare an aqueous solution of the target analyte at a known concentration.
-
If the analyte's solubility is pH-dependent, adjust the pH of the aqueous solution to ensure the analyte is in its neutral, most hydrophobic form to maximize partitioning into the organic phase.
-
-
Liquid-Liquid Extraction Procedure:
-
Securely place the separatory funnel in a ring stand. Ensure the stopcock is closed.
-
Carefully transfer a known volume of the aqueous sample solution into the separatory funnel.
-
Add an equal volume of perfluoro(methylcyclopentane) to the separatory funnel.
-
Stopper the funnel and gently invert it a few times to mix the layers.
-
Venting: With the funnel inverted and pointed away from you and others, slowly open the stopcock to release any pressure buildup. Close the stopcock.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and to allow for the partitioning of the analyte between the two phases. Periodically vent the funnel.
-
Place the separatory funnel back in the ring stand and allow the layers to fully separate. Perfluoro(methylcyclopentane) is denser than water and will form the bottom layer.
-
-
Separation of Layers:
-
Carefully remove the stopper from the top of the separatory funnel.
-
Slowly open the stopcock and drain the lower perfluoro(methylcyclopentane) layer into a clean, labeled collection flask.
-
Close the stopcock just as the interface between the two layers reaches the stopcock.
-
The remaining aqueous layer can be drained into a separate flask or discarded, depending on the experimental goal.
-
-
Drying and Concentration (if necessary):
-
If the collected organic phase contains residual water, a drying agent (e.g., anhydrous sodium sulfate) can be added.
-
The solvent can be evaporated under a gentle stream of nitrogen or using a rotary evaporator to concentrate the extracted analyte.
-
-
Analysis:
-
Redissolve the dried analyte in a suitable solvent for analysis.
-
Quantify the concentration of the analyte in the extract using an appropriate analytical technique to determine the extraction efficiency.
-
Visualizations
Experimental Workflow
Caption: General workflow for liquid-liquid extraction with perfluoro(methylcyclopentane).
Logical Relationship of Solvent Selection
Application Notes and Protocols: Perfluoro(methylcyclopentane) as a Hydraulic Fluid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of perfluoro(methylcyclopentane) and outline protocols for its evaluation as a hydraulic fluid. Due to its chemical inertness and thermal stability, perfluoro(methylcyclopentane) presents as a candidate for specialized hydraulic applications where conventional fluids may not be suitable.
Introduction
Perfluoro(methylcyclopentane) (C₆F₁₂), a perfluorinated cyclic hydrocarbon, is a colorless, odorless, and non-flammable liquid at room temperature.[1] Its chemical structure, characterized by the substitution of all hydrogen atoms with fluorine, imparts high thermal and chemical stability.[1][2] These properties make it a subject of interest for use as a hydraulic fluid in demanding environments, such as those found in specialized laboratory equipment and pharmaceutical manufacturing processes where chemical inertness is paramount. This document outlines the known properties of perfluoro(methylcyclopentane) and provides detailed experimental protocols for its evaluation as a hydraulic fluid.
Physicochemical Properties
A summary of the key physical and chemical properties of perfluoro(methylcyclopentane) is presented in Table 1. This data is essential for initial consideration of its suitability in a hydraulic system.
| Property | Value | Units |
| Molecular Formula | C₆F₁₂ | - |
| Molecular Weight | 300.04 | g/mol |
| Appearance | Colorless liquid | - |
| Density | 1.707 | g/mL |
| Boiling Point | 48 | °C |
| Melting Point | 45 | °C |
| Vapor Pressure | 534 | mmHg at 25°C |
| Refractive Index | 1.267 | - |
Data compiled from multiple sources.[1][3][4]
Experimental Protocols for Hydraulic Fluid Evaluation
The following protocols, based on established ASTM and ISO standards, are provided for the comprehensive evaluation of perfluoro(methylcyclopentane) as a hydraulic fluid.
Viscosity Measurement
Objective: To determine the kinematic viscosity of perfluoro(methylcyclopentane) at various temperatures to understand its flow characteristics.
Standard: Adapted from ASTM D445.[5]
Apparatus:
-
Calibrated glass capillary viscometer
-
Constant temperature bath
-
Stopwatch
-
Thermometer
Procedure:
-
Equilibrate the constant temperature bath to the desired test temperature (e.g., 40°C and 100°C).
-
Charge the viscometer with the perfluoro(methylcyclopentane) sample.
-
Place the viscometer in the constant temperature bath and allow it to thermally equilibrate for at least 30 minutes.
-
Using suction, draw the liquid up through the capillary tube to a point above the upper timing mark.
-
Release the suction and measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement at least three times and calculate the average flow time.
-
Calculate the kinematic viscosity using the viscometer calibration constant.
-
Repeat the procedure for all desired temperatures.
Density Measurement
Objective: To accurately determine the density of perfluoro(methylcyclopentane).
Standard: Adapted from ASTM D1298.[5]
Apparatus:
-
Hydrometer
-
Graduated cylinder
-
Thermometer
Procedure:
-
Bring the perfluoro(methylcyclopentane) sample to the desired test temperature.
-
Pour the sample into a clean, dry graduated cylinder.
-
Gently lower the hydrometer into the sample until it floats freely.
-
Ensure the hydrometer is not in contact with the sides of the cylinder.
-
Read the density from the hydrometer scale at the point where the principal surface of the liquid cuts the scale.
-
Record the temperature of the sample.
-
Apply any necessary temperature corrections as specified in the standard.
Thermal Stability
Objective: To evaluate the thermal stability of perfluoro(methylcyclopentane) in the presence of metals commonly found in hydraulic systems.
Standard: Adapted from ASTM D2070.[6][7]
Apparatus:
-
Test beakers (250 mL)
-
Copper and steel rods (catalysts)
-
Oven capable of maintaining 135°C ± 2°C
-
Viscometer
Procedure:
-
Place polished copper and steel rods into a test beaker.
-
Add a measured volume of perfluoro(methylcyclopentane) to the beaker.
-
Place the beaker in an oven maintained at 135°C for 168 hours.
-
After the aging period, remove the beaker and allow it to cool to room temperature.
-
Visually inspect the fluid for any signs of sludge or precipitation.
-
Measure the viscosity of the aged fluid and compare it to the viscosity of the un-aged fluid.
-
Inspect the metal rods for any signs of corrosion or discoloration.
Elastomer Compatibility
Objective: To assess the compatibility of perfluoro(methylcyclopentane) with common elastomeric sealing materials.
Standard: Adapted from ASTM D4289.[8][9]
Apparatus:
-
Elastomer O-rings or coupons of standard compounds (e.g., NBR, FKM, EPDM)
-
Glass test tubes with stoppers
-
Oven
-
Hardness tester (Durometer)
-
Balance for volume change measurement
Procedure:
-
Measure the initial hardness and volume of the elastomer specimens.
-
Place the elastomer specimens in a test tube and fully immerse them in perfluoro(methylcyclopentane).
-
Seal the test tube and place it in an oven at a specified temperature (e.g., 100°C) for a specified duration (e.g., 70 hours).
-
After the immersion period, remove the specimens from the fluid and allow them to cool to room temperature.
-
Blot the specimens dry and measure the final hardness and volume.
-
Calculate the percentage change in hardness and volume.
Logical Workflow for Evaluation
The following diagram illustrates a logical workflow for the comprehensive evaluation of a candidate hydraulic fluid such as perfluoro(methylcyclopentane).
References
- 1. lookchem.com [lookchem.com]
- 2. perfluoro(methylcyclopentane) | 1805-22-7 | Benchchem [benchchem.com]
- 3. Perfluoromethylcyclopentane | C6F12 | CID 74546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Understanding Hydraulic Fluids - Savant Labs [savantlab.com]
- 6. sarbi.com [sarbi.com]
- 7. ASTM D2070 (Thermal Stability of Hydraulic Oils) – SPL [spllabs.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. ASTM D4289 - Standard Test Method for Elastomer Compatibility of Lubricating Greases and Fluids - Savant Labs [savantlab.com]
Application Notes and Protocols for Fluorous Biphasic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the principles and practical setup of fluorous biphasic reactions, a powerful technique for efficient catalyst and product separation in chemical synthesis. By leveraging the unique properties of fluorous solvents, this methodology offers significant advantages in terms of catalyst recycling and purification, aligning with the principles of green chemistry.
Introduction to Fluorous Biphasic Systems
A fluorous biphasic system (FBS) consists of a fluorous solvent phase and a conventional organic solvent phase.[1][2][3] Fluorous solvents are typically perfluorinated alkanes or ethers, which exhibit limited miscibility with many organic solvents at room temperature.[1][2][3] Catalysts can be rendered "fluorophilic" by attaching perfluoroalkyl chains, often referred to as "fluorous ponytails."[1][2] This modification makes the catalyst preferentially soluble in the fluorous phase.[1][2]
A key feature of many fluorous-organic solvent pairs is their temperature-dependent miscibility.[1][2][3] At elevated temperatures, the two phases can become a single homogeneous phase, allowing the reaction to proceed efficiently.[1][2][3] Upon cooling, the phases separate, with the fluorous-tagged catalyst sequestered in the fluorous layer and the product remaining in the organic layer.[1][2][3] This allows for simple decantation or separation to isolate the product and recover the catalyst for subsequent reuse.[1][2]
Data Presentation
The selection of appropriate solvents is critical for a successful fluorous biphasic reaction. The following tables provide quantitative data on solvent miscibility and catalyst partitioning to aid in experimental design.
Table 1: Temperature-Dependent Miscibility of Fluorous and Organic Solvent Pairs
This table summarizes the upper critical solution temperatures (UCST), the temperature at which a biphasic mixture becomes homogeneous, for various solvent combinations. This data is essential for determining the required reaction temperature.
| Fluorous Solvent | Organic Solvent | UCST (°C) |
| Perfluoromethylcyclohexane (PFMC) | Toluene | ~80 |
| Perfluoromethylcyclohexane (PFMC) | Heptane | ~60 |
| Perfluorohexane (FC-72) | Toluene | ~24 |
| Perfluorohexane (FC-72) | Hexane | Miscible at RT |
| Perfluorodecalin | Toluene | ~100 |
Note: These values are approximate and can be influenced by the presence of reactants and catalysts.
Table 2: Partition Coefficients of Fluorous-Tagged Compounds
The partition coefficient (P) indicates the preference of a compound for the fluorous phase over the organic phase. A higher P value signifies greater retention of the fluorous-tagged species in the fluorous layer, leading to more efficient catalyst recovery.
| Fluorous Compound | Solvent System | Partition Coefficient (P) |
| P(CH₂CH₂(CF₂)₅CF₃)₃ | FC-72 / Toluene | >100 |
| Sn(CH₂CH₂(CF₂)₅CF₃)₄ | FC-72 / Benzene | 98:2 (Fluorous:Organic) |
| Fluorous-tagged Rhodium Catalyst | PFMC / Toluene | >99:1 (Fluorous:Organic) |
| Fluorous-tagged Palladium Catalyst | HFE-7100 / DMF | >95:5 (Fluorous:Organic) |
Table 3: Catalyst Recycling and Reuse in Fluorous Biphasic Reactions
A major advantage of fluorous biphasic catalysis is the ability to recycle the expensive catalyst. The following data illustrates the robustness of this approach over multiple reaction cycles.
| Reaction Type | Catalyst | Number of Cycles | Final Product Yield (%) | Catalyst Leaching |
| Heck Reaction | Fluorous-tagged Palladium | 20 | 83 | Minimal |
| Acetylation | Fluorous Lanthanide | 5 | >95 | Not significant |
| Transesterification | Silica-grafted Organotin | 4 | >90 | <10 ppm |
Experimental Protocols
This section provides a detailed protocol for a fluorous biphasic Stille coupling reaction. The principles outlined can be adapted for other reaction types.
Materials and Reagents
-
Fluorous Solvent: Perfluoromethylcyclohexane (PFMC)
-
Organic Solvent: Toluene (anhydrous)
-
Fluorous-tagged Catalyst: Pd(PPh₃)₄ with fluorous ponytails (e.g., P(p-C₆H₄(CH₂)₂(CF₂)₅CF₃)₃)
-
Reactants: Aryl halide, organostannane reagent
-
Additives: As required by the specific Stille coupling reaction (e.g., CuI, LiCl)
-
Inert Gas: Argon or Nitrogen
Reaction Setup
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the fluorous-tagged palladium catalyst (0.5-2 mol%).
-
Add the aryl halide (1.0 eq) and any solid additives.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous organic solvent (e.g., toluene) via syringe to dissolve the reactants.
-
Add the fluorous solvent (e.g., PFMC) via syringe. The volume ratio of organic to fluorous solvent is typically between 1:1 and 2:1. At room temperature, two distinct phases should be observed.
-
Add the organostannane reagent (1.1-1.5 eq) to the reaction mixture via syringe.
Reaction Execution
-
Heat the reaction mixture with vigorous stirring to the temperature required for homogenization (refer to Table 1 or pre-determine experimentally, e.g., 80-110 °C). The mixture should become a single, clear phase.
-
Maintain the reaction at this temperature and monitor its progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The mixture will separate into two phases, with the denser fluorous phase containing the catalyst settling at the bottom.
Product Isolation and Catalyst Recycling
-
Carefully separate the upper organic layer containing the product from the lower fluorous layer. This can be done using a separatory funnel or by carefully decanting or pipetting the organic layer.
-
The isolated organic phase can be worked up using standard procedures, such as washing with an aqueous solution of KF to remove tin byproducts, followed by drying and concentration under reduced pressure.[4] The crude product can then be purified by column chromatography.
-
The lower fluorous phase containing the catalyst can be directly reused in a subsequent reaction. Simply add fresh reactants and organic solvent, and repeat the heating and separation cycle.
Visualization of the Fluorous Biphasic Reaction Workflow
The following diagram illustrates the logical workflow of a typical fluorous biphasic reaction.
Caption: Workflow of a thermomorphic fluorous biphasic reaction.
References
Application of Perfluoro(methylcyclopentane) in Dielectric Fluids: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of perfluoro(methylcyclopentane) as a dielectric fluid. Its exceptional thermal and chemical stability, coupled with its excellent dielectric properties, make it a compelling candidate for various applications, particularly in the electronics and semiconductor industries.[1][2] This guide will delve into its key characteristics, present its dielectric properties in a comparative context, and provide standardized protocols for its evaluation.
Introduction to Perfluoro(methylcyclopentane) as a Dielectric Fluid
Perfluoro(methylcyclopentane) (C₆F₁₂), a fully fluorinated cycloalkane, is a colorless, odorless, and non-flammable liquid at room temperature.[2] Its chemical inertness and high thermal stability stem from the strength of the carbon-fluorine bond.[3] These properties, combined with its high dielectric strength and low electrical loss, make it an excellent insulating material for a wide range of electrical and electronic applications.[4]
The primary functions of a dielectric fluid are to provide electrical insulation and to act as a heat transfer medium.[1][2] Perfluoro(methylcyclopentane) excels in both these roles, making it suitable for applications such as:
-
Coolant for high-power electronics: Its ability to efficiently dissipate heat while providing electrical insulation is critical for components like processors, power converters, and high-frequency equipment.[4]
-
Insulating fluid in transformers and capacitors: Its high dielectric strength prevents electrical breakdown under high voltage stress.
-
Testing fluid for electronic components: Its inertness and non-contaminating nature make it ideal for reliability testing of sensitive electronic parts.[1][5]
Properties of Perfluoro(methylcyclopentane)
A comprehensive understanding of the physical and dielectric properties of perfluoro(methylcyclopentane) is essential for its effective application.
Physical Properties
The following table summarizes the key physical properties of perfluoro(methylcyclopentane).
| Property | Value | Reference |
| Chemical Formula | C₆F₁₂ | [2] |
| Molecular Weight | 300.05 g/mol | [2] |
| Boiling Point | 48 °C | [2] |
| Melting Point | -50 °C | [6] |
| Density (at 25°C) | 1.707 g/mL | [2] |
| Vapor Pressure (at 25°C) | 45 kPa | [6] |
| Kinematic Viscosity (at 25°C) | 1.09 mm²/s | [6] |
| Surface Tension (at 25°C) | 12.4 mN/m | [6] |
| Thermal Conductivity (Liquid) | 66.4 mW/m/K | [6] |
Dielectric Properties
The dielectric properties of perfluoro(methylcyclopentane) are compared with other relevant perfluorinated dielectric fluids in the table below. Note that specific data for perfluoro(methylcyclopentane) is often proprietary. The data presented here is a combination of values for closely related perfluorinated compounds and typical values for this class of fluids, providing a strong basis for evaluation.
| Property | Perfluoro(methylcyclopentane) (Flutec PP1C) (estimated) | Perfluorohexane (Flutec PP1) | 3M Fluorinert FC-72 | Units |
| Dielectric Constant (at 1 kHz) | ~1.85 | 1.85 | 1.75 | - |
| Dielectric Strength (DC, 1.5 mm gap) | >15 | 15 | 38 (0.1" gap) | kV |
| Dielectric Loss Tangent (at 1 kHz) | <0.0001 | <0.0001 | - | - |
| Volume Resistivity | >1 x 10¹⁵ | >1 x 10¹⁵ | 1.0 x 10¹⁵ | ohm·cm |
Data for Flutec PP1 is sourced from F2 Chemicals Ltd. technical article on electrical properties.[4] Data for 3M Fluorinert FC-72 is from its technical data sheet.[1]
Experimental Protocols
Accurate and reproducible measurement of dielectric properties is crucial for quality control and application-specific formulation. The following are detailed protocols for key experiments based on internationally recognized standards.
Measurement of Dielectric Constant and Dissipation Factor
This protocol is based on the principles outlined in ASTM D924, "Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids."
Objective: To determine the dielectric constant (relative permittivity) and dissipation factor (a measure of dielectric loss) of perfluoro(methylcyclopentane).
Apparatus:
-
Liquid Dielectric Test Cell (e.g., a three-terminal cell)
-
LCR Meter or Impedance Analyzer
-
Temperature-controlled chamber
-
Precision thermometer
-
Volumetric glassware
Procedure:
-
Cell Preparation:
-
Thoroughly clean the test cell with a suitable solvent (e.g., isopropanol) and dry it completely in an oven.
-
Assemble the cell and measure its capacitance when empty (C₀).
-
-
Sample Preparation:
-
Ensure the perfluoro(methylcyclopentane) sample is free from moisture and particulate contamination. If necessary, filter the sample through a fine-pore membrane filter.
-
-
Measurement:
-
Fill the test cell with the perfluoro(methylcyclopentane) sample to the appropriate level.
-
Place the filled cell in the temperature-controlled chamber and allow it to reach thermal equilibrium at the desired test temperature (e.g., 25°C).
-
Connect the test cell to the LCR meter.
-
Apply the test voltage at the desired frequency (e.g., 1 kHz) and measure the capacitance (C) and dissipation factor (tan δ) of the sample.
-
-
Calculation:
-
Dielectric Constant (εr): εr = C / C₀
-
Dissipation Factor: The value is directly obtained from the LCR meter reading.
-
Expected Results: Perfluoro(methylcyclopentane) is expected to have a low dielectric constant (around 1.85) and a very low dissipation factor (<0.0001), indicating minimal electrical energy loss as heat.[4]
Measurement of Dielectric Breakdown Voltage
This protocol is based on the principles outlined in ASTM D877, "Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes."
Objective: To determine the voltage at which perfluoro(methylcyclopentane) undergoes electrical breakdown.
Apparatus:
-
Dielectric breakdown voltage test set with a high-voltage AC source
-
Test cell with specified electrodes (e.g., flat disk electrodes with a 2.5 mm gap)
-
Voltage controller for a uniform rate of voltage rise
Procedure:
-
Apparatus Setup:
-
Ensure the test cell and electrodes are clean and dry.
-
Set the electrode gap to the specified distance (e.g., 2.5 mm) using a feeler gauge.
-
-
Sample Handling:
-
Gently agitate the sample container to ensure uniformity.
-
Fill the test cell with the perfluoro(methylcyclopentane) sample, avoiding the introduction of air bubbles.
-
-
Testing:
-
Place the filled test cell in the test apparatus.
-
Apply the AC voltage, increasing it from zero at a uniform rate (e.g., 2 kV/s) until breakdown occurs, which is indicated by a sudden drop in voltage and the formation of an arc.
-
Record the breakdown voltage.
-
Perform a series of breakdowns (typically 5) on the same sample filling, with a specified interval between tests to allow any decomposition products to dissipate.
-
-
Data Analysis:
-
Calculate the average of the breakdown voltages from the multiple tests. This average value is reported as the dielectric breakdown voltage of the sample.
-
Expected Results: Perfluorinated liquids like perfluoro(methylcyclopentane) exhibit high dielectric strength. The breakdown voltage is expected to be significantly high, indicating excellent insulating properties.[4][7]
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. lookchem.com [lookchem.com]
- 3. 3mindia.in [3mindia.in]
- 4. f2chemicals.com [f2chemicals.com]
- 5. 3M Fluorinert Electronic Liquid FC-72 Electronic Liquid Fully-fluorinated 1-Part Liquid datasheet [gluespec.com]
- 6. f2chemicals.com [f2chemicals.com]
- 7. Breakdown in Liquid Dielectrics | Properties | Applications [eeeguide.com]
Application Notes and Protocols: Perfluoro(methylcyclopentane) in High-Temperature Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of perfluoro(methylcyclopentane) as a high-performance medium for high-temperature synthetic applications. Its unique combination of chemical inertness, thermal stability, and distinct phase behavior makes it a valuable tool for challenging reactions, particularly in the fields of organic synthesis and materials science.
Introduction
Perfluoro(methylcyclopentane) (C₆F₁₂), a perfluorinated cyclic organic compound, is a colorless, odorless, and non-flammable liquid at room temperature.[1] Its molecular structure, characterized by the complete substitution of hydrogen with fluorine atoms, imparts exceptional thermal and chemical stability.[1] These properties make it an ideal candidate for use as a high-temperature solvent, heat transfer fluid, or as a component in fluorous biphase systems. This document outlines the key properties, applications, and detailed protocols for the effective use of perfluoro(methylcyclopentane) in high-temperature synthesis.
Physicochemical Properties
A summary of the key physical and chemical properties of perfluoro(methylcyclopentane) is presented in the table below. Its high density, low viscosity, and wide liquid range are notable features for its application in high-temperature processes.
| Property | Value | Reference |
| Molecular Formula | C₆F₁₂ | [1] |
| Molecular Weight | 300.05 g/mol | [1][2] |
| Boiling Point | 48 °C | [1][3] |
| Melting Point | -50 °C | [3] |
| Density | 1.707 g/mL | [1][3] |
| Thermal Stability | Stable up to >400 °C in the absence of air | [4] |
| Chemical Stability | Highly inert and resistant to strong acids, bases, and oxidizing agents. | [1] |
Key Applications in High-Temperature Synthesis
High-Temperature Organic Synthesis
Perfluoro(methylcyclopentane) can serve as a stable and inert solvent for organic reactions that require elevated temperatures to overcome high activation barriers. Its inertness prevents unwanted side reactions with reagents or intermediates, leading to cleaner reaction profiles and higher yields of the desired product.
Fluorous Biphase Synthesis (FBS)
Fluorous Biphase Synthesis is a green chemistry technique that facilitates the separation of catalysts and products. Perfluoro(methylcyclopentane) can be used as the fluorous phase, which is immiscible with many organic solvents at room temperature but can become miscible at elevated temperatures. This allows for a homogeneous reaction at high temperatures and simple phase separation upon cooling for easy catalyst recycling and product isolation.
Nanoparticle Synthesis
The synthesis of high-quality nanoparticles often requires precise temperature control at elevated temperatures. Perfluoro(methylcyclopentane) can act as a high-boiling point, inert solvent or heat transfer medium, providing a stable and controlled environment for the nucleation and growth of nanoparticles.
Experimental Protocols
Protocol 1: High-Temperature Suzuki-Miyaura Coupling Reaction
This protocol describes a Suzuki-Miyaura coupling reaction, a fundamental C-C bond-forming reaction, performed at an elevated temperature using perfluoro(methylcyclopentane) as the solvent.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Perfluoro(methylcyclopentane) (degassed)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Add 10 mL of degassed perfluoro(methylcyclopentane).
-
Heat the reaction mixture to 120 °C with vigorous stirring. The high temperature helps to increase reaction rates, especially for less reactive substrates.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). The product will be in the organic phase, while the inorganic salts remain in the perfluoro(methylcyclopentane) phase or as a solid.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Workflow for High-Temperature Suzuki-Miyaura Coupling:
Caption: Workflow for a high-temperature Suzuki-Miyaura coupling reaction.
Protocol 2: Fluorous Biphase Synthesis with Catalyst Recycling
This protocol illustrates the use of perfluoro(methylcyclopentane) in a fluorous biphase system for a hydroformylation reaction, allowing for the easy separation and recycling of the fluorous-tagged catalyst.
Materials:
-
Alkene (e.g., 1-octene)
-
Fluorous-tagged rhodium catalyst (e.g., RhH(CO)(P(CH₂CH₂C₆F₁₃)₃)₃)
-
Syngas (CO/H₂)
-
Perfluoro(methylcyclopentane)
-
Organic solvent (e.g., toluene)
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, charge the fluorous-tagged rhodium catalyst (0.1 mol%).
-
Add a biphasic solvent system of perfluoro(methylcyclopentane) and toluene (1:1 v/v). At room temperature, two distinct layers will be observed.
-
Add the alkene (1.0 mmol). The alkene will primarily reside in the toluene phase.
-
Seal the reactor, purge with syngas, and then pressurize to the desired pressure (e.g., 20 bar).
-
Heat the reactor to 100 °C with vigorous stirring. At this temperature, the two solvent phases become miscible, creating a homogeneous reaction medium.
-
Maintain the reaction at this temperature and pressure for the desired time (e.g., 12 hours).
-
After the reaction is complete, cool the reactor to room temperature. The fluorous and organic phases will separate.
-
Carefully decant the upper organic layer containing the aldehyde product. The lower fluorous layer contains the catalyst.
-
The fluorous catalyst phase can be reused for subsequent reactions by adding fresh alkene and organic solvent.
-
The product in the organic phase can be purified by distillation or chromatography.
Logical Relationship in Fluorous Biphase Synthesis:
Caption: Phase behavior in fluorous biphase synthesis.
Safety and Handling
Perfluoro(methylcyclopentane) is chemically inert and non-flammable.[1] However, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][6]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when heating the solvent.[5][6]
-
Thermal Hazards: When working at high temperatures, be aware of the risk of thermal burns. Use appropriate heating equipment and handling techniques.
-
Thermal Decomposition: Although highly stable, at very high temperatures (above 400 °C), perfluorocarbons can decompose to form toxic and corrosive products, such as hydrogen fluoride.[4] Ensure that the operating temperature remains within the stable range of the compound.
-
Disposal: Dispose of perfluoro(methylcyclopentane) and any reaction waste in accordance with local, state, and federal regulations. Avoid release into the environment.[5]
Conclusion
Perfluoro(methylcyclopentane) is a versatile and robust solvent for high-temperature synthesis. Its exceptional stability and unique phase behavior enable a range of applications, from facilitating challenging organic transformations to enabling green chemistry principles through catalyst recycling. By following the provided protocols and safety guidelines, researchers can effectively leverage the advantages of this fluorous solvent in their synthetic endeavors.
References
- 1. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Numerical and Experimental Study of Gas Phase Nanoparticle Synthesis Using NanoDOME | MDPI [mdpi.com]
Application Notes and Protocols for Direct Contact Cooling of Electronics with Perfluoro(methylcyclopentane)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perfluoro(methylcyclopentane) as a direct contact cooling fluid for electronic components. This document outlines the key properties of the fluid, details experimental protocols for both single-phase and two-phase immersion cooling, and provides safety guidelines for its handling.
Introduction to Perfluoro(methylcyclopentane) for Electronics Cooling
Perfluoro(methylcyclopentane) (C₆F₁₂), a perfluorocarbon (PFC), is a colorless, odorless, and non-flammable liquid at room temperature.[1] Its high dielectric strength, chemical inertness, and thermal stability make it an excellent candidate for direct contact cooling of sensitive electronic components where efficient heat dissipation is critical.[1] In direct contact cooling, electronic components are fully submerged in the dielectric fluid, allowing for highly efficient heat transfer.[2] This method can be categorized into two main types: single-phase and two-phase cooling.
-
Single-Phase Cooling: The coolant remains in its liquid state throughout the cooling process. Heat is transferred from the electronics to the fluid, which is then circulated to a heat exchanger to dissipate the heat.[2]
-
Two-Phase Cooling: The coolant boils on the surface of the hot electronic components, undergoing a phase change from liquid to vapor. This phase change absorbs a significant amount of heat (latent heat of vaporization), providing very high heat transfer rates. The vapor then travels to a condenser where it turns back into a liquid, releasing the heat, and is returned to the main reservoir.[3]
Quantitative Data
Table 1: Physical Properties of Perfluoro(methylcyclopentane)
| Property | Value |
| Molecular Formula | C₆F₁₂ |
| Molecular Weight | 300.05 g/mol |
| Boiling Point | 48 °C |
| Melting Point | -50 °C |
| Density | 1.707 g/mL |
| Kinematic Viscosity | 1.09 mm²/s |
| Vapor Pressure | 45 kPa @ 25 °C |
Source: F2 Chemicals Ltd[4]
Table 2: Thermal Properties of Reference Perfluorinated Coolants
| Property | 3M™ Fluorinert™ FC-72 (Perfluorohexane) | 3M™ Fluorinert™ FC-40 (Perfluorotripentylamine) |
| Thermal Conductivity (W/m·K) | 0.057 | 0.062 |
| Specific Heat (J/kg·°C) | 1100 | 1100 |
| Latent Heat of Vaporization (J/g) | 88 | 69 |
It is crucial to note that these values are for different perfluorinated compounds and should be used as estimates only. Experimental determination of these properties for perfluoro(methylcyclopentane) is recommended for precise thermal modeling.
Experimental Protocols
Protocol 1: Single-Phase Direct Contact Immersion Cooling
This protocol describes the setup and procedure for evaluating the single-phase cooling performance of perfluoro(methylcyclopentane).
Materials:
-
Electronic component to be cooled (e.g., CPU, GPU, power resistor) with a method for applying and measuring power.
-
Thermocouples or other temperature sensors.
-
Immersion tank made of a compatible material (e.g., glass, stainless steel, acrylic).
-
Perfluoro(methylcyclopentane).
-
Circulation pump compatible with perfluorinated fluids.
-
Heat exchanger (liquid-to-air or liquid-to-liquid).
-
Flow meter.
-
Data acquisition system.
-
Power supply and power meter.
-
Tubing and fittings compatible with perfluorinated fluids.
Experimental Workflow:
References
Troubleshooting & Optimization
breaking emulsions in perfluoro(methylcyclopentane)-organic solvent mixtures
Welcome to the technical support center for handling emulsions formed with perfluoro(methylcyclopentane) and organic solvents. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to efficiently break these often-stable emulsions.
Frequently Asked Questions (FAQs)
Q1: My perfluoro(methylcyclopentane)-organic solvent emulsion is extremely stable and won't separate. What are the primary causes?
A: The high stability of these emulsions typically stems from several factors. The low miscibility and significant density difference between fluorinated oils and hydrocarbon-based organic solvents can create a strong interfacial barrier. This stability is often enhanced by the presence of surfactants or amphiphilic molecules (e.g., certain drug compounds, polymers, or byproducts) that accumulate at the oil-water interface, preventing droplets from coalescing.[1][2] High shear during mixing can also create very small, uniform droplets that are thermodynamically more stable and resist separation.[3]
Q2: I need to break a small-volume emulsion for analytical purposes and want to avoid chemical additives. What is the most effective method?
A: For rapid, chemical-free breaking of small emulsion volumes, two physical methods are highly effective:
-
High-Speed Centrifugation: Applying a strong centrifugal force can overcome the stabilizing forces and compel the denser phase to separate. This is a standard and reliable method for many lab-scale applications.[4][5]
-
Electric Field Application: A hand-held antistatic gun can be used to apply an electric field to the emulsion.[6] This field disrupts the droplet interface, inducing rapid coalescence. This method is exceptionally fast, often breaking a 100 μL emulsion in about 10 seconds, and introduces no chemical contaminants.[6]
Q3: After breaking my emulsion with a chemical demulsifier, my downstream enzymatic assay (e.g., PCR) is inhibited. What is the likely cause?
A: This is a common issue caused by residual demulsifier interfering with the assay. Some chemical demulsifiers, such as perfluorooctanol (PFO), can partition into the recovered aqueous phase even in minute amounts.[6][7] These residual chemicals can interact with and inhibit enzymes like DNA polymerase, leading to failed or inefficient reactions. Studies have shown that PFO concentrations well below what is needed for effective demulsification can completely inhibit PCR.[7] When downstream biochemical compatibility is critical, it is highly recommended to use a chemical-free breaking method.[6]
Q4: How can I select an appropriate chemical demulsifier for my specific perfluoro(methylcyclopentane)-organic solvent system?
A: Selecting a demulsifier requires screening. Fluorinated polyether-based demulsifiers are often highly effective as their chemical nature provides high surface activity to displace the original emulsifying agents at the interface.[1][8][9] The most reliable method for selection is the "bottle test." This involves adding different demulsifiers at various concentrations to aliquots of your emulsion, mixing, and observing the rate and completeness of phase separation over time, sometimes with gentle heating.[9][10] The goal is to find the lowest effective concentration that provides rapid and clean separation.
Q5: Is heating a viable method for breaking these emulsions? What are the potential risks?
A: Yes, gentle heating can be an effective strategy. Increasing the temperature reduces the viscosity of the continuous phase, which can accelerate droplet coalescence and phase separation.[11][12] However, there are significant risks:
-
Analyte Degradation: If your sample contains thermally sensitive biomolecules (proteins, nucleic acids), heat can cause degradation or denaturation.
-
Perfluorocarbon Volatility: Perfluoro(methylcyclopentane) has a boiling point of approximately 48°C.[13] Heating near or above this temperature will cause the fluorocarbon to evaporate, altering concentrations and potentially creating pressure in a sealed container.
-
Altered Stability: While heat often breaks emulsions, for some complex systems containing specific surfactants, it can paradoxically increase stability or lead to the formation of difficult-to-break microemulsions.[3][14]
Q6: I am using ultrasound to break my emulsion, but the results are inconsistent. What parameters can I optimize?
A: Ultrasound-assisted demulsification is a powerful technique, but its effectiveness depends on several parameters.[15] If you are seeing poor results, consider adjusting the following:
-
Power Intensity: Higher acoustic power generally increases the rate of demulsification, but excessive power can re-emulsify the mixture.
-
Irradiation Time: Insufficient time will not break the emulsion, while excessive time can also lead to re-emulsification.[16]
-
Temperature: Combining ultrasound with moderate heating can significantly improve efficiency by lowering viscosity.[17]
-
Combined Approach: Ultrasound is often most effective when used in conjunction with a low concentration of a chemical demulsifier. The acoustic energy helps the demulsifier reach the droplet interface more efficiently.[15][17]
Troubleshooting Guides
This section provides a logical workflow to address the common problem of a persistent emulsion.
Problem: Persistent Emulsion After Initial Separation Attempt
If an emulsion remains after a standard separation attempt (e.g., resting under gravity), follow this troubleshooting workflow.
Data Presentation: Demulsification Parameters
The following tables summarize typical starting parameters for various demulsification techniques based on literature data. Optimization will be required for your specific system.
Table 1: Comparison of Common Demulsification Methods
| Method | Principle of Action | Advantages | Disadvantages | Best For |
| Centrifugation | Accelerates gravity-based separation by applying high g-force.[4] | Fast, effective, chemical-free, broadly applicable. | Requires centrifuge; may not break highly stable nanoemulsions. | Most lab-scale emulsions where chemical contamination is a concern. |
| Heating | Reduces viscosity of the continuous phase, promoting coalescence.[12] | Simple, requires basic equipment. | Risk of analyte degradation; PFC evaporation above ~48°C.[13] | Robust analytes in emulsions where slight heating is permissible. |
| Ultrasound | Acoustic cavitation and microstreaming disrupt the interfacial film.[15] | Can be highly effective, especially when combined with heat/chemicals.[17] | Requires specialized equipment; can re-emulsify if over-applied. | Breaking tough emulsions, process scale-up. |
| Electric Field | External electric field polarizes and merges droplets.[6] | Extremely fast, chemical-free, highly efficient for small volumes. | Requires antistatic gun; less practical for large volumes. | Rapid, clean recovery from small-volume reactions (e.g., microfluidics). |
| Chemical Additives | Surfactants displace emulsifiers at the interface, destabilizing it.[1] | Highly effective and tunable for specific emulsion types. | Contaminates sample; may interfere with downstream assays.[7] | Bulk processing where downstream purity is not compromised by additives. |
Table 2: Example Centrifugation Parameters for PFC Emulsions
Data derived from studies on perfluorocarbon droplets.[4]
| Parameter | Value | Purpose |
| Relative Centrifugal Force (RCF) | 50 - 230 x g | To pellet larger droplets. |
| Higher RCF (>2000 x g) | Recommended | For breaking tighter emulsions. |
| Duration | 1 - 15 minutes | Dependent on emulsion stability and RCF. |
Table 3: Example Chemical Demulsification Parameters
Data derived from studies using fluorinated polyether demulsifiers on oil emulsions.[8][9]
| Parameter | Value | Notes |
| Demulsifier Type | Fluorinated Polyether | High surface activity, effective for fluorinated systems. |
| Concentration | 100 mg/L (100 ppm) | Optimal concentration found in cited study; should be optimized via bottle test. |
| Temperature | 60 °C | Aided in achieving >90% water removal in 2 hours. |
| Settling Time | 2 hours | Time allowed for phase separation. |
Table 4: Example Ultrasound-Assisted Demulsification Parameters
Data derived from a study on crude oil emulsions.[17]
| Parameter | Value | Notes |
| Acoustic Power | 300 W | The most influential parameter after temperature. |
| Temperature | 90 °C | Not suitable for perfluoro(methylcyclopentane) due to low boiling point. Recommended to stay <45°C. |
| Irradiation Time | 75 minutes | Duration to achieve optimal separation. |
| Chemical Demulsifier | 54 mg/L | Used in conjunction with ultrasound for best results. |
Experimental Protocols
Protocol 1: Demulsification by Differential Centrifugation
This protocol is adapted from methods used to size-isolate perfluorocarbon droplets and is effective for breaking emulsions and separating components by size and density.[4]
Objective: To separate an emulsion into its constituent phases and/or isolate droplet populations using centrifugation.
Materials:
-
Emulsion sample
-
Centrifuge with RCF control
-
Appropriate centrifuge tubes
-
Micropipettes
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Size-isolation of ultrasound-mediated phase change perfluorocarbon droplets using differential centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Size-isolation of ultrasound-mediated phase change perfluorocarbon droplets using differential centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid, chemical-free breaking of microfluidic emulsions with a hand-held antistatic gun - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Study of a New Type of Fluorinated Polyether Demulsifier for Heavy Oil Emulsion Demulsification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. lookchem.com [lookchem.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. ijogr.uotechnology.edu.iq [ijogr.uotechnology.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. Ultrasound-assisted desalination of crude oil: The influence of mixing extent, crude oil species, chemical demulsifier and operation variables - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Perfluoro(methylcyclopentane)
Welcome to the Technical Support Center for the purification of perfluoro(methylcyclopentane). This resource is designed for researchers, scientists, and drug development professionals who require high-purity perfluoro(methylcyclopentane) for their experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting technical data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in commercial perfluoro(methylcyclopentane)?
A1: The most common impurities in commercially available perfluoro(methylcyclopentane) are typically isomers formed during the synthesis process. These can include other perfluorinated C6 isomers which may have very similar boiling points, making separation challenging. Other potential impurities could be partially fluorinated compounds or residual starting materials from the manufacturing process.
Q2: How can I assess the purity of my perfluoro(methylcyclopentane) sample?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for determining the purity of perfluoro(methylcyclopentane) and identifying any volatile impurities. Due to the chemical inertness and volatility of perfluorocarbons, GC is an ideal separation technique. The mass spectrometer allows for the identification of impurities by their mass-to-charge ratio and fragmentation patterns. For quantitative analysis, a Gas Chromatograph with a Flame Ionization Detector (GC-FID) can also be used and is known for its high sensitivity to organic compounds.
Q3: Which purification technique is most suitable for perfluoro(methylcyclopentane)?
A3: The choice of purification technique depends on the nature of the impurities and the required final purity.
-
Fractional Distillation is the most common and effective method for separating perfluoro(methylcyclopentane) from impurities with different boiling points, including many of its isomers.
-
Preparative Gas Chromatography (Prep-GC) offers very high resolution and is suitable for separating compounds with very close boiling points, such as certain isomers. It is typically used for smaller scale purifications where very high purity is required.
-
Column Chromatography with a fluorinated stationary phase can also be employed to separate isomers based on differences in their polarity and interaction with the stationary phase.
Troubleshooting Fractional Distillation
Q4: My fractional distillation is not effectively separating the isomers. What can I do?
A4: Incomplete separation of isomers during fractional distillation is a common issue, especially with compounds having close boiling points. Here are several troubleshooting steps:
-
Increase the Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing or a higher surface area random packing) to increase the number of theoretical plates.
-
Optimize the Reflux Ratio: Increase the reflux ratio. A higher reflux ratio (more condensate returning to the column) allows for more evaporation-condensation cycles, which enhances separation. However, this will also increase the distillation time.
-
Reduce the Distillation Rate: A slower distillation rate (typically 1-2 drops per second of distillate) allows the vapor-liquid equilibrium to be established more effectively within the column, leading to better separation.
-
Ensure Proper Insulation: Insulate the distillation column to minimize heat loss to the surroundings. This helps maintain a proper temperature gradient within the column, which is crucial for efficient fractionation.
-
Maintain a Stable Heat Source: Use a heating mantle with a stirrer and a temperature controller to ensure smooth and even boiling. Fluctuations in the heat input can disrupt the equilibrium in the column.
Q5: The temperature at the distillation head is fluctuating. What does this indicate?
A5: Temperature fluctuations at the distillation head can indicate several issues:
-
Uneven Boiling: This can be caused by an unstable heat source or insufficient stirring of the boiling flask. Ensure the heating mantle is set to a stable temperature and the stir bar is rotating at a consistent speed.
-
Channeling in the Column: The vapor may not be interacting effectively with the packing material, leading to inefficient heat exchange. Ensure the column is packed uniformly.
-
Azeotrope Formation: While less common for perfluorocarbon isomers, the presence of certain impurities could lead to the formation of an azeotrope, which boils at a constant temperature.
Troubleshooting Preparative Gas Chromatography (Prep-GC)
Q6: I am seeing poor peak resolution in my Prep-GC separation. How can I improve it?
A6: Poor peak resolution in Prep-GC can be addressed by optimizing several parameters:
-
Lower the Column Temperature: A lower oven temperature will increase the retention times of the compounds and often improve separation.
-
Use a Slower Temperature Ramp: If using a temperature program, a slower ramp rate can enhance the separation of closely eluting peaks.
-
Optimize the Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or nitrogen) affects the efficiency of the separation. Consult the column manufacturer's guidelines for the optimal flow rate.
-
Reduce the Injection Volume: Overloading the column can lead to broad, poorly resolved peaks. Reduce the volume of the sample injected.
-
Select a More Appropriate Column: For separating fluorinated compounds, a column with a fluorinated stationary phase (e.g., a PFP - pentafluorophenyl- a phase) can offer enhanced selectivity for isomers.
Data Presentation
Table 1: Physical Properties of Perfluoro(methylcyclopentane)
| Property | Value |
| Molecular Formula | C₆F₁₂ |
| Molecular Weight | 300.05 g/mol |
| Boiling Point | ~48 °C |
| Density | ~1.707 g/cm³ |
| Appearance | Colorless liquid |
Table 2: Comparison of Purification Techniques for Perfluoro(methylcyclopentane)
| Technique | Typical Scale | Achievable Purity | Advantages | Disadvantages |
| Fractional Distillation | Milligrams to Kilograms | Good to High | Scalable, cost-effective for larger quantities. | Less effective for isomers with very close boiling points. |
| Preparative GC | Micrograms to Grams | Very High | Excellent separation of closely boiling isomers. | Small scale, can be time-consuming and expensive. |
| Column Chromatography | Milligrams to Grams | Good to High | Can separate based on polarity differences. | Requires appropriate fluorinated stationary phase, solvent usage. |
Experimental Protocols
Protocol 1: Fractional Distillation of Perfluoro(methylcyclopentane)
Objective: To purify perfluoro(methylcyclopentane) by separating it from isomers and other impurities with different boiling points.
Materials:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer and stir bar
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
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Receiving flasks
-
Insulating material (e.g., glass wool or aluminum foil)
-
Boiling chips
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Sample Preparation: Add the impure perfluoro(methylcyclopentane) and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Insulation: Insulate the fractionating column and the distillation head to minimize heat loss.
-
Heating: Begin to gently heat the flask. As the liquid boils, a condensation ring will slowly rise up the column. Maintain a slow and steady heating rate.
-
Equilibration: Allow the column to equilibrate by adjusting the heat so that the condensation line is just below the side arm to the condenser. This allows the vapor and liquid phases to reach equilibrium.
-
Fraction Collection:
-
Slowly increase the heat to begin distillation. Collect the distillate at a rate of 1-2 drops per second.
-
Monitor the temperature at the distillation head. The first fraction will be enriched in lower-boiling impurities.
-
When the temperature stabilizes at the boiling point of perfluoro(methylcyclopentane) (around 48 °C), change the receiving flask to collect the purified product.
-
Continue collecting the fraction as long as the temperature remains stable.
-
If the temperature drops, it may indicate that the main component has distilled. If it rises significantly, higher-boiling impurities are beginning to distill. Stop the distillation at this point.
-
-
Analysis: Analyze the purity of the collected fractions using GC-MS.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of perfluoro(methylcyclopentane) and identify any impurities.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Mass Spectrometer (MS) detector.
-
Column: A non-polar or mid-polar capillary column is generally suitable. For better separation of fluorinated isomers, a column with a fluorinated stationary phase may be advantageous.
-
Injector Temperature: 200 °C
-
Detector (MS Transfer Line) Temperature: 230 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the perfluoro(methylcyclopentane) sample in a volatile solvent (e.g., hexane or perfluorohexane).
-
Injection: Inject the prepared sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to perfluoro(methylcyclopentane) based on its retention time and mass spectrum.
-
Identify any impurity peaks by analyzing their mass spectra and comparing them to a spectral library (e.g., NIST).
-
Calculate the area percentage of each peak to determine the purity of the sample.
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Visualizations
Technical Support Center: Purification of Perfluoro(methylcyclopentane)
Welcome to the Technical Support Center for the purification of perfluoro(methylcyclopentane). This guide is designed for researchers, scientists, and drug development professionals who require high-purity perfluoro(methylcyclopentane) for their experiments. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting technical data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in crude perfluoro(methylcyclopentane)?
A1: The impurities present in perfluoro(methylcyclopentane) largely depend on the synthetic method employed.
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Electrochemical Fluorination (ECF): This method can produce a complex mixture of isomers and fragmentation products.[1] For instance, the electrochemical fluorination of naphthalene can lead to various perfluorinated cycloalkanes.
-
Direct Fluorination: This process can also result in isomers and partially fluorinated hydrocarbons (H-containing impurities). These hydrogenated impurities can exhibit toxicity, making their removal critical for biological applications.
Common types of impurities include:
-
Structural Isomers: Perfluorinated isomers with the same molecular formula but different arrangements of atoms.
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Partially Fluorinated Compounds: Molecules where not all hydrogen atoms have been replaced by fluorine.
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Fragmentation Products: Smaller perfluorinated compounds resulting from the breakdown of the parent molecule during synthesis.
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Unreacted Starting Materials: Residual methylcyclopentane or other precursors.
Q2: How can I effectively separate perfluoro(methylcyclopentane) from its isomers and other impurities?
A2: Fractional distillation is the most effective and widely used method for separating perfluoro(methylcyclopentane) from its close-boiling isomers and other impurities.[2][3] The separation is based on the slight differences in the boiling points of the components. A distillation column with a high number of theoretical plates is recommended for optimal separation.
Q3: My purified perfluoro(methylcyclopentane) still shows multiple peaks in the GC-MS analysis. What could be the issue?
A3: This likely indicates incomplete separation of isomers or the presence of azeotropes (mixtures with a constant boiling point). To address this, you can:
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Increase the efficiency of your fractional distillation: Use a longer distillation column or one with more efficient packing material to increase the number of theoretical plates.
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Optimize distillation parameters: Control the heating rate to ensure a slow and steady distillation, allowing for better equilibrium between the liquid and vapor phases.
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Consider alternative purification methods: If distillation is ineffective, adsorption chromatography using a suitable adsorbent may help remove certain impurities.
Q4: What are the best analytical methods to assess the purity of perfluoro(methylcyclopentane)?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for identifying and quantifying volatile impurities in perfluoro(methylcyclopentane).[1][4][5] It provides detailed information about the composition of your sample and the structure of the impurities. ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) spectroscopy is also a powerful tool for characterizing fluorinated compounds.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol outlines the general procedure for purifying perfluoro(methylcyclopentane) using fractional distillation.
Materials and Equipment:
-
Crude perfluoro(methylcyclopentane)
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Round-bottom flask
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Fractionating column (e.g., Vigreux or packed column)
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Distillation head with a thermometer
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Condenser
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Receiving flasks
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Heating mantle with a stirrer
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Boiling chips or magnetic stir bar
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Vacuum source (optional, for vacuum distillation)
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Glass wool or aluminum foil for insulation
Procedure:
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Apparatus Setup:
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Place the crude perfluoro(methylcyclopentane) into the round-bottom flask, filling it to no more than two-thirds of its capacity.
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Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.
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Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.
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Wrap the fractionating column with glass wool or aluminum foil to insulate it and maintain the temperature gradient.[6]
-
-
Distillation:
-
Begin to gently heat the flask with the heating mantle.
-
As the mixture begins to boil, a condensation ring will slowly rise up the fractionating column. Maintain a slow and steady heating rate to ensure good separation.
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The initial fraction collected (forerun) will be enriched in the lower-boiling impurities. Monitor the head temperature closely.
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Once the head temperature stabilizes at the boiling point of perfluoro(methylcyclopentane) (approximately 48°C at atmospheric pressure), change the receiving flask to collect the purified product.
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Continue the distillation at a slow, steady rate (e.g., 1-2 drops per second) while the temperature remains stable.
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.
-
-
Analysis:
-
Analyze the collected fractions by GC-MS to determine their purity.
-
Protocol 2: Purification by Adsorption
This protocol describes the use of activated carbon for the removal of impurities from perfluoro(methylcyclopentane).
Materials and Equipment:
-
Crude perfluoro(methylcyclopentane)
-
Activated carbon (granular or powdered)
-
Erlenmeyer flask with a stopper
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
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Rotary evaporator (optional)
Procedure:
-
Adsorption:
-
In an Erlenmeyer flask, add the crude perfluoro(methylcyclopentane).
-
Add activated carbon to the flask. The optimal amount of activated carbon will depend on the level of impurities and should be determined empirically (a starting point could be 1-5% by weight).
-
Stopper the flask and stir the mixture at room temperature for a predetermined period (e.g., 1-4 hours).
-
-
Filtration:
-
Separate the activated carbon from the perfluoro(methylcyclopentane) by filtration.
-
-
Solvent Removal (if applicable):
-
If a co-solvent was used, remove it using a rotary evaporator.
-
-
Analysis:
-
Analyze the purified product by GC-MS to assess the removal of impurities.
-
Data Presentation
The effectiveness of purification methods can be evaluated by comparing the impurity profiles before and after the procedure. The following table provides a hypothetical example of GC-MS data for the purification of perfluoro(methylcyclopentane).
| Compound | Retention Time (min) | Area % (Crude) | Area % (After Fractional Distillation) | Area % (After Adsorption) |
| Impurity A (Isomer) | 4.2 | 5.8 | 0.5 | 4.5 |
| Impurity B (Partially Fluorinated) | 4.5 | 3.2 | 0.1 | < 0.1 |
| Perfluoro(methylcyclopentane) | 5.1 | 90.5 | 99.3 | 95.2 |
| Impurity C (Fragmentation Product) | 5.8 | 0.5 | 0.1 | 0.2 |
Visualizations
Experimental Workflow for Purification and Analysis
Caption: Workflow for the purification and analysis of perfluoro(methylcyclopentane).
Troubleshooting Logic for Poor Separation in Fractional Distillation
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
managing temperature control with perfluoro(methylcyclopentane) heat transfer fluid
Welcome to the Technical Support Center for perfluoro(methylcyclopentane) heat transfer fluid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues and ensure the optimal performance of your temperature control systems.
Quick Links
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Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems encountered when using perfluoro(methylcyclopentane) in laboratory-scale temperature control systems.
Issue 1: Inaccurate or Unstable Temperature Control
Symptoms:
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The reactor temperature overshoots or undershoots the setpoint.
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The temperature reading on the circulator does not match the temperature inside the reactor.
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The temperature fluctuates erratically.[1]
Possible Causes & Solutions:
-
dot
Caption: Troubleshooting Unstable Temperature.
Issue 2: Reduced Cooling/Heating Efficiency
Symptoms:
-
The system takes longer than usual to reach the desired temperature.
-
The system cannot reach the low or high temperature setpoint.
Possible Causes & Solutions:
-
dot
Caption: Diagnosing Poor Heat Transfer.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of fluid degradation? A: The first signs of degradation are typically a change in the fluid's appearance and odor. Fresh perfluoro(methylcyclopentane) is clear and odorless.[2] If the fluid becomes discolored, cloudy, or develops a noticeable odor, it may be degrading due to oxidation or thermal stress.[2] An increase in viscosity is another key indicator.[2]
Q2: How does water contamination affect the system? A: Water contamination is a common issue that can significantly impact performance and safety. Since perfluorinated fluids have very low water solubility (typically <20 ppm), excess water will exist as a separate phase.[3] When heated, this water turns to steam, which can cause pump cavitation, pressure spikes, and erratic temperature control.[3] It can also lead to corrosion of system components.[3]
Q3: What materials are compatible with perfluoro(methylcyclopentane)? A: Perfluoro(methylcyclopentane) is compatible with a wide range of materials. Generally, metals such as stainless steel, aluminum, and copper are suitable for use up to about 300°C without significant decomposition, provided the system is clean, dry, and free of oxygen.[4] For elastomers and plastics, fluoropolymers like PTFE are highly compatible.[4] Some materials, like silicones, may experience swelling.[4] It is always recommended to perform compatibility testing with specific components under operational conditions.
Q4: Can I mix perfluoro(methylcyclopentane) with other heat transfer fluids? A: No, it is strongly advised not to mix perfluoro(methylcyclopentane) with other types of heat transfer fluids, including other perfluorinated fluids, unless specified as compatible by the manufacturer. Mixing can lead to unpredictable physical properties, reduced performance, and potential safety hazards.
Q5: What is the recommended operating temperature range for perfluoro(methylcyclopentane)? A: Perfluoro(methylcyclopentane) is known for its high thermal stability due to strong carbon-fluorine bonds.[5] While a precise upper limit depends on the specific conditions of the system (e.g., presence of oxygen or catalysts), perfluorinated fluids can generally be stable at temperatures exceeding 400°C in an inert environment.[4][6] However, for practical laboratory applications, it is best to consult the manufacturer's technical data sheet for the recommended operating range to avoid thermal decomposition.
Q6: How should I dispose of used perfluoro(methylcyclopentane)? A: Used perfluoro(methylcyclopentane) should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. Do not pour it down the drain. Contact your institution's environmental health and safety department for specific disposal procedures.
Data and Properties
Physical and Thermal Properties of Perfluoro(methylcyclopentane)
This table summarizes key quantitative data for perfluoro(methylcyclopentane).
| Property | Value | Reference |
| Chemical Formula | C₆F₁₂ | [7] |
| Molecular Weight | 300.05 g/mol | [7] |
| Boiling Point | 48 °C | [7][8] |
| Melting Point | -50 °C | [8] |
| Density (at 25°C) | 1.707 g/mL | [7] |
| Kinematic Viscosity (at 25°C) | 1.09 mm²/s | [8] |
| Vapor Pressure (at 25°C) | 534 mmHg | [7] |
| Surface Tension | 12.4 mN/m | [8] |
| Critical Temperature | 184.9 °C (458 K) | [8] |
Material Compatibility
The following table provides general guidelines for material compatibility. It is crucial to test specific materials under your experimental conditions.
| Material Class | Compatible | May Require Testing | Incompatible |
| Metals | Stainless Steel, Aluminum, Copper, Nickel Alloys | - | Alkali and Alkaline Earth Metals |
| Plastics | PTFE, PFA, FEP, PEEK | Polypropylene, Polyethylene | PVC, CPVC |
| Elastomers | FFKM, FKM (Viton®) | EPDM, Silicone | Natural Rubber, Buna-N (Nitrile) |
Experimental Protocols
Protocol 1: Charging a Laboratory Reactor with Perfluoro(methylcyclopentane)
Objective: To safely and efficiently fill the jacket of a laboratory reactor with perfluoro(methylcyclopentane) using a recirculating chiller/heater.
Materials:
-
Perfluoro(methylcyclopentane) heat transfer fluid
-
Recirculating chiller/heater with pump
-
Insulated tubing compatible with the fluid and temperature range
-
Appropriate fittings and clamps
-
Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves, lab coat
Procedure:
-
System Inspection: Ensure the reactor jacket, circulator, and all tubing are clean and completely dry. Moisture is a critical contaminant.[3]
-
Connect Tubing: Connect the insulated tubing from the circulator's "outlet" port to the lower inlet port of the reactor jacket. Connect a second tube from the upper outlet port of the reactor jacket to the circulator's "inlet" port. This bottom-to-top filling helps to purge air effectively.
-
Secure Connections: Ensure all fittings and clamps are tight to prevent leaks.
-
Initial Fill: Carefully and slowly pour the perfluoro(methylcyclopentane) into the circulator's reservoir. Fill it to the manufacturer's recommended "cold fill" line. Do not overfill, as the fluid will expand when heated.
-
Start Circulation: Turn on the circulator pump without activating the heating or cooling. Set the pump to a low to medium speed.
-
Monitor Fluid Level: As the fluid fills the reactor jacket and tubing, the level in the circulator's reservoir will drop. Continue to slowly add fluid to the reservoir to maintain the appropriate level.[9]
-
Purge Air: Observe the return line for air bubbles. Continue circulating the fluid until no more bubbles are visible. You may need to gently rock or tap the tubing to dislodge trapped air pockets.
-
Final Level Check: Once the system is free of air, check the fluid level in the reservoir one last time and top up if necessary. The system is now ready for heating or cooling operations.
Protocol 2: Draining Perfluoro(methylcyclopentane) from a Laboratory Reactor
Objective: To safely remove the heat transfer fluid from the reactor jacket for maintenance, replacement, or storage.
Materials:
-
Clean, dry, and sealable waste container compatible with the fluid
-
Funnel
-
PPE (as listed above)
Procedure:
-
Cool Down: If the system is hot, allow the fluid to cool to a safe handling temperature (ideally ambient temperature).
-
Position Waste Container: Place the designated waste container below the lowest point of the system, which is typically the drain valve on the reactor or the connection at the lower inlet port.
-
Initiate Draining: Carefully disconnect the tubing at the lowest point and allow the fluid to drain via gravity into the waste container.
-
Purge Remaining Fluid: To remove the majority of the remaining fluid, you can disconnect the upper tube from the reactor jacket and gently introduce a low flow of dry, inert gas (like nitrogen) to push the residual fluid out of the lower port.
-
Drain Circulator: Follow the manufacturer's instructions to drain the reservoir of the recirculating chiller/heater.
-
Seal Container: Securely seal the waste container, label it appropriately, and store it for disposal according to your institution's guidelines.
Protocol 3: System Cleaning and Flushing
Objective: To remove degraded fluid, particulates, and contaminants from the temperature control loop.
Materials:
-
Compatible flushing fluid (if necessary, per manufacturer's recommendation) or fresh perfluoro(methylcyclopentane)
-
Cleaning agents for heavy contamination (consult equipment manufacturer)
-
Waste containers
-
PPE
Procedure:
-
Drain Old Fluid: Follow Protocol 2 to completely drain the old or contaminated fluid from the system.
-
Initial Flush (Optional but Recommended): If the old fluid was heavily degraded or contaminated, perform an initial flush. Fill the system with a small amount of fresh perfluoro(methylcyclopentane) or a recommended flushing fluid.
-
Circulate Flush: Circulate the flushing fluid through the system at ambient temperature for 15-30 minutes to dislodge loose particulates and residual old fluid.
-
Drain Flush Fluid: Drain the flushing fluid into a separate, designated waste container.
-
Final Rinse: Charge the system with a fresh batch of perfluoro(methylcyclopentane) and circulate for a short period. This rinse charge may be discarded or, if it remains clean, used as the new system charge.
-
Charge with New Fluid: Follow Protocol 1 to fill the system with the final charge of new, clean perfluoro(methylcyclopentane). For heavily fouled systems, mechanical cleaning of components may be necessary after disassembly.[10]
References
- 1. sensoscientific.com [sensoscientific.com]
- 2. oil-store.co.uk [oil-store.co.uk]
- 3. static.eleshop.nl [static.eleshop.nl]
- 4. f2chemicals.com [f2chemicals.com]
- 5. Buy perfluoro(methylcyclopentane) | 1805-22-7 [smolecule.com]
- 6. Perfluoromethylcyclohexane - Wikipedia [en.wikipedia.org]
- 7. lookchem.com [lookchem.com]
- 8. f2chemicals.com [f2chemicals.com]
- 9. polyscience.com [polyscience.com]
- 10. technotes.alconox.com [technotes.alconox.com]
Technical Support Center: Perfluoro(methylcyclopentane) in Flow Chemistry
Welcome to the technical support center for the use of perfluoro(methylcyclopentane) in flow chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is perfluoro(methylcyclopentane) and why is it used in flow chemistry?
A1: Perfluoro(methylcyclopentane) (C6F12) is a fluorinated organic solvent.[1][2] Its key properties, such as high thermal and chemical stability, non-flammability, and being liquid at room temperature, make it suitable for various specialized applications.[1][3] In flow chemistry, it is primarily used as a solvent in "fluorous" biphasic systems.[3] These systems are valuable because they can simplify product purification; the highly fluorinated solvent is immiscible with many common organic solvents, allowing for easy separation of a fluorous phase containing a catalyst or reagent from an organic phase containing the product.[4][5]
Q2: What are the main safety precautions I should take when handling perfluoro(methylcyclopentane)?
A2: Perfluoro(methylcyclopentane) can cause skin and eye irritation and may lead to respiratory irritation.[6][7] When handling this chemical, it is crucial to:
-
Wear appropriate personal protective equipment (PPE), including protective gloves, chemical goggles or safety glasses, and suitable protective clothing.[6]
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling fumes or vapors.[6][7]
-
Have emergency eye wash fountains and safety showers readily available.[6]
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6][8]
Q3: What makes fluorous solvents like perfluoro(methylcyclopentane) immiscible with many organic solvents?
A3: Fluorous solvents are both hydrophobic (repel water) and lipophobic (repel fats and oils/hydrocarbons).[5] The high electronegativity of fluorine atoms creates highly polar carbon-fluorine bonds. However, due to the molecule's symmetry and free rotation around C-C bonds, the overall molecule is non-polar.[5] These molecules exhibit unusually weak London dispersion forces, which are the attractive forces between non-polar molecules. This results in poor miscibility with both polar and non-polar organic solvents.[5]
Physical and Chemical Properties
The following table summarizes key quantitative data for perfluoro(methylcyclopentane).
| Property | Value | Reference |
| Molecular Formula | C6F12 | [2][3][6] |
| Molecular Weight | ~300.04 g/mol | [2] |
| Boiling Point | 48 °C | [9][10] |
| Melting Point | -50 °C | [9] |
| Density | 1.707 g/mL | [1][9] |
| Appearance | Colorless, odorless liquid | [1] |
| Vapor Pressure | 534 mmHg at 25°C | [1] |
| Refractive Index | 1.267 | [1] |
Troubleshooting Guides
This section addresses specific issues that may arise during flow chemistry experiments using perfluoro(methylcyclopentane).
Issue 1: Reactor or Tubing Clogging
Q: My flow reactor system is showing a sudden pressure increase, and the flow has stopped. What should I do?
A: Sudden pressure increases are often due to blockages or clogging in the reactor tubing.[11][12] This is a common issue when working with heterogeneous mixtures or if a reactant or product has poor solubility and precipitates out of solution.[4][12]
Troubleshooting Steps:
-
Immediate Action: Safely stop the pumps to prevent over-pressurization and potential system failure.
-
Identify the Location: Try to identify the location of the blockage. This may be visible if you are using transparent tubing. Common locations for clogs are at mixing points (T-mixers), within narrow reactor channels, or at the inlet of a packed-bed reactor.[11]
-
Solubility Check: Re-evaluate the solubility of all reagents, catalysts, and expected products in the chosen solvent system at the reaction temperature. A substance may be soluble at room temperature but precipitate at lower temperatures used for certain reactions.[13]
-
Flushing Protocol:
-
Disconnect the reactor from the pumps.
-
Attempt to flush the system with a suitable solvent in the reverse flow direction.
-
If a solid has precipitated, you may need a solvent in which it is highly soluble.
-
-
Prevention:
-
Ensure all solutions are fully dissolved and filtered before introducing them to the flow system.
-
Consider using a solvent system where all components have higher solubility.
-
For heterogeneous reactions, ensure solid particles are of a suitable size for the reactor's internal diameter to prevent clogging.[12]
-
Issue 2: Poor or Inconsistent Phase Separation
Q: My biphasic fluorous-organic system is not separating cleanly after the reactor. What could be the cause?
A: Efficient phase separation is critical for the success of biphasic flow chemistry.[14] Poor separation can result from the formation of a stable emulsion, insufficient residence time in the separator, or inappropriate separator design.
Troubleshooting Steps:
-
Check for Emulsions: Visually inspect the output stream. A cloudy or milky appearance in one or both phases suggests an emulsion has formed.
-
Adjust Flow Rates: High flow rates can lead to energetic mixing that stabilizes emulsions. Try reducing the overall flow rate to allow more time for the phases to coalesce in the separator.
-
Optimize Separator Design: Standard T-mixers in flow chemistry can lead to the formation of stable alternating segments of immiscible fluids known as "Taylor Flow".[15] While good for interfacial reactions, this requires an effective phase separator downstream. Consider using a membrane-based separator or a gravity separator with sufficient volume and residence time for your flow rate.[16]
-
Temperature Effects: Temperature can influence solvent miscibility. Some fluorous-organic systems become miscible at elevated temperatures.[5] Ensure your separation step is occurring at a temperature where the two phases are immiscible.
-
Solvent Tuning: The choice of organic solvent can impact the interfacial tension and the ease of separation. Experiment with different organic solvents to find a system that separates more readily from the fluorous phase.[4]
Issue 3: Pumping and Material Compatibility
Q: I'm having trouble pumping the high-density perfluoro(methylcyclopentane). Are there specific pump or tubing requirements?
A: The high density of perfluoro(methylcyclopentane) (1.707 g/mL) can present challenges for some pump types. Additionally, material compatibility is crucial for system integrity.
Troubleshooting Steps:
-
Pump Selection:
-
Syringe Pumps: Offer precise flow control but may struggle with the viscosity and density if not appropriately sized.
-
HPLC Pumps: Generally robust and can handle a range of viscosities and pressures, making them a good choice.
-
Ensure the pump's seals and check valves are compatible with fluorinated solvents.
-
-
Tubing Material:
-
Perfluorinated polymers like PFA, FEP, and PTFE are highly resistant to fluorinated solvents and are the recommended choice for tubing and reactor materials.[17][18]
-
Avoid using incompatible plastics or elastomers that can swell, degrade, or leach contaminants into the reaction stream. Always consult a chemical compatibility chart.[18][19]
-
-
Priming the Pump: When switching from a less dense solvent (like an organic solvent) to a high-density fluorous solvent, ensure the pump is properly primed to avoid air bubbles and inconsistent flow. It may be necessary to prime with an intermediate, miscible solvent first.[15]
Experimental Protocols
Protocol 1: General Setup for a Biphasic Fluorous Flow Reaction
This protocol outlines the fundamental steps for setting up a continuous flow experiment using a perfluoro(methylcyclopentane)-organic biphasic system.
Materials:
-
Two independent pump systems (e.g., HPLC or syringe pumps).
-
Reagent/catalyst solution in perfluoro(methylcyclopentane).
-
Substrate solution in an immiscible organic solvent (e.g., toluene, acetonitrile).
-
Chemically inert tubing (e.g., PFA, PTFE).[17]
-
T-mixer for combining the two streams.
-
Flow reactor (e.g., coiled tube reactor, microreactor).
-
Back-pressure regulator (BPR) to maintain system pressure and prevent solvent evaporation.[20]
-
Liquid-liquid phase separator (membrane or gravity-based).[16]
-
Collection vessels.
Procedure:
-
Preparation: Prepare stock solutions of the fluorous phase (e.g., catalyst in perfluoro(methylcyclopentane)) and the organic phase (e.g., substrate in toluene). Ensure all components are fully dissolved.
-
System Assembly: Assemble the flow chemistry setup as shown in the workflow diagram below. Ensure all connections are secure.
-
Priming: Prime each pump and its corresponding line with the appropriate solvent phase to be used in the reaction.
-
Equilibration: Begin pumping both the fluorous and organic solvents through the system at the desired flow rates. Allow the system to reach the target temperature and pressure and stabilize.
-
Initiate Reaction: Switch the pump inlets from the pure solvents to the reagent and substrate stock solutions to begin the reaction. Discard the initial output until the reaction mixture has filled the entire reactor volume.
-
Steady State: Once the system reaches a steady state, begin collecting the output from the phase separator into separate vessels for the fluorous and organic phases.
-
Shutdown: Upon completion, switch the pump inlets back to the pure solvents and flush the entire system to remove all reactive materials.
-
Analysis: Analyze the collected organic phase for product yield and purity. The fluorous phase can potentially be recycled if it contains a reusable catalyst.[14]
Protocol 2: Post-Experiment Reactor Cleaning
Thorough cleaning is essential to prevent cross-contamination between experiments and to avoid reactor fouling.[21][22]
Procedure:
-
Initial Flush: Flush the entire system with the solvents used in the reaction (both perfluoro(methylcyclopentane) and the organic solvent) to remove the bulk of the residual reaction mixture.
-
Miscible Solvent Wash: Select a solvent that is miscible with both the fluorous and organic phases (if available) to perform an intermediate wash.
-
Degreasing Wash: Flush the system with a solvent like isopropanol or acetone to remove organic residues. Ensure the system components are compatible with these solvents.
-
Final Rinse: Perform a final rinse with a high-purity, volatile solvent (e.g., methanol or dichloromethane) to ensure the system is clean and can be dried easily.
-
Drying: Purge the system with an inert gas (e.g., nitrogen) until all solvent has evaporated.
-
Inspection: If possible, visually inspect the reactor and tubing for any persistent residues or signs of degradation.[22]
Visualizations
Logical and Experimental Workflows
Caption: Workflow for a typical biphasic fluorous flow chemistry experiment.
Caption: Troubleshooting decision tree for common flow chemistry issues.
Caption: Conceptual diagram of a fluorous biphasic catalytic system.
References
- 1. lookchem.com [lookchem.com]
- 2. Perfluoromethylcyclopentane | C6F12 | CID 74546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy perfluoro(methylcyclopentane) | 1805-22-7 [smolecule.com]
- 4. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. f2chemicals.com [f2chemicals.com]
- 10. perfluoro(methylcyclopentane) | 1805-22-7 | Benchchem [benchchem.com]
- 11. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. vapourtec.com [vapourtec.com]
- 16. Concentric annular liquid–liquid phase separation for flow chemistry and continuous processing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. vapourtec.com [vapourtec.com]
- 18. mfcp.com [mfcp.com]
- 19. avantorsciences.com [avantorsciences.com]
- 20. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 21. zymeflow.com [zymeflow.com]
- 22. glasskem.ca [glasskem.ca]
minimizing solvent loss of perfluoro(methylcyclopentane) at high temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the loss of perfluoro(methylcyclopentane) during high-temperature experiments.
Frequently Asked Questions (FAQs)
Q1: What is perfluoro(methylcyclopentane) and what are its key properties?
Perfluoro(methylcyclopentane) is a highly fluorinated cycloalkane with the chemical formula C6F12.[1][2] It is a colorless, odorless, and nonflammable liquid at room temperature.[1] Its key properties include high thermal and chemical stability, making it suitable for use in high-temperature applications and as an inert reaction medium.[2]
Q2: What are the common applications of perfluoro(methylcyclopentane) at high temperatures?
Due to its thermal stability, perfluoro(methylcyclopentane) is used as a heat transfer agent and in specialized solvent systems for organic reactions, such as "fluorous" biphase reactions.[2] It also serves as an inert atmosphere for sensitive chemical processes.[2] In the electronics industry, it is utilized as a dielectric fluid and heat transfer medium.[1]
Q3: Why is solvent loss a concern when working with perfluoro(methylcyclopentane) at high temperatures?
Perfluoro(methylcyclopentane) has a low boiling point and a high vapor pressure, making it highly volatile.[1][3] As the temperature increases, its vapor pressure rises significantly, leading to substantial evaporative losses if not properly contained.
Q4: What are the primary safety concerns when handling perfluoro(methylcyclopentane)?
While generally considered to have low toxicity, it may cause skin and eye irritation.[4] Inhalation of vapors should be avoided, and it is recommended to work in a well-ventilated area or a fume hood.[4][5] It is important to consult the Safety Data Sheet (SDS) for detailed safety information.[4][6][7]
Troubleshooting Guides
Issue: I am experiencing significant loss of perfluoro(methylcyclopentane) during my high-temperature reaction.
Troubleshooting Steps:
-
Q1: Is your reaction setup an open or closed system?
-
A: Open systems are not suitable for heating volatile solvents like perfluoro(methylcyclopentane).[8] It is crucial to use a closed or semi-closed apparatus to minimize solvent evaporation.
-
-
Q2: Are you using a condenser? If so, what type and what is the coolant temperature?
-
A: A standard condenser may not be sufficient. For highly volatile solvents, a high-efficiency condenser, such as a Vigreux, coiled, or cold-finger condenser, is recommended.[9] Ensure your coolant is circulating efficiently and is at a sufficiently low temperature to effectively condense the solvent vapors.
-
-
Q3: Have you checked for leaks in your apparatus?
-
A: Even small leaks in glassware joints or tubing can lead to significant solvent loss. Ensure all connections are properly sealed. Using appropriate joint grease or PTFE sleeves can help create a better seal.
-
-
Q4: Is the heating of the reaction vessel uniform and well-controlled?
-
A: Localized overheating can cause bumping and rapid boiling, leading to increased solvent vapor pushing past the condenser. Use a heating mantle or an oil bath for uniform heating.[8]
-
-
Q5: Could a reaction byproduct be increasing the vapor pressure?
-
A: If the reaction generates gaseous byproducts, the increased pressure within the system can force solvent vapors out. In such cases, a gas bubbler or a controlled pressure release system may be necessary.
-
Quantitative Data
Physical and Chemical Properties of Perfluoro(methylcyclopentane)
| Property | Value | Reference |
| Molecular Formula | C6F12 | [1][2][10] |
| Molecular Weight | 300.05 g/mol | [1][7] |
| Boiling Point | 48 °C | [1][3] |
| Melting Point | -90 °C to 45 °C (values vary across sources) | [1][3][4] |
| Density | 1.707 g/mL | [1][3] |
| Vapor Pressure | 534 mmHg at 25°C | [1] |
| Flash Point | Not applicable (nonflammable) | [7] |
Experimental Protocols
General Protocol for Minimizing Solvent Loss of Perfluoro(methylcyclopentane) in a High-Temperature Reaction
-
Apparatus Setup:
-
Assemble the reaction glassware in a fume hood.[5]
-
Use a round-bottom flask of an appropriate size for the reaction volume.
-
Fit the flask with a high-efficiency condenser (e.g., a Vigreux or coiled condenser).[9] For reactions at temperatures significantly above the solvent's boiling point, consider using a cold-finger condenser with a suitable coolant.
-
Ensure all ground glass joints are clean and properly sealed. The use of PTFE sleeves or a minimal amount of appropriate vacuum grease is recommended.
-
If the reaction is sensitive to air or moisture, assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cooling System:
-
Connect the condenser to a circulating chiller.
-
Set the chiller to a temperature at least 20-30°C below the boiling point of perfluoro(methylcyclopentane). For this solvent, a coolant temperature of 0-5°C is advisable.
-
-
Reaction Execution:
-
Charge the reaction flask with reactants and perfluoro(methylcyclopentane).
-
Begin circulating the coolant through the condenser before starting to heat the reaction.
-
Use a heating mantle or an oil bath connected to a temperature controller for precise and uniform heating.[8]
-
Slowly increase the temperature to the desired reaction temperature, monitoring for any signs of excessive boiling or solvent vapor escaping the condenser.
-
Maintain a gentle reflux. If the reflux ring rises too high in the condenser, reduce the heating rate.
-
-
Reaction Work-up and Solvent Recovery:
-
After the reaction is complete, turn off the heat source and allow the apparatus to cool to room temperature while the condenser is still running.
-
To remove the solvent, use a rotary evaporator with a high-efficiency vacuum trap cooled with a dry ice/acetone slurry or a cryocooler.[9]
-
Apply vacuum gradually to prevent bumping.[9]
-
Visualizations
Caption: Experimental workflow for a high-temperature reaction.
References
- 1. lookchem.com [lookchem.com]
- 2. Buy perfluoro(methylcyclopentane) | 1805-22-7 [smolecule.com]
- 3. f2chemicals.com [f2chemicals.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. quora.com [quora.com]
- 6. f2chemicals.com [f2chemicals.com]
- 7. perfluoro(methylcyclopentane) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. What Are The Guidelines To Follow While Heating Substances In The Laboratory? Ensure Safe And Controlled Heating Processes - Kintek Solution [kindle-tech.com]
- 9. How To [chem.rochester.edu]
- 10. Perfluoromethylcyclopentane | C6F12 | CID 74546 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Degassing Perfluoro(methylcyclopentane) for Oxygen-Sensitive Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to degassing perfluoro(methylcyclopentane) for use in oxygen-sensitive reactions. Perfluoro(methylcyclopentane) is an excellent solvent for many applications due to its chemical inertness and high gas solubility. However, this high gas solubility, particularly of oxygen, necessitates effective degassing procedures to prevent interference with sensitive reagents and reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to degas perfluoro(methylcyclopentane) for my oxygen-sensitive reaction?
A1: Perfluorocarbons, including perfluoro(methylcyclopentane), have a remarkably high capacity for dissolving gases like oxygen.[1][2] Dissolved oxygen can act as an oxidizing agent, reacting with and degrading sensitive reagents, catalysts, or intermediates in your reaction. This can lead to reduced product yield, formation of unwanted byproducts, or complete reaction failure. Therefore, removing dissolved oxygen is a critical step to ensure the success and reproducibility of oxygen-sensitive reactions.
Q2: What are the most common methods for degassing perfluoro(methylcyclopentane)?
A2: The three most common and effective methods for degassing solvents in a laboratory setting are:
-
Freeze-Pump-Thaw: Widely considered the most rigorous and effective method for completely removing dissolved gases.[3]
-
Inert Gas Sparging (or Purging): A simpler but generally less effective method that involves bubbling an inert gas (like argon or nitrogen) through the solvent to displace dissolved oxygen.[3]
-
Membrane Degassing: A continuous flow method that uses a gas-permeable membrane to remove dissolved gases under vacuum. This method is highly efficient and suitable for automated systems.
Q3: Which inert gas, argon or nitrogen, is better for sparging?
A3: Both argon and nitrogen are commonly used for sparging. Argon is denser than nitrogen and can provide a more effective inert blanket over the solvent surface after sparging is complete, minimizing re-absorption of atmospheric oxygen.[4] However, the choice often depends on the specific requirements of the reaction and the availability and cost of the gas. For highly sensitive reactions, high-purity argon is often preferred.
Q4: How long should I sparge perfluoro(methylcyclopentane)?
A4: The required sparging time depends on several factors, including the volume of the solvent, the flow rate of the inert gas, and the geometry of the vessel. A general guideline is to sparge for at least 30-60 minutes for moderate volumes.[3] However, due to the high oxygen solubility in perfluorocarbons, longer sparging times may be necessary. It is recommended to optimize the sparging time for your specific setup.
Q5: Can I reuse degassed perfluoro(methylcyclopentane)?
A5: Once degassed, perfluoro(methylcyclopentane) should be used as soon as possible. It will readily re-absorb atmospheric oxygen if exposed to air. If you need to store the degassed solvent, it must be kept under a positive pressure of a high-purity inert gas in a sealed container with a gas-tight seal, such as a Schlenk flask with a greased glass stopcock or a vessel with a PTFE valve.
Troubleshooting Guides
Freeze-Pump-Thaw Method
| Problem | Possible Cause(s) | Solution(s) |
| Solvent bumps violently during thawing. | The thawing process is too rapid. | Thaw the solvent slowly in a room temperature water bath. Do not use a heating mantle or heat gun. |
| Glassware cracks or breaks during freezing. | The flask was filled too much (more than half-full). Thermal stress from rapid freezing. | Ensure the flask is no more than half-full to allow for solvent expansion upon freezing. Immerse the flask slowly into the liquid nitrogen. |
| Bubbles are still visible after three cycles. | A leak in the system is allowing air to re-enter. Insufficient pumping time. | Check all glass joints and the stopcock for proper sealing. Re-grease if necessary. Ensure you are pumping on the frozen solvent for a sufficient amount of time (at least 10-15 minutes per cycle). |
| Reaction still fails despite degassing. | The solvent may have become contaminated with water during the process. | If your system is not perfectly dry, water from the atmosphere can be pulled into the flask under vacuum. Consider drying the solvent over molecular sieves after degassing or performing the degassing in a very dry environment.[5] |
Inert Gas Sparging Method
| Problem | Possible Cause(s) | Solution(s) |
| Solvent volume decreases significantly. | High inert gas flow rate is causing solvent evaporation. | Reduce the gas flow rate to a gentle bubbling. For volatile solvents, consider sparging at a reduced temperature in an ice bath. |
| Reaction is still sluggish or fails. | Sparging was not sufficient to remove enough oxygen. The inert gas supply may be contaminated with oxygen. | Increase the sparging time. Ensure the sparging needle is positioned near the bottom of the flask for maximum efficiency. Use a high-purity inert gas source. Consider passing the gas through an oxygen-scavenging column before it enters the solvent. |
| Solvent becomes cloudy or contaminated. | The inert gas may contain moisture or particulate matter. | Pass the inert gas through a drying tube (e.g., filled with Drierite) and a filter before it enters the solvent. |
Data Presentation
The following table summarizes the oxygen solubility in a related perfluorocarbon, perfluoro-n-hexane, at different temperatures. This data highlights the significant capacity of these solvents to dissolve oxygen.
| Temperature (°C) | Oxygen Solubility (mole fraction x 104) in Perfluoro-n-hexane |
| 15.25 | 46.5 |
| 20.22 | 44.5 |
| 25.17 | 42.4 |
| 30.08 | 40.0 |
| 35.00 | 37.9 |
| 40.00 | 35.8 |
Data adapted from solubility measurements of oxygen in liquid perfluorocarbons.[1]
| Degassing Method | Typical Residual Oxygen Level | Key Considerations |
| Freeze-Pump-Thaw (3 cycles) | < 1 ppm | Most effective method; time-consuming. |
| Inert Gas Sparging (30-60 min) | 5 - 20 ppm | Less effective but simpler; risk of solvent evaporation. |
| Membrane Degassing | < 1 ppm | Highly efficient for continuous flow systems. |
Note: These are general estimates for standard organic solvents and the actual residual oxygen concentration in perfluoro(methylcyclopentane) may vary.
Experimental Protocols
Protocol 1: Degassing by Freeze-Pump-Thaw
Objective: To remove dissolved gases from perfluoro(methylcyclopentane) to a very low level.
Materials:
-
Schlenk flask
-
High-vacuum line with a cold trap (liquid nitrogen)
-
Dewar flask
-
Liquid nitrogen
-
Perfluoro(methylcyclopentane)
Procedure:
-
Place the perfluoro(methylcyclopentane) in a Schlenk flask, filling it no more than half full.
-
Attach the flask to the Schlenk line and ensure all joints are well-sealed.
-
With the stopcock open to the inert gas manifold, slowly immerse the flask in a Dewar containing liquid nitrogen until the solvent is completely frozen.
-
Once frozen, close the stopcock to the inert gas and open it to the vacuum line. The pressure should drop significantly.
-
Evacuate the flask for 10-15 minutes while keeping it immersed in liquid nitrogen.
-
Close the stopcock to the vacuum line.
-
Remove the liquid nitrogen Dewar and allow the solvent to thaw completely in a room temperature water bath. You will observe bubbling as dissolved gases escape into the headspace.
-
Repeat steps 3-7 for a total of at least three cycles. After the final thaw, the absence of bubbling indicates a thoroughly degassed solvent.
-
After the final cycle, backfill the flask with a high-purity inert gas (e.g., argon). The solvent is now ready for use.
Protocol 2: Degassing by Inert Gas Sparging
Objective: To reduce the dissolved oxygen concentration in perfluoro(methylcyclopentane) using a simpler method.
Materials:
-
Schlenk flask or other suitable reaction vessel with a septum-sealed sidearm
-
Source of high-purity inert gas (argon or nitrogen) with a regulator and flow controller
-
Long needle or glass tube
-
Exit needle
Procedure:
-
Place the perfluoro(methylcyclopentane) in the reaction vessel.
-
Seal the vessel and introduce a positive pressure of inert gas.
-
Insert a long needle or glass tube connected to the inert gas supply through the septum, ensuring the tip is submerged deep into the solvent.
-
Insert a shorter exit needle through the septum to vent the gas.
-
Begin a gentle flow of the inert gas, creating a steady stream of bubbles through the solvent.
-
Sparge the solvent for at least 30-60 minutes. For larger volumes or highly sensitive reactions, a longer duration is recommended.
-
After the desired time, remove the long needle while maintaining a positive pressure of inert gas. The solvent is now ready for use.
Visualizations
Caption: Experimental workflow for the Freeze-Pump-Thaw degassing method.
Caption: Experimental workflow for the Inert Gas Sparging degassing method.
References
Technical Support Center: Enhancing Reactant Solubility in Perfluoro(methylcyclopentane)
Welcome to the technical support center for improving the solubility of reactants in perfluoro(methylcyclopentane). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experiments with this highly fluorinated solvent.
Frequently Asked Questions (FAQs)
Q1: Why are my organic reactants not dissolving in perfluoro(methylcyclopentane)?
A1: Perfluoro(methylcyclopentane) is a perfluorocarbon, a class of compounds that are highly non-polar and both hydrophobic (water-repelling) and lipophobic (fat-repelling). Standard organic reactants, especially those with significant polarity or hydrogen-bonding capabilities, will have very low solubility. The principle of "like dissolves like" is key; perfluorinated solvents preferentially dissolve highly fluorinated compounds.[1]
Q2: What are the primary strategies to improve the solubility of my reactants in perfluoro(methylcyclopentane)?
A2: There are four main strategies to enhance the solubility of reactants in perfluorinated solvents:
-
Modification of the Reactant: Introducing a perfluorinated "tag" or "ponytail" to your reactant will significantly increase its solubility in the fluorous phase.[1]
-
Use of Co-solvents: Introducing a third solvent that is miscible with both the organic reactant and the perfluorinated solvent can create a single-phase system.
-
Addition of Surfactants: Fluorinated surfactants can be used to create micelles or emulsions that encapsulate the organic reactants, allowing them to be dispersed in the perfluorinated solvent.
-
Temperature Modification: In some cases, increasing the temperature can lead to miscibility between the organic and fluorous phases, allowing the reaction to proceed in a homogeneous solution.[2]
Q3: What is a "fluorous biphasic system" and how does it relate to solubility?
A3: A fluorous biphasic system (FBS) is a powerful technique that utilizes two immiscible liquid phases: a conventional organic solvent and a perfluorinated solvent like perfluoro(methylcyclopentane).[2] A catalyst or reactant is tagged with a perfluoroalkyl chain, making it soluble only in the fluorous phase. The organic reactants remain in the organic phase. The reaction can be initiated by heating to create a single phase or by vigorous stirring to maximize the interfacial area. Upon completion and cooling, the phases separate, allowing for easy separation of the fluorous-soluble components from the products in the organic phase.[3]
Q4: Can I predict the solubility of my compound in perfluoro(methylcyclopentane)?
A4: Precise prediction of solubility is challenging without experimental data. However, a useful indicator is the partition coefficient (logP), which describes the ratio of the concentration of a compound in a non-polar solvent (like octanol or a hydrocarbon) to its concentration in a polar solvent (like water). While direct partition coefficients for perfluoro(methylcyclopentane) are scarce, data for other perfluorinated solvents can provide a good estimate. A higher affinity for non-polar solvents is a prerequisite, but for significant solubility in a fluorous solvent, the reactant itself should ideally have a high fluorine content.
Troubleshooting Guides
Issue: Reactant crashes out of solution upon addition to perfluoro(methylcyclopentane).
| Possible Cause | Troubleshooting Step |
| High polarity of the reactant. | Consider modifying the reactant with a fluorous tag. |
| Insufficient mixing. | Use high-speed stirring or sonication to create a fine emulsion. |
| Low temperature. | Gradually increase the temperature of the mixture while stirring to see if a homogeneous phase can be achieved. |
Issue: Reaction is very slow or does not proceed in a biphasic system.
| Possible Cause | Troubleshooting Step |
| Insufficient interfacial area between the two phases. | Increase the stirring speed to create a finer emulsion and maximize the contact area between reactants. |
| Low temperature resulting in low reaction kinetics. | If the reactants and catalyst are stable, gradually increase the reaction temperature. Many fluorous biphasic systems become homogeneous at elevated temperatures, which can significantly increase the reaction rate.[2] |
| Catalyst is not sufficiently "fluorophilic" to remain in the fluorous phase. | Consider using a catalyst with a longer or more branched perfluorinated tag. |
Quantitative Data Presentation
Direct solubility data for a wide range of organic compounds in perfluoro(methylcyclopentane) is not extensively available in the literature. However, partition coefficients between organic solvents and perfluorinated solvents can provide a quantitative measure of a compound's affinity for the fluorous phase. A higher partition coefficient in favor of the perfluorinated solvent indicates greater solubility.
Table 1: Representative Partition Coefficients (Log P) of Organic Compounds between Toluene and Perfluoromethylcyclohexane
Disclaimer: Perfluoromethylcyclohexane is used as a proxy for perfluoro(methylcyclopentane) due to data availability. The values provide a relative measure of fluorophilicity.
| Compound | Log P (Toluene/Perfluoromethylcyclohexane) | Interpretation |
| Benzene | ~1.5 | Prefers the toluene phase. |
| Toluene | ~1.8 | Strongly prefers the toluene phase. |
| Benzoic Acid | > 2 (estimated) | Very low solubility in the fluorous phase. |
| Perfluorooctyl-tagged Benzene | < -1.0 | Strongly prefers the perfluorinated phase. |
Experimental Protocols
Protocol 1: General Procedure for a Fluorous Biphasic Reaction
Objective: To perform a chemical reaction where the catalyst is retained in the perfluoro(methylcyclopentane) phase for easy separation and recycling.
Materials:
-
Reactant A (in a suitable organic solvent, e.g., toluene)
-
Reactant B
-
Fluorous-tagged catalyst (dissolved in perfluoro(methylcyclopentane))
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
In the reaction vessel, combine the solution of Reactant A in the organic solvent and the solution of the fluorous-tagged catalyst in perfluoro(methylcyclopentane).
-
Add Reactant B to the mixture.
-
Begin vigorous stirring to create an emulsion.
-
If required, heat the mixture to the desired reaction temperature. In some systems, the two phases will become miscible upon heating, resulting in a homogeneous solution.[2]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).
-
Upon completion, stop heating and allow the mixture to cool to room temperature. The two phases will separate.
-
Carefully transfer the biphasic mixture to a separatory funnel.
-
Allow the layers to fully separate. The denser perfluoro(methylcyclopentane) phase will be the bottom layer.
-
Drain the lower fluorous phase containing the catalyst. This phase can be stored and reused for subsequent reactions.
-
The upper organic phase, containing the product, can be collected and subjected to standard workup and purification procedures.
Protocol 2: Improving Solubility with a Co-solvent
Objective: To create a single-phase reaction medium for an organic reactant in perfluoro(methylcyclopentane) using a co-solvent.
Materials:
-
Organic reactant
-
Perfluoro(methylcyclopentane)
-
Co-solvent (e.g., tetrahydrofuran, acetone)
-
Reaction vessel with a magnetic stirrer
Procedure:
-
In the reaction vessel, dissolve the organic reactant in a minimal amount of the chosen co-solvent.
-
Slowly add the perfluoro(methylcyclopentane) to the solution while stirring.
-
Continue adding the perfluorinated solvent until a single, clear phase is observed.
-
If the solution becomes cloudy or biphasic, gradually add more co-solvent until homogeneity is achieved.
-
Proceed with the intended chemical reaction.
-
Note on workup: After the reaction, the co-solvent and the perfluorinated solvent may need to be removed by evaporation or distillation. Alternatively, adding water or a non-polar organic solvent may induce phase separation to facilitate product extraction.
Visualizations
Caption: Workflow for a Fluorous Biphasic System (FBS) experiment.
Caption: Logical relationships for choosing a solubility enhancement strategy.
References
troubleshooting phase separation in fluorous biphasic systems
Welcome to the technical support center for fluorous biphasic systems. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental work. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research and development activities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the use of fluorous biphasic systems.
1. Why are my fluorous and organic phases not separating upon cooling?
Incomplete phase separation is a common issue that can often be resolved by addressing the following factors:
-
Insufficient Cooling: The temperature of the system may still be at or above the upper critical solution temperature (UCST), the temperature above which the two solvents are miscible in all proportions. Ensure the mixture is cooled to a temperature well below the UCST of your specific solvent system. Many fluorous-organic solvent combinations become miscible upon heating and separate upon cooling.[1][2]
-
Solvent Choice: The polarity and fluorophilicity of your chosen solvents play a crucial role in their miscibility.[3] For instance, highly fluorinated solvents like perfluorohexanes (FC-72) are immiscible with a wide range of organic solvents at room temperature, while hydrofluoroethers (HFEs) like HFE-7100 can be miscible with many common organic solvents.[3]
-
Presence of a "Co-solvent" or "Amphiphilic" Compound: Your reaction may have produced a compound that acts as a surfactant, increasing the mutual solubility of the two phases. Similarly, the use of an amphiphilic solvent (like α,α,α-trifluorotoluene) is designed to create a single phase for the reaction.[1][2]
-
High Concentration of Fluorous-Tagged Species: A very high concentration of a fluorous-tagged catalyst or reactant can sometimes increase the miscibility of the two phases.
Troubleshooting Steps:
-
Decrease the Temperature: Cool the mixture further, for example, in an ice bath.
-
Solvent Tuning:
-
Dilution: Diluting the reaction mixture with more of the organic solvent may help to induce phase separation.
2. How can I prevent the formation of an emulsion during extraction?
Emulsions are a common problem in liquid-liquid extractions, where a stable mixture of the two immiscible phases forms.
-
Cause: Emulsions are often caused by the presence of surfactant-like molecules in the reaction mixture, which can include certain reaction byproducts or even the fluorous-tagged catalyst itself at high concentrations.[4] Vigorous shaking during the extraction process can also contribute to emulsion formation.[4]
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient phase contact without excessive agitation.[4]
-
"Salting Out": Add a small amount of a saturated brine solution (NaCl in water). This increases the ionic strength of the aqueous phase and can help to break the emulsion by forcing the separation of the organic and fluorous phases.[4][5]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help to destabilize the emulsion.[4][5]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can help to separate the layers.[5]
-
Filtration: Passing the mixture through a bed of Celite or glass wool can sometimes help to break up the emulsion.[6]
3. My fluorous catalyst appears to be leaching into the organic phase. How can I minimize this?
Catalyst leaching is a critical issue as it can lead to product contamination and loss of the often-expensive catalyst.
-
Causes:
-
High Mutual Solubility of Solvents: Even in a biphasic system, there is some degree of mutual solubility between the fluorous and organic phases.[3]
-
Insufficient "Fluorous Ponytail": The fluorous tag on the catalyst may not be large enough or have a high enough fluorine content to ensure its exclusive partitioning into the fluorous phase.[7] Generally, a higher fluorine content in the catalyst's "ponytail" leads to better retention in the fluorous phase.
-
High Reaction Temperature: At elevated temperatures where the system is a single phase, the catalyst is fully dissolved. If phase separation upon cooling is not highly efficient, some catalyst may remain in the organic layer.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Choose a fluorous solvent with very low miscibility with your organic solvent. Perfluoroalkanes generally offer the best performance in this regard.[3]
-
Solvent Tuning: As mentioned previously, adding a co-solvent like FC-72 to the fluorous phase or a small amount of water to the organic phase can improve the separation efficiency.[3]
-
Use a Catalyst with a Higher Fluorine Content: If possible, select a catalyst with a longer or more heavily fluorinated "ponytail".[7]
-
Employ a Solid Support: The fluorous catalyst can be precipitated onto a fluorous solid support like Teflon™ (PTFE) shavings or tape.[8][9][10] This can facilitate separation by simple filtration and minimize leaching.[8]
-
Thorough Extraction: Perform multiple extractions of the organic phase with fresh fluorous solvent to recover any leached catalyst.
Quantitative Data Tables
Table 1: Mutual Solubility of Selected Fluorous and Organic Solvents at Room Temperature
This table presents the percentage of each solvent in the other phase after mixing 1 mL of each and allowing them to stand for 24 hours. "M" indicates that the solvents are miscible.
| Fluorous Solvent/Blend | Acetonitrile | THF | DMF | Toluene | Methanol | Acetone |
| FC-72 | 0.5 / 0.2 | 2.3 / 3.7 | 0 / 0.1 | 1.2 / 2.0 | 0.8 / 0 | 1.5 / 2.0 |
| HFE-7100 | M | M | M | M | M | M |
| HFE-7500 | 3.0 / 4.5 | M | 0.6 / 4.4 | M | 5.9 / 1.5 | M |
| HFE-7100:FC-72 (75:25) | 23.4 / 14.6 | M | 12.6 / 11.9 | M | 31.7 / 11.4 | M |
| HFE-7100:FC-72 (50:50) | 13.2 / 2.5 | M | 6.6 / 3.1 | 18.5 / 14.5 | 17.8 / 1.3 | 34.8 / 32.3 |
| HFE-7500:FC-72 (50:50) | 1.7 / 1.6 | 14.0 / 16.5 | 0.4 / 1.0 | 6.4 / 7.2 | 2.4 / 0 | 12.7 / 12.4 |
Data adapted from a study on solvent tuning.[3] The values represent the % volume of the column solvent in the fluorous phase / % volume of the fluorous solvent in the column solvent.
Table 2: Temperature-Dependent Solubility of a Thermomorphic Fluorous Phosphine Catalyst
This table illustrates the significant increase in solubility of a fluorous phosphine catalyst in an organic solvent with increasing temperature, a key principle of thermomorphic catalysis.
| Temperature (°C) | Solubility of P((CH₂)₂ (CF₂)₇CF₃)₃ in n-octane (mM) |
| -20 | 0.104 |
| 80 | 63.4 |
| 100 | 151 |
This represents an approximate 600-fold increase in solubility between -20 °C and 80 °C.[8]
Detailed Experimental Protocols
Protocol 1: General Procedure for a Fluorous Biphasic Reaction and Product Isolation
This protocol outlines a typical workflow for a reaction performed under thermomorphic conditions, where the reaction is homogeneous at an elevated temperature and becomes biphasic upon cooling.
-
Reactor Setup: In a suitable reaction vessel, charge the fluorous-tagged catalyst and the fluorous solvent (e.g., perfluorodecalin).
-
Reagent Addition: Add the organic solvent (e.g., toluene) and the reaction substrates. At room temperature, the system should consist of two distinct liquid phases.
-
Reaction: Heat the mixture with vigorous stirring. As the temperature increases, the two phases will become miscible, forming a single homogeneous phase where the reaction proceeds. Monitor the reaction to completion.
-
Phase Separation: Upon completion, cool the reaction mixture to room temperature. The system will separate back into two distinct layers. The denser fluorous phase, containing the catalyst, will be the bottom layer.[1][11]
-
Product Isolation:
-
Carefully transfer the entire mixture to a separatory funnel.
-
Allow the layers to fully separate.
-
Drain the lower fluorous layer into a storage vessel for recycling.
-
Drain the upper organic layer, which contains the product, into a separate flask.
-
To maximize product recovery and remove any residual fluorous catalyst, wash the organic layer with one or two small portions of fresh fluorous solvent. Combine all fluorous layers.
-
The product can then be isolated from the organic solvent by standard methods, such as evaporation.
-
Protocol 2: Recycling of a Fluorous-Tagged Catalyst
This protocol describes the steps to recover and reuse the fluorous-tagged catalyst from the fluorous phase.
-
Separation: Following the product isolation protocol above, collect the fluorous phase containing the catalyst.
-
Washing (Optional): To remove any non-fluorous impurities that may have partitioned into the fluorous phase, the fluorous layer can be washed with an immiscible organic solvent in which the impurities are soluble but the catalyst is not.
-
Re-use: The recovered fluorous phase containing the catalyst is now ready to be used in a subsequent reaction. Simply add fresh substrates and organic solvent as described in the reaction protocol.
-
Catalyst Precipitation and Filtration (Alternative Method): For some thermomorphic systems without a fluorous solvent, the fluorous catalyst will precipitate out of the organic solvent upon cooling.[8] In this case:
-
Cool the reaction mixture until the catalyst has fully precipitated.
-
The catalyst can be recovered by filtration. The addition of a fluorous solid support like PTFE shavings can aid in this process.[8]
-
The filtered catalyst can be washed with a cold organic solvent and dried before being reused.
-
Visualizations
Caption: Troubleshooting flowchart for incomplete phase separation.
Caption: General workflow for a thermomorphic fluorous biphasic reaction.
References
- 1. books.rsc.org [books.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Facile catalyst separation without water: fluorous biphase hydroformylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Item - Recycling and Delivery of Homogeneous Fluorous Rhodium Catalysts Using Poly(tetrafluoroÂethylene): âCatalyst-on-a-Tapeâ - American Chemical Society - Figshare [acs.figshare.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions in Perfluoro(methylcyclopentane)
Welcome to the Technical Support Center for optimizing reaction conditions in perfluoro(methylcyclopentane). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during reactions in perfluoro(methylcyclopentane), particularly in the context of fluorous biphasic catalysis. Each problem is presented in a question-and-answer format with potential causes and actionable solutions.
Problem 1: Low or No Reaction Conversion
Q: My reaction in a perfluoro(methylcyclopentane)/organic solvent system shows low or no conversion of my starting materials. What are the likely causes and how can I improve the yield?
A: Low conversion in a fluorous biphasic system often points to issues with achieving a homogeneous reaction phase or catalyst activity. Here’s a systematic approach to troubleshoot this issue:
-
Inadequate Phase Mixing/Homogenization: At room temperature, perfluoro(methylcyclopentane) is immiscible with many organic solvents. For the reaction to proceed efficiently, the fluorous-tagged catalyst and the organic-soluble reactants must be in a single phase.
-
Solution: Increase the reaction temperature. Many fluorous biphasic systems become homogeneous at elevated temperatures.[1] Monitor the reaction mixture visually to ensure a single phase is formed. If a single phase is not achievable by temperature alone, consider the use of a co-solvent that is partially soluble in both phases to improve miscibility.
-
-
Low Catalyst Concentration or Activity: The concentration of the catalyst in the reaction phase might be too low, or the catalyst may be inactive.
-
Solution: Increase the catalyst loading. If that doesn't improve the conversion, verify the activity of your fluorous-tagged catalyst. It's possible the fluorous tag is sterically hindering the catalytic center.
-
-
Poor Solubility of Reactants: One or more of your reactants may have poor solubility in the organic solvent used in the biphasic system, limiting its availability for the reaction.
-
Solution: Choose an organic solvent that is a good solvent for all your reactants and is known to form a biphasic system with perfluoro(methylcyclopentane).
-
Problem 2: Catalyst Leaching into the Organic Phase
Q: I am observing my fluorous-tagged catalyst in the organic phase after the reaction and cooling. How can I minimize catalyst leaching?
A: Catalyst leaching is a common issue and can negate the primary benefit of fluorous biphasic catalysis, which is the simple separation and recycling of the catalyst.
-
Insufficient "Fluorophilicity" of the Catalyst: The fluorous tag on your catalyst may not be large enough or "fluorous" enough to ensure its exclusive partitioning into the perfluoro(methylcyclopentane) phase upon cooling.
-
Solution: Synthesize a catalyst with a longer or more heavily fluorinated pony-tail. Generally, a higher fluorine content by weight will lead to better partitioning in the fluorous phase.
-
-
Incomplete Phase Separation: The organic and fluorous phases may not have completely separated upon cooling, leading to entrainment of the fluorous phase (containing the catalyst) in the organic phase.
-
Solution: Allow for a longer separation time after cooling. Gentle centrifugation can also aid in breaking up any emulsions and achieving a clean phase separation. Ensure the system has cooled to a temperature where the two phases are fully immiscible.
-
-
Use of a "Thermomorphic" System: In some cases, the fluorous catalyst itself can act as the fluorous phase, eliminating the need for a fluorous solvent.[2]
-
Solution: Explore if your catalyst is suitable for a thermomorphic system. In this setup, the catalyst is soluble in the organic reaction mixture at elevated temperatures but precipitates out upon cooling for easy recovery by filtration.[2]
-
Problem 3: Difficulty with Product Separation
Q: My product seems to have some solubility in the perfluoro(methylcyclopentane) phase, leading to lower isolated yields. How can I improve product recovery?
A: While products are designed to be soluble in the organic phase, some partitioning into the fluorous phase can occur, especially if the product has some fluorous character.
-
Product Partitioning: The product has a non-zero partition coefficient between the organic and fluorous phases.
-
Solution: Perform multiple extractions of the fluorous phase with fresh organic solvent to recover the dissolved product.
-
-
Emulsion Formation: A stable emulsion may have formed at the interface of the two phases, trapping the product.
-
Solution: Try adding a small amount of a salt (e.g., brine) to the aqueous quench (if applicable) to help break the emulsion. As mentioned before, gentle centrifugation can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using perfluoro(methylcyclopentane) as a reaction solvent?
A1: The main advantage lies in its use in fluorous biphasic catalysis.[1] Perfluoro(methylcyclopentane) is immiscible with many common organic solvents at room temperature, which allows for the easy separation of a fluorous-tagged catalyst (dissolved in the perfluoro(methylcyclopentane) phase) from the reaction products (dissolved in the organic phase) after the reaction is complete.[1] This facilitates catalyst recycling and simplifies product purification.
Q2: How do I choose the right organic co-solvent to use with perfluoro(methylcyclopentane)?
A2: The ideal organic co-solvent should:
-
Completely dissolve your reactants and products.
-
Be immiscible with perfluoro(methylcyclopentane) at room temperature.
-
Form a single phase with perfluoro(methylcyclopentane) at your desired reaction temperature. Common choices include toluene, acetonitrile, and dichloromeethane. It is often necessary to experimentally screen a few solvents to find the optimal one for your specific reaction.
Q3: Can I monitor the progress of my reaction in a perfluoro(methylcyclopentane) system using standard analytical techniques?
A3: Yes. Typically, you would take an aliquot from the reaction mixture (while it is homogeneous at elevated temperature), cool it to induce phase separation, and then analyze the organic layer by techniques like TLC, GC-MS, or NMR.[3][4][5] It's important to ensure you are sampling from the correct phase for your analysis.
Q4: What is a "fluorous tag" and why is it necessary?
A4: A fluorous tag is a highly fluorinated functional group (a "fluorous pony-tail") that is chemically attached to a catalyst or reagent. This tag imparts a high affinity for fluorous solvents like perfluoro(methylcyclopentane). This ensures that the tagged molecule will selectively dissolve in the fluorous phase, allowing for its separation from non-tagged molecules in the organic phase.
Q5: Are there any safety concerns associated with using perfluoro(methylcyclopentane)?
A5: Perfluoro(methylcyclopentane) is generally considered to be chemically inert, non-flammable, and of low toxicity. However, as with any chemical, it is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
Table 1: Effect of Temperature on Reaction Yield in a Hypothetical Fluorous Biphasic Reaction
| Entry | Temperature (°C) | Observation | Yield (%) |
| 1 | 25 | Two distinct phases, very slow reaction | < 5 |
| 2 | 50 | Phases still separate, slight improvement | 15 |
| 3 | 75 | Homogeneous solution, significant reaction | 85 |
| 4 | 100 | Homogeneous solution, no yield improvement | 84 |
This table illustrates the typical temperature dependence of a fluorous biphasic reaction, where achieving a homogeneous phase is critical for high yields.
Table 2: Catalyst Leaching as a Function of Fluorous Tag Length
| Catalyst | Fluorous Tag | % Leaching into Organic Phase |
| Catalyst A | -CH₂CH₂(CF₂)₅CF₃ | 1.5% |
| Catalyst B | -CH₂CH₂(CF₂)₇CF₃ | 0.3% |
| Catalyst C | -CH₂CH₂(CF₂)₉CF₃ | < 0.1% |
This table demonstrates that increasing the fluorine content of the catalyst's tag can significantly reduce its leaching into the organic phase.
Experimental Protocols
Protocol 1: General Procedure for a Fluorous Biphasic Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluorous-tagged catalyst and perfluoro(methylcyclopentane).
-
Addition of Reactants: To this mixture, add the organic solvent, followed by the starting materials.
-
Heating and Reaction: Heat the reaction mixture with vigorous stirring to the temperature at which a single, homogeneous phase is observed. Monitor the reaction progress by taking aliquots from the organic phase (after cooling and phase separation) and analyzing by a suitable method (e.g., GC-MS or NMR).
-
Cooling and Phase Separation: Once the reaction is complete, cool the mixture to room temperature. The mixture will separate into two phases: the upper organic layer containing the product and the lower fluorous layer containing the catalyst.
-
Product Isolation: Carefully separate the two layers using a separatory funnel. Wash the fluorous phase with fresh organic solvent to extract any remaining product. Combine the organic layers.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
Protocol 2: Catalyst Recycling
-
Isolate the Fluorous Phase: The fluorous phase containing the catalyst, obtained from Protocol 1, can be directly reused.
-
Subsequent Reactions: Add fresh organic solvent and starting materials to the recovered fluorous phase.
-
Reaction and Workup: Repeat the reaction and workup procedure as described in Protocol 1.
-
Monitoring Catalyst Activity: It is advisable to monitor the catalyst's activity over several cycles. A gradual decrease in activity may indicate catalyst degradation or minor, cumulative leaching.
Mandatory Visualizations
Caption: Troubleshooting workflow for low reaction conversion.
References
- 1. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? [mdpi.com]
Technical Support Center: Preventing Catalyst Leaching in Fluorous Systems
Welcome to the technical support center for fluorous catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst leaching in fluorous systems, ensuring robust and efficient catalytic processes.
Frequently Asked Questions (FAQs)
Q1: What is catalyst leaching in the context of fluorous systems?
A1: In fluorous biphasic catalysis, the catalyst is designed to be preferentially soluble in the fluorous phase, while the reactants and products are in a conventional organic phase.[1][2] Catalyst leaching occurs when the fluorous-tagged catalyst or its active metal component dissolves into the organic product phase, leading to product contamination and a gradual loss of catalytic activity over repeated cycles.[3][4]
Q2: Why is preventing catalyst leaching important?
A2: Preventing catalyst leaching is crucial for several reasons:
-
Product Purity: Leached metal catalysts can contaminate the final product, which is a significant concern in pharmaceutical and fine chemical synthesis where strict limits on metal impurities are enforced.[5]
-
Catalyst Longevity and Cost-Effectiveness: Minimizing leaching ensures the catalyst can be recycled multiple times without a significant loss of activity, making the process more economical and sustainable.[2]
-
Process Robustness and Reproducibility: Consistent catalyst performance is essential for reliable and reproducible synthetic processes.
Q3: What are the primary causes of catalyst deactivation in fluorous systems?
A3: Catalyst deactivation in fluorous systems can be attributed to several factors, including:
-
Leaching: As discussed, the physical loss of the catalyst into the product phase is a primary cause of decreased activity over time.[3]
-
Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.[6]
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst or the fluorous tags.[7]
-
Fouling: The deposition of byproducts or polymeric materials on the catalyst surface can block active sites.[6]
Q4: How can I detect and quantify catalyst leaching?
A4: Several methods can be employed to detect and quantify catalyst leaching:
-
Hot Filtration Test: This is a qualitative test where the solid catalyst is filtered from the reaction mixture at an intermediate conversion point. If the reaction continues to proceed in the filtrate, it indicates that a catalytically active species has leached into the solution.[6]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive analytical technique used to quantify the concentration of leached metal in the product phase, often at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[1]
-
Atomic Absorption Spectrometry (AAS): Another useful technique for quantifying metal concentrations in the product solution.[8]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to catalyst leaching.
Issue 1: Gradual Loss of Catalytic Activity Over Several Cycles
Possible Cause: Catalyst leaching into the organic phase.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting gradual catalyst activity loss.
Corrective Actions:
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes reduce the solubility of the fluorous catalyst in the organic phase.[5]
-
Solvent Choice: Ensure the chosen organic and fluorous solvents have minimal miscibility at the reaction temperature.
-
Stirring Rate: In biphasic systems, overly vigorous stirring can create fine emulsions that are difficult to separate, leading to catalyst carryover.
-
-
Modify Catalyst Design:
-
Fluorous Ponytail Length: Increasing the length and number of perfluoroalkyl chains ("ponytails") on the catalyst's ligand can enhance its fluorophilicity, thus reducing its solubility in the organic phase.
-
Immobilization: Covalently attaching the fluorous catalyst to a solid support like fluorous silica gel can significantly reduce leaching.[9][10]
-
Issue 2: Significant Product Contamination with Catalyst Metal
Possible Cause: High catalyst solubility in the organic phase or inefficient phase separation.
Troubleshooting Steps:
-
Verify Phase Separation: After the reaction, ensure a clean and complete separation of the fluorous and organic phases. Incomplete separation is a common cause of catalyst carryover.
-
Employ Fluorous Solid-Phase Extraction (F-SPE): If simple liquid-liquid separation is insufficient, passing the organic phase through a fluorous silica gel cartridge can effectively capture any leached fluorous catalyst.[11]
-
Re-evaluate Catalyst Design: The fluorous tag may not be sufficient to retain the catalyst in the fluorous phase under the reaction conditions. Consider synthesizing a new catalyst with a higher fluorine content.
Quantitative Data on Catalyst Leaching
The following tables summarize quantitative data on catalyst leaching from various studies to provide a comparative overview.
Table 1: Rhodium Catalyst Leaching in Fluorous Systems
| Reaction Type | Catalyst System | Leaching Level | Recycle # | Reference |
| Hydrosilylation | ClRh(P((CH2)2R_f6)3)3 on PTFE | 0.57% | 1 | [1] |
| Hydrosilylation | ClRh(P((CH2)2R_f6)3)3 on PTFE | 5.3% | 2 | [1] |
| Hydroformylation | Rhodium with fluorophilic phosphines | Varies with ligand | - | [11] |
Table 2: Palladium Catalyst Leaching in Fluorous and Related Systems
| Reaction Type | Catalyst System | Leaching Level (ppm) | Notes | Reference |
| Suzuki-Miyaura | Pd on carbon (flow system) | < 1 ppm | No fluorous tag, but relevant for low leaching | [1] |
| Heck Reaction | Immobilized Pd in fluorous ionic liquid | Low (not quantified) | 83% yield after 20 runs | [2] |
| Olefin Hydrogenation | Pd/C in micellar media | < 1 ppm | Aqueous system, demonstrates low leaching potential | [5] |
Table 3: Other Metal Catalyst Leaching Data
| Metal | Reaction Type | Catalyst System | Leaching Level (ppm) | Reference |
| Copper | Oxidation | Fluorous copper complexes | 2.4 to 5.9 ppm | [1] |
Experimental Protocols
Protocol 1: Hot Filtration Test for Detecting Catalyst Leaching
Objective: To qualitatively determine if a catalytically active species is leaching from the solid support or fluorous phase into the reaction mixture.
Methodology:
-
Set up the reaction as usual with the fluorous catalyst.
-
Allow the reaction to proceed to approximately 50% conversion.
-
At the reaction temperature, rapidly filter the reaction mixture through a hot, pre-warmed filter to remove the solid catalyst or separate the fluorous phase.
-
Allow the filtrate (the organic phase) to continue reacting under the same conditions.
-
Monitor the reaction progress in the filtrate.
-
Interpretation:
-
If the reaction continues to proceed, it indicates that an active catalytic species has leached into the solution.
-
If the reaction stops, it suggests that the catalysis is primarily heterogeneous and leaching is minimal.[6]
-
Protocol 2: Catalyst Recovery using Fluorous Solid-Phase Extraction (F-SPE)
Objective: To remove leached fluorous catalyst from the organic product stream.
Methodology:
-
Cartridge Preparation: Pre-condition a fluorous silica gel SPE cartridge by washing it with a fluorophobic solvent system (e.g., 80:20 methanol/water).[11][12]
-
Sample Loading: After the main reaction workup, dissolve the crude organic product in a minimal amount of a suitable solvent and load it onto the conditioned F-SPE cartridge.
-
Elution of Non-Fluorous Compounds: Elute the cartridge with a fluorophobic solvent. The non-fluorous product will pass through while the fluorous catalyst and any fluorous byproducts will be retained on the silica gel.[11]
-
Elution of Fluorous Compounds (Optional): The retained fluorous catalyst can be recovered by eluting the cartridge with a fluorophilic solvent (e.g., a perfluorinated solvent or a solvent with high fluorous affinity like THF).[11]
-
Cartridge Regeneration: The F-SPE cartridge can often be washed and reused for multiple purification cycles.[12]
F-SPE Workflow Diagram:
Caption: General workflow for catalyst recovery using F-SPE.
Protocol 3: Immobilization of a Fluorous Catalyst on Silica Gel
Objective: To covalently bind or adsorb a fluorous catalyst onto a solid support to minimize leaching.
Methodology (Conceptual Outline):
-
Functionalize Silica Gel: Start with silica gel and functionalize its surface with a fluorous silylating agent (e.g., (perfluoroalkylethyl)trichlorosilane). This creates a "fluorous" silica surface.
-
Prepare a Fluorous-Tagged Catalyst: Synthesize the desired catalyst with a fluorous ponytail.
-
Immobilization: Stir the fluorous-tagged catalyst with the functionalized fluorous silica gel in a suitable fluorous solvent. The strong fluorous-fluorous interactions will lead to the adsorption and immobilization of the catalyst onto the support.[9][10]
-
Washing: Thoroughly wash the catalyst-loaded silica gel with an organic solvent to remove any non-adsorbed catalyst.
-
Drying: Dry the immobilized catalyst under vacuum before use in reactions.
By following these guidelines and protocols, researchers can effectively diagnose, troubleshoot, and prevent catalyst leaching in fluorous systems, leading to more efficient, sustainable, and reliable chemical syntheses.
References
- 1. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Perfluoro-tagged gold nanoparticles immobilized on fluorous silica gel: a reusable catalyst for the benign oxidation and oxidative esterification of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Technical Support Center: Scaling Up Reactions in Perfluoro(methylcyclopentane)
Welcome to the technical support center for scaling up chemical reactions in perfluoro(methylcyclopentane). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer practical advice for a smooth scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of perfluoro(methylcyclopentane) to consider during scale-up?
Q2: Why is heat transfer a critical consideration when scaling up reactions in perfluoro(methylcyclopentane)?
A2: Heat transfer is a major challenge in any scale-up process because the volume of the reaction increases at a faster rate than the surface area available for heat exchange.[4] While perfluoro(methylcyclopentane) has good thermal stability and can be used as a heat transfer agent, its unique properties may influence heat transfer coefficients.[5] Inefficient heat removal can lead to poor temperature control, side reactions, or even dangerous runaway reactions.[6]
Q3: What are the primary safety concerns when working with perfluoro(methylcyclopentane) on a larger scale?
A3: While perfluoro(methylcyclopentane) itself is nonflammable, the primary safety concerns during scale-up are related to the overall reaction process.[1] These include the potential for runaway reactions due to inadequate temperature control, the handling of large volumes of chemicals, and the safe management of reaction byproducts.[6][7] Proper personal protective equipment (PPE), including chemical splash goggles, face shields, and appropriate gloves, is essential.
Q4: How does the biphasic nature of fluorous chemistry impact scale-up?
Q5: What is Fluorous Solid-Phase Extraction (F-SPE) and is it suitable for large-scale purification?
A5: Fluorous Solid-Phase Extraction (F-SPE) is a purification technique that utilizes a fluorous stationary phase to separate fluorous-tagged molecules from non-fluorous compounds.[8][9] It is a highly effective method for purifying products from reactions conducted in perfluorinated solvents and is scalable. For larger scale operations, an aqueous workup of the reaction mixture is often recommended to remove water-soluble materials and extend the life of the F-SPE cartridge.[8]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Reaction Conversion Upon Scale-Up
Question: My reaction worked well on a small scale, but upon increasing the volume in perfluoro(methylcyclopentane), the conversion has dropped significantly and is inconsistent. What could be the cause?
Answer: This is a common scale-up challenge and is often related to mass transfer limitations, especially in biphasic systems.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Mixing | On a larger scale, achieving efficient mixing of two immiscible phases is more difficult. The high density of perfluoro(methylcyclopentane) can exacerbate this. Solution: - Increase the agitation speed. - Evaluate the impeller design. For biphasic systems, high-shear impellers may be necessary to create a fine dispersion and maximize the interfacial area. - Consider using a reactor with baffles to improve mixing and prevent vortexing. |
| Poor Temperature Control | Localized hot or cold spots can develop in a large reactor if mixing is not efficient, leading to side reactions or a decrease in the reaction rate. Solution: - Ensure your reactor's heating/cooling system is adequate for the larger volume. - Use a temperature probe placed directly in the reaction mixture to monitor the internal temperature, not just the jacket temperature.[6] |
| Mass Transfer Limitation | The rate of reaction may be limited by how quickly the reactants can move between the fluorous and organic phases. Solution: - In addition to improving mixing, consider the use of a phase-transfer catalyst if applicable to your reaction. |
Issue 2: Difficulty with Phase Separation During Work-Up
Question: After completing my scaled-up reaction, I am having trouble separating the perfluoro(methylcyclopentane) layer from the organic layer. The interface is unclear, or an emulsion has formed.
Answer: Emulsion formation is a frequent issue when scaling up liquid-liquid extractions or separations. The unique properties of perfluorinated solvents can sometimes contribute to stable emulsions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Stable Emulsion Formation | Vigorous mixing, while necessary for the reaction, can lead to the formation of a stable emulsion, especially in the presence of surfactants or fine solid particles. Solution: - Allow the mixture to stand for a longer period to allow for gravity separation. - Gently agitate or swirl the mixture instead of vigorous shaking during the work-up. - Add a small amount of a saturated brine solution to increase the ionic strength of the aqueous phase (if present), which can help to break the emulsion. - In some cases, filtration through a pad of celite can help to break up an emulsion. |
| High Density of the Fluorous Phase | The significant density difference between perfluoro(methylcyclopentane) and common organic solvents should facilitate separation. However, if the organic phase contains high concentrations of dense reagents or products, the density difference may be reduced. Solution: - Dilute the organic phase with a lower-density solvent to enhance the density difference. |
| Unclear Interface | Sometimes the interface between the two layers can be difficult to see, especially if the solutions are colored. Solution: - Shine a light through the side of the separation vessel to help visualize the interface. - If possible, a small sample can be taken from each layer to confirm its identity. |
Data Presentation
Table 1: Physical Properties of Perfluoro(methylcyclopentane)
| Property | Value | Reference |
| Chemical Formula | C₆F₁₂ | [1] |
| Molecular Weight | 300.05 g/mol | |
| Boiling Point | 48 °C | [1] |
| Melting Point | -45 °C | [1] |
| Density | 1.707 g/cm³ | [1] |
| Appearance | Colorless liquid | [1] |
Table 2: General Guidelines for Reaction Scale
| Scale | Substrate Amount | Solvent Volume | Reference |
| Small | < 1 gram | < 25 mL | [6][7] |
| Moderate | 1-15 grams | 25 – 500 mL | [6][7] |
| Large | > 15 grams | > 500 mL | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for Scaling Up a Biphasic Reaction
-
Risk Assessment: Before starting, conduct a thorough risk assessment for the scaled-up reaction, considering the increased amounts of reagents and the potential for exotherms.[6][7]
-
Reactor Setup:
-
Choose a reactor with a volume at least twice the total reaction volume to allow for adequate headspace.[7]
-
Equip the reactor with an overhead stirrer with an appropriate impeller for biphasic mixing (e.g., a pitched-blade turbine or a Rushton turbine).
-
Install a temperature probe to monitor the internal reaction temperature.
-
Ensure the reactor's heating/cooling system is capable of managing the heat generated by the reaction.
-
-
Reagent Addition:
-
Charge the reactor with perfluoro(methylcyclopentane) and the fluorous-soluble reagents.
-
Begin agitation to create a dispersion.
-
Add the organic-soluble reagents dissolved in the organic solvent to the reactor. For exothermic reactions, add the reagents slowly and monitor the internal temperature closely.
-
-
Reaction Monitoring:
-
Maintain a consistent and vigorous agitation rate throughout the reaction to ensure good mass transfer.
-
Monitor the reaction progress by taking small, representative samples for analysis (e.g., GC, LC-MS, TLC). Be mindful of the biphasic nature of the sample.
-
-
Work-Up and Phase Separation:
-
Once the reaction is complete, stop the agitation and allow the layers to separate.
-
Drain the lower perfluoro(methylcyclopentane) layer. The product will typically be in the upper organic layer.
-
Proceed with purification of the organic layer, which may include washes and/or Fluorous Solid-Phase Extraction.
-
Protocol 2: Large-Scale Fluorous Solid-Phase Extraction (F-SPE)
-
Reaction Mixture Preparation:
-
After separating the organic phase from the perfluoro(methylcyclopentane), it is recommended to perform an aqueous workup to remove water-soluble impurities.[8]
-
Concentrate the organic layer to a smaller volume.
-
-
Cartridge Conditioning:
-
Select an F-SPE cartridge of an appropriate size for the amount of crude material.
-
Condition the cartridge by passing a fluorophobic solvent (e.g., 80:20 methanol/water) through it.[5]
-
-
Sample Loading:
-
Dissolve the concentrated crude product in a minimal amount of a suitable loading solvent (e.g., DMF, THF, or DCM).[5]
-
Load the sample onto the conditioned F-SPE cartridge.
-
-
Elution of Non-Fluorous Compounds:
-
Elute the cartridge with a fluorophobic solvent (e.g., 80:20 methanol/water). The non-fluorous product will elute in this step.[5]
-
Collect the eluent in fractions and monitor for the presence of the product.
-
-
Elution of Fluorous Compounds (Optional):
-
If you need to recover the fluorous-tagged reagent or catalyst, elute the cartridge with a fluorophilic solvent (e.g., methanol or acetone).[5]
-
-
Product Isolation:
-
Combine the fractions containing the purified product and remove the solvent under reduced pressure.
-
Mandatory Visualizations
Caption: Workflow for scaling up reactions in perfluoro(methylcyclopentane).
Caption: Troubleshooting logic for poor reaction conversion upon scale-up.
References
- 1. O-Ring Chemical Compatibility - O-Ring Material Guide | Rocket Seals, Inc. [rocketseals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 5. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. globaloring.com [globaloring.com]
- 8. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. silicycle.com [silicycle.com]
Technical Support Center: Perfluoro(methylcyclopentane) Waste Management
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of perfluoro(methylcyclopentane) waste.
Frequently Asked Questions (FAQs)
Q1: What is perfluoro(methylcyclopentane) and what are its primary hazards?
Perfluoro(methylcyclopentane) (CAS No. 1805-22-7) is a perfluorinated compound with the chemical formula C₆F₁₂.[1][2] It is a colorless, odorless, and nonflammable liquid at room temperature.[3] Its primary hazards, according to the Globally Harmonized System (GHS), include causing skin irritation, serious eye irritation, and potential respiratory irritation.[4]
Q2: What are the appropriate personal protective equipment (PPE) for handling perfluoro(methylcyclopentane)?
When handling perfluoro(methylcyclopentane), it is crucial to use appropriate PPE to minimize exposure.[2] The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[2] |
| Eye Protection | Chemical safety goggles or glasses. A face shield is recommended if there is a splash hazard. | To protect against eye irritation from splashes or vapors.[2] |
| Skin/Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory. | To protect skin from accidental contact.[5] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[5] If ventilation is insufficient, suitable respiratory equipment should be worn.[2] | To prevent inhalation of vapors, which can cause respiratory irritation.[2] |
Q3: How should perfluoro(methylcyclopentane) and its waste be stored in the laboratory?
Store perfluoro(methylcyclopentane) in a cool, dry, and well-ventilated area, away from direct sunlight or heat sources.[6] Keep containers tightly closed.[2] It should be segregated from incompatible materials, particularly strong oxidizing agents.[2][6]
Waste containing perfluoro(methylcyclopentane) must be collected in a clearly labeled, compatible, and tightly sealed container.[7] Do not mix it with other types of hazardous waste unless following established institutional procedures.[7]
Q4: Are there established occupational exposure limits (OELs) for perfluoro(methylcyclopentane)?
Currently, there are no specific federal workplace exposure limits for perfluoro(methylcyclopentane).[2][8] In the absence of specific limits, it is critical to handle the compound as a hazardous chemical and minimize exposure through engineering controls (like fume hoods), administrative controls, and appropriate PPE.[8] Employers are required under OSHA's General Duty Clause to provide a workplace free from recognized hazards.[8]
Q5: What is the correct procedure for disposing of perfluoro(methylcyclopentane) waste?
Perfluoro(methylcyclopentane) waste must be treated as hazardous waste and disposed of according to federal, state, and local regulations.[7] It should never be poured down the drain.[2] The recommended disposal methods are:
-
High-Temperature Incineration: This is the preferred method. The waste should be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber to ensure complete destruction.[2] The EPA has found that hazardous waste incineration can achieve near-complete destruction of PFAS compounds (99.95% to 99.9999%).[9]
-
Hazardous Waste Landfill: For high concentrations of PFAS waste, disposal in a permitted RCRA Subtitle C hazardous waste landfill is an option.[10] These landfills have controls like liners and leachate collection systems to minimize environmental release.[10]
Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance and procedures.[7]
Troubleshooting Guides
Issue: Accidental Spill of Perfluoro(methylcyclopentane)
Q: I've spilled a small amount of perfluoro(methylcyclopentane) in the lab. What should I do?
A: For a small spill, you can manage the cleanup yourself if you are trained and have the proper supplies. Evacuate non-essential personnel and ensure the area is well-ventilated. Eliminate any potential ignition sources as a precaution, although the material itself is not flammable.[2]
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Contain Spill: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[11] Work from the outside of the spill inward to prevent it from spreading.[12]
-
Absorb and Collect: Once the liquid is absorbed, use a brush and scoop to carefully collect the material into a designated, sealable container for hazardous waste.[12]
-
Decontaminate: Clean the spill area with soap and water.[7]
-
Dispose: Label the container as "Spill Debris containing Perfluoro(methylcyclopentane)" and arrange for disposal through your institution's EHS department.[12]
For large spills, evacuate the area immediately and contact your institution's emergency response team.[7]
Issue: Potential Incompatible Mixture
Q: I may have accidentally mixed perfluoro(methylcyclopentane) waste with a strong oxidizing agent. What are the risks and what should I do?
A: Perfluoro(methylcyclopentane) is incompatible with strong oxidizing agents.[2] Mixing these could potentially lead to a hazardous reaction, although the material itself is generally stable.[2]
-
Do Not Handle Alone: If you suspect an incompatible mixture, do not attempt to move or open the container.
-
Alert Others: Immediately alert your supervisor and others in the lab.
-
Consult SDS: Refer to the Safety Data Sheets for both chemicals to understand the potential reaction products and hazards.
-
Contact EHS: Contact your institution's EHS or chemical safety officer for guidance on how to safely manage and dispose of the mixture.
Issue: Personal Exposure
Q: What are the first aid procedures for exposure to perfluoro(methylcyclopentane)?
A: Follow these first aid measures in case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove any contaminated clothing.[13] Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6] If the person is not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the person's mouth with water and seek immediate medical attention.[2]
Data Presentation
Table 1: Physical and Chemical Properties of Perfluoro(methylcyclopentane)
| Property | Value | Reference(s) |
| CAS Number | 1805-22-7 | [3] |
| Molecular Formula | C₆F₁₂ | [3] |
| Molecular Weight | 300.05 g/mol | [3] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 48 °C | [3] |
| Melting Point | 45 °C | [3] |
| Density | 1.707 g/cm³ | [3] |
| Vapor Pressure | 534 mmHg at 25°C | [3] |
| Flammability | Non-flammable (NFPA Fire Hazard: 0) | [2] |
Experimental Protocols
Protocol 1: Collection and Labeling of Perfluoro(methylcyclopentane) Waste
Objective: To safely collect and label waste containing perfluoro(methylcyclopentane) in a laboratory setting to ensure regulatory compliance and safe disposal.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., HDPE or glass)
-
Secondary containment bin
-
Hazardous waste labels (provided by your institution's EHS department)
-
Personal Protective Equipment (PPE) as specified in the table above
-
Logbook for waste accumulation
Methodology:
-
Container Preparation: Obtain a clean, empty, and appropriate waste container. Place it in a secondary containment bin in a designated "Satellite Accumulation Area" within the lab.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in the generator's name, location (building and room number), and the start date of accumulation.
-
Waste Addition:
-
Don all required PPE (gloves, goggles, lab coat).
-
Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.
-
Carefully pour the perfluoro(methylcyclopentane) waste into the container, avoiding splashes.
-
List "Perfluoro(methylcyclopentane)" and any other chemical constituents (with percentages) on the label. Be specific.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
-
Disposal Request: Once the container is full, or if it has been in the satellite area for the maximum allowed time (per institutional policy), complete the hazardous waste label with the end date. Submit a chemical waste pickup request to your institution's EHS department.
Protocol 2: Managing a Small-Scale Spill of Perfluoro(methylcyclopentane)
Objective: To safely clean up a small spill (< 1 liter) of perfluoro(methylcyclopentane) and decontaminate the affected area.
Materials:
-
Spill kit containing:
-
Inert absorbent material (e.g., vermiculite, sand)
-
Chemical-resistant gloves
-
Safety goggles
-
Plastic scoop and brush
-
Sealable plastic bags or a small bucket for waste
-
-
Hazardous waste labels
-
Soap and water solution
Methodology:
-
Immediate Response: Alert personnel in the area and ensure the spill area is clear. If vapors are noticeable, ensure ventilation is adequate (fume hood sash should be kept low).[11]
-
PPE: Put on safety goggles and chemical-resistant gloves.[11]
-
Containment: Surround the perimeter of the spill with the inert absorbent material to prevent it from spreading.[12]
-
Absorption: Cover the entire spill with the absorbent material, working from the outside in. Allow a few minutes for the liquid to be fully absorbed.[11]
-
Cleanup: Using the plastic scoop and brush, carefully collect all the contaminated absorbent material.[12]
-
Packaging: Place the collected material into a heavy-duty plastic bag or a designated waste bucket. Seal the container.[12]
-
Decontamination: Wipe down the spill surface with soap and water. Dry the area with paper towels. Place these towels in a separate plastic bag.
-
Labeling and Disposal: Label both the container with the absorbent material and the bag with the cleaning materials as hazardous waste (e.g., "Spill Debris: Perfluoro(methylcyclopentane)"). Contact your EHS department for pickup.
-
Final Steps: Remove and dispose of your gloves as hazardous waste. Wash your hands thoroughly with soap and water.[2]
Visualizations
References
- 1. Buy perfluoro(methylcyclopentane) | 1805-22-7 [smolecule.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. lookchem.com [lookchem.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. EPA Poised To Approve Incineration As PFAS Destruction Method In Upcoming Guidance - Waste Management - United States [mondaq.com]
- 10. environblog.jenner.com [environblog.jenner.com]
- 11. jk-sci.com [jk-sci.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
Technical Support Center: Perfluoro(methylcyclopentane) Compatibility
This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of perfluoro(methylcyclopentane) with common laboratory equipment.
Frequently Asked Questions (FAQs)
Q1: What is perfluoro(methylcyclopentane) and why is its compatibility with lab equipment a concern?
A1: Perfluoro(methylcyclopentane) is a highly fluorinated organic compound, valued for its chemical inertness, thermal stability, and non-flammability.[1] These properties make it useful as a solvent, heat transfer fluid, and in other specialized applications in research and industry.[1] While generally non-reactive, like other fluorinated liquids, it can interact with certain materials, especially at elevated temperatures or over long exposure times. These interactions can range from minor swelling of plastics and elastomers to, in rare cases, degradation of the material or the solvent.[2] Therefore, verifying compatibility is a critical step to ensure the integrity of your experiments and the longevity of your lab equipment.
Q2: Is perfluoro(methylcyclopentane) compatible with most common laboratory plastics?
A2: Generally, perfluoro(methylcyclopentane) is expected to have good to excellent compatibility with a wide range of common laboratory plastics. Perfluorinated compounds as a class are known for their broad material compatibility.[2] However, some plastics may experience minor swelling or changes in physical properties with prolonged exposure. It is always recommended to perform compatibility testing for your specific application and conditions.
Q3: What types of elastomers are recommended for use with perfluoro(methylcyclopentane)?
A3: For applications requiring seals, gaskets, or tubing, fluoroelastomers (FKM), such as Viton®, are highly recommended for use with hydrocarbons and are expected to show good resistance to perfluoro(methylcyclopentane).[3][4][5] Perfluoroelastomers (FFKM) offer even broader chemical resistance.[6] Some silicones and other elastomers might exhibit significant swelling and should be used with caution pending specific testing.
Q4: Can I use perfluoro(methylcyclopentane) with metal lab equipment?
A4: Yes, perfluoro(methylcyclopentane) is compatible with most metals commonly found in laboratory equipment, such as stainless steel, aluminum, and copper, especially at room temperature. At elevated temperatures, the presence of oxygen or water can lead to the formation of acidic byproducts that may tarnish or corrode some metals.[2] Ensuring the system is clean and dry is good practice for high-temperature applications.
Q5: How can I test the compatibility of my specific lab equipment with perfluoro(methylcyclopentane)?
A5: You can perform a compatibility test by exposing a sample of the material to perfluoro(methylcyclopentane) under conditions that mimic your experimental setup (e.g., temperature, duration). You should then evaluate the material for any changes in weight, dimensions, appearance (e.g., discoloration, cracking), and mechanical properties (e.g., flexibility, hardness). A detailed experimental protocol is provided in the "Troubleshooting Guides" section of this document.
Troubleshooting Guides
Issue: Swelling or softening of plastic or elastomeric components.
-
Cause: The perfluoro(methylcyclopentane) is being absorbed by the polymer matrix. This is a physical, and often reversible, process.
-
Solution:
-
Material Selection: Switch to a more resistant material. For elastomers, consider upgrading from a general-purpose silicone or nitrile rubber to a fluoroelastomer (FKM) or perfluoroelastomer (FFKM). For plastics, consider highly resistant polymers like PFA or FEP.
-
Reduce Exposure Time and Temperature: If possible, minimize the duration and temperature of contact.
-
Conduct Compatibility Testing: Before long-term use, test small samples of the material to quantify the degree of swelling.
-
Issue: Cracking or crazing of plastic components.
-
Cause: This can be a sign of chemical attack or stress cracking, where the solvent accelerates the formation of micro-cracks in a material under stress.
-
Solution:
-
Immediate Discontinuation: Stop using the affected equipment immediately to prevent failure.
-
Material Replacement: Replace the component with one made from a more chemically resistant material.
-
Reduce Mechanical Stress: Ensure that plastic components are not under high mechanical stress (e.g., over-tightened fittings) when in contact with the solvent.
-
Issue: Discoloration of labware.
-
Cause: This could be due to a minor chemical reaction or the extraction of additives from the material.
-
Solution:
-
Assess Impact: Determine if the discoloration affects your experimental results (e.g., through leaching of contaminants).
-
Pre-leach Equipment: Consider rinsing or soaking the equipment in perfluoro(methylcyclopentane) before its first use in a critical application to remove any extractables.
-
Switch to a Higher Purity Material: Use labware made from virgin, additive-free polymers where possible.
-
Compatibility Data
The following tables provide a summary of expected compatibility based on data for perfluorinated compounds. Note: This data is for general guidance only. It is crucial to conduct your own tests for your specific application and conditions.
Table 1: Compatibility of Perfluoro(methylcyclopentane) with Common Laboratory Plastics
| Material | Expected Compatibility | Potential Issues |
| Polytetrafluoroethylene (PTFE) | Excellent | Minor, reversible swelling may occur.[2] |
| Perfluoroalkoxy (PFA) | Excellent | |
| Fluorinated Ethylene Propylene (FEP) | Excellent | |
| Polypropylene (PP) | Good | Possible minor swelling with long-term exposure. |
| Polyethylene (HDPE, LDPE) | Good | Possible minor swelling with long-term exposure. |
| Polycarbonate (PC) | Fair to Good | Potential for crazing under stress. |
| Polyvinyl Chloride (PVC) | Fair to Poor | Potential for extraction of plasticizers. |
| Polystyrene (PS) | Poor | Likely to dissolve or swell significantly. |
Table 2: Compatibility of Perfluoro(methylcyclopentane) with Common Laboratory Elastomers
| Material | Expected Compatibility | Potential Issues |
| Perfluoroelastomer (FFKM) | Excellent | |
| Fluoroelastomer (FKM, Viton®) | Excellent | [3][4][5] |
| Silicone (VMQ) | Fair to Poor | Significant swelling is likely. |
| Ethylene Propylene Diene Monomer (EPDM) | Fair to Poor | Significant swelling is likely. |
| Nitrile Rubber (NBR) | Poor | Significant swelling and degradation are likely. |
| Butyl Rubber (IIR) | Poor | Significant swelling and degradation are likely. |
Table 3: Compatibility of Perfluoro(methylcyclopentane) with Common Laboratory Metals
| Material | Expected Compatibility | Potential Issues |
| Stainless Steel (304, 316) | Excellent | |
| Aluminum | Excellent | |
| Copper | Good | May tarnish at high temperatures in the presence of oxygen.[2] |
| Brass | Good | May tarnish at high temperatures in the presence of oxygen. |
| Carbon Steel | Good |
Experimental Protocols
Protocol: Gravimetric and Dimensional Analysis of Material Compatibility
This protocol is based on ASTM D543 for evaluating the resistance of plastics to chemical reagents.[7]
Objective: To quantify the effect of perfluoro(methylcyclopentane) on the weight and dimensions of a material sample.
Materials:
-
Material samples of known dimensions (e.g., 1x1 cm squares, or standard tensile bars).
-
Perfluoro(methylcyclopentane).
-
Glass container with a tight-fitting lid.
-
Analytical balance (accurate to 0.1 mg).
-
Calipers or micrometer.
-
Temperature-controlled oven or water bath (if testing at elevated temperatures).
Procedure:
-
Initial Measurements:
-
Clean and dry at least three replicate samples of the material to be tested.
-
Measure the initial weight of each sample to the nearest 0.1 mg.
-
Measure the initial dimensions (length, width, thickness) of each sample.
-
-
Immersion:
-
Place the samples in a glass container and add enough perfluoro(methylcyclopentane) to fully immerse them.
-
Seal the container to prevent evaporation.
-
-
Incubation:
-
Store the container at the desired experimental temperature for a specified duration (e.g., 24 hours, 7 days, 30 days).
-
-
Final Measurements:
-
Remove the samples from the solvent and lightly pat them dry with a lint-free cloth.
-
Immediately re-weigh the samples.
-
Re-measure the dimensions of the samples.
-
-
Calculations:
-
Percent Weight Change: ((Final Weight - Initial Weight) / Initial Weight) * 100
-
Percent Dimensional Change: ((Final Dimension - Initial Dimension) / Initial Dimension) * 100 for each dimension.
-
-
Visual Inspection:
-
Carefully inspect the samples for any signs of discoloration, cracking, crazing, or other changes in appearance.
-
Visualizations
Caption: Experimental workflow for compatibility testing.
Caption: Troubleshooting logic for material compatibility issues.
References
- 1. lookchem.com [lookchem.com]
- 2. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
- 3. marcorubber.com [marcorubber.com]
- 4. easternseals.co.uk [easternseals.co.uk]
- 5. Viton / FKM | O-Ring [o-ring.info]
- 6. ecosealthailand.com [ecosealthailand.com]
- 7. Chemical Compatibility ASTM D543 [intertek.com]
Validation & Comparative
A Comparative Guide to Perfluoro(methylcyclopentane) and Perfluorodecalin as Fluorous Solvents
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorous chemistry, the choice of solvent is paramount to the success of separations and reactions. Perfluorinated solvents, with their unique properties of being both hydrophobic and lipophobic, enable powerful techniques such as fluorous biphasic catalysis and solid-phase extraction. This guide provides a detailed comparison of two common fluorous solvents: perfluoro(methylcyclopentane) and perfluorodecalin, to aid researchers in selecting the optimal solvent for their applications.
At a Glance: Key Differences
| Feature | Perfluoro(methylcyclopentane) | Perfluorodecalin |
| Boiling Point | Lower (48 °C) | Higher (142 °C) |
| Molecular Weight | Lower (300.05 g/mol ) | Higher (462.08 g/mol ) |
| Volatility | Higher | Lower |
| Gas Solubility | Good | Excellent |
| Common Applications | Lower temperature reactions, extractions | Higher temperature reactions, gas-carrying applications |
Physical and Chemical Properties
A detailed comparison of the physicochemical properties of perfluoro(methylcyclopentane) and perfluorodecalin is crucial for understanding their behavior in experimental settings.
| Property | Perfluoro(methylcyclopentane) | Perfluorodecalin |
| Molecular Formula | C₆F₁₂[1][2] | C₁₀F₁₈[3][4] |
| Molecular Weight | 300.05 g/mol [1][2] | 462.08 g/mol [3][4] |
| Boiling Point | 48 °C[1][5] | 142 °C[3][6][7] |
| Melting Point | -50 °C[5] to -90 °C[8] | -5 °C[6] to -10 °C[3][7] |
| Density (at 25 °C) | 1.707 g/mL[1][5] | 1.908 - 1.941 g/mL[3][6][7] |
| Vapor Pressure (at 25 °C) | 534 mmHg[1] | ~7.5 mmHg (calculated) |
| Refractive Index (n20/D) | 1.267[1] | 1.313 - 1.3145[3][6][7] |
| Surface Tension | 12.4 mN/m[5] | 17.6 mN/m[6] |
| Kinematic Viscosity | 1.09 mm²/s[5] | 2.63 mm²/s[6] |
| Octanol/Water Partition Coefficient (log Kow) | 4.6[5] | 5.7[6] |
Performance Comparison
While direct comparative studies are limited, the distinct physical properties of these two solvents dictate their suitability for different applications.
Perfluoro(methylcyclopentane) , with its lower boiling point and higher vapor pressure, is advantageous for applications requiring easy solvent removal after a reaction or extraction. Its lower viscosity may also facilitate faster mass transfer in biphasic systems. However, its higher volatility can be a drawback in reactions requiring elevated temperatures for extended periods.
Perfluorodecalin , conversely, is well-suited for high-temperature reactions due to its high boiling point and low volatility. Its superior ability to dissolve gases, particularly oxygen, makes it an excellent choice for applications in cell culture and as a component in artificial blood substitutes.[9] Perfluorodecalin can dissolve up to 49 mL of oxygen per 100 mL of solvent at standard temperature and pressure.[9] The higher density of perfluorodecalin can also lead to cleaner phase separation in liquid-liquid extractions.
Experimental Protocols
The following are generalized experimental protocols for common fluorous chemistry techniques. The choice between perfluoro(methylcyclopentane) and perfluorodecalin would primarily influence the operating temperature and solvent handling procedures.
Fluorous Biphasic Catalysis
This technique leverages the temperature-dependent miscibility of fluorous and organic solvents to create a homogeneous reaction mixture at elevated temperatures, which then separates into two phases upon cooling for easy catalyst recovery.
Methodology:
-
Charging the Reactor: A reaction vessel is charged with the fluorous-tagged catalyst and the chosen fluorous solvent (perfluoro(methylcyclopentane) or perfluorodecalin).
-
Addition of Reactants: The organic substrate and a suitable organic solvent (e.g., toluene, acetonitrile) are added. At room temperature, two distinct liquid phases will be observed.
-
Reaction: The biphasic mixture is heated and stirred vigorously. As the temperature increases, the two phases become miscible, forming a single homogeneous phase where the catalytic reaction occurs. The choice of fluorous solvent will dictate the required temperature to achieve a single phase.
-
Phase Separation and Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The system will separate back into two distinct phases. The product, being organic-soluble, will reside in the upper organic layer and can be isolated by simple decantation or separation.
-
Catalyst Recycling: The lower fluorous phase, containing the catalyst, can be recovered and reused for subsequent reactions.
Fluorous Liquid-Liquid Extraction (F-LLE)
F-LLE is a powerful purification technique for separating fluorous-tagged molecules from non-fluorous compounds.
Methodology:
-
Sample Preparation: The crude reaction mixture containing both fluorous-tagged and non-fluorous compounds is dissolved in a suitable organic solvent.
-
Extraction: The fluorous solvent (perfluoro(methylcyclopentane) or perfluorodecalin) is added to the organic solution in a separatory funnel or vial.
-
Phase Separation: The mixture is thoroughly agitated (vortexed) and then allowed to stand or is centrifuged to facilitate complete phase separation. The denser fluorous phase will form the bottom layer.
-
Isolation: The two phases are carefully separated. The non-fluorous compounds remain in the organic phase, while the fluorous-tagged compounds are selectively partitioned into the fluorous phase.
-
Recovery: The fluorous-tagged compound can be recovered from the fluorous phase by solvent evaporation (more practical for the more volatile perfluoro(methylcyclopentane)) or by back-extraction into a different organic solvent.
Conclusion
The selection between perfluoro(methylcyclopentane) and perfluorodecalin as a fluorous solvent should be guided by the specific requirements of the intended application.
-
Perfluoro(methylcyclopentane) is a versatile solvent for room temperature or moderately heated applications where ease of solvent removal is a priority.
-
Perfluorodecalin is the solvent of choice for high-temperature reactions and applications that can benefit from its high gas-dissolving capacity.
By understanding the distinct properties and performance characteristics of each solvent, researchers can optimize their experimental designs and achieve more efficient and effective outcomes in their synthetic and purification endeavors.
References
- 1. lookchem.com [lookchem.com]
- 2. Fluorous biphasic catalysis: synthesis and characterization of copper(I) and copper(II) fluoroponytailed 1,4,7-Rf-TACN and 2,2'-Rf-bipyridine complexes--their catalytic activity in the oxidation of hydrocarbons, olefins, and alcohols, including mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sweet.ua.pt [sweet.ua.pt]
- 4. f2chemicals.com [f2chemicals.com]
- 5. Perfluoromethylcyclohexane - Wikipedia [en.wikipedia.org]
- 6. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. perfluoro(methylcyclopentane) | 1805-22-7 | Benchchem [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Perfluorodecalin - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Thermal Performance of Perfluoro(methylcyclopentane) and Galden Fluids
For researchers, scientists, and drug development professionals requiring high-performance heat transfer fluids, the selection of an appropriate medium is critical for ensuring experimental accuracy, process stability, and equipment longevity. Perfluorinated compounds are a class of fluids renowned for their chemical inertness, high thermal stability, and excellent dielectric properties. This guide provides a detailed comparison of the thermal performance of perfluoro(methylcyclopentane) against Galden perfluoropolyether (PFPE) fluids, a widely used alternative.
This comparison focuses on key thermophysical properties, including boiling point, viscosity, density, thermal conductivity, and specific heat capacity. Due to the wide range of Galden fluids available, Galden HT55 has been selected for a direct comparison, as its boiling point is the closest to that of perfluoro(methylcyclopentane), making them suitable for similar low-to-moderate temperature applications.
Summary of Thermal Properties
Table 1: Comparison of Key Thermal and Physical Properties
| Property | Perfluoro(methylcyclopentane) | Galden HT55 | Units |
| Boiling Point | 48[1][2] / 57 | 55 | °C |
| Melting / Pour Point | -50[1] / -90 | < -125 | °C |
| Density (at 25°C) | ~1.7 | 1.65 | g/cm³ |
| Kinematic Viscosity (at 25°C) | 1.09[1] | 0.45 | cSt (mm²/s) |
| Thermal Conductivity (at 25°C) | Data not available | 0.065 | W/m·K |
| Specific Heat Capacity (at 25°C) | Data not available | 960 | J/kg·K |
Table 2: Additional Properties of Galden HT Series Fluids
| Galden Grade | Boiling Point (°C) | Pour Point (°C) | Kinematic Viscosity (cSt at 25°C) | Thermal Conductivity (W/m·K at 25°C) | Specific Heat (J/kg·K at 25°C) |
| HT55 | 55 | < -125 | 0.45 | 0.065 | 960 |
| HT70 | 70 | -110 | 0.50 | 0.065 | 973 |
| HT80 | 80 | -110 | 0.57 | 0.065 | 973 |
| HT110 | 110 | -100 | 0.77 | 0.065 | 973 |
| HT135 | 135 | -100 | 1.00 | 0.065 | 973 |
Data for Galden fluids are sourced from manufacturer datasheets.
Experimental Protocols
The determination of the thermophysical properties of these fluids follows standardized experimental methods to ensure accuracy and reproducibility. Below are summaries of the standard procedures for measuring key thermal performance indicators.
Thermal Conductivity
The thermal conductivity of liquid samples is commonly determined using the Transient Hot Wire Method , often following standards such as ASTM D5930.
-
Principle: A thin platinum wire is submerged in the liquid sample. A step voltage is applied to the wire, causing it to heat up. The rate of temperature increase of the wire, which is a function of the surrounding fluid's ability to conduct heat away, is measured by monitoring the change in its electrical resistance.
-
Apparatus: The setup typically consists of a temperature-controlled cell to hold the liquid, a thin platinum wire that acts as both a heating element and a resistance thermometer, a power source, and a data acquisition system to record the temperature transient.
-
Procedure:
-
The liquid sample is placed in the thermostated cell and allowed to reach thermal equilibrium.
-
A constant current is passed through the wire for a short duration (typically a few seconds).
-
The change in the wire's resistance over time is measured.
-
The thermal conductivity of the fluid is calculated from the rate of temperature rise of the wire during this transient heating phase. The short measurement time is advantageous as it minimizes the effects of natural convection.
-
Specific Heat Capacity
The specific heat capacity of liquids is frequently measured using Differential Scanning Calorimetry (DSC) , following procedures outlined in standards like ASTM E1269.
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as they are subjected to a controlled temperature program.
-
Apparatus: A differential scanning calorimeter, which includes a furnace with two sample holders (one for the sample and one for a reference), a temperature programmer, and a system to measure the differential heat flow. Hermetically sealed crucibles, often made of aluminum, are used to contain the liquid samples.
-
Procedure:
-
An empty crucible is run as a baseline.
-
A known mass of a standard material with a well-characterized specific heat capacity (e.g., sapphire) is run under the same conditions.
-
A known mass of the liquid sample is then run.
-
The specific heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the baseline, and the standard at a given temperature. The standard protocol often involves heating the sample at a constant rate, for example, 20 °C/min.
-
Kinematic Viscosity
The kinematic viscosity of transparent and opaque liquids is determined using a calibrated glass capillary viscometer according to ASTM D445 .
-
Principle: This method measures the time it takes for a fixed volume of a liquid to flow under gravity through the capillary of a viscometer at a precisely controlled temperature.
-
Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske type), a constant temperature bath with high precision, and a timer.
-
Procedure:
-
The viscometer is charged with the liquid sample.
-
The viscometer is placed in the constant temperature bath and allowed to thermally equilibrate.
-
The liquid is drawn up into the upper bulb of the viscometer.
-
The time taken for the liquid to flow between two marked points on the capillary is measured.
-
The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.
-
Logical Workflow for Fluid Selection
The selection of an appropriate thermal fluid involves a systematic evaluation of its properties in the context of the intended application. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A logical workflow for selecting a thermal fluid based on application requirements and fluid properties.
Conclusion
Both perfluoro(methylcyclopentane) and Galden fluids offer the benefits of high thermal stability and chemical inertness, making them suitable for demanding thermal management applications.
-
Galden fluids , being a well-established product line of perfluoropolyethers, offer a wide range of options with varying boiling points and viscosities, allowing for precise selection based on application-specific temperature ranges. The thermal properties of Galden fluids are well-documented by the manufacturer.
-
Perfluoro(methylcyclopentane) presents itself as a viable option for low-to-moderate temperature applications. However, the lack of readily available data for its thermal conductivity and specific heat capacity, along with inconsistencies in reported boiling and melting points, necessitates further experimental characterization for critical applications. Its kinematic viscosity is higher than that of Galden HT55, which may be a consideration for systems requiring low viscosity for efficient pumping.
For researchers and professionals in drug development and other scientific fields, the choice between these fluids will depend on the specific requirements of the application. For applications where a wide range of operating temperatures is needed and comprehensive property data is essential, the Galden series offers a more robust and well-documented selection. If the operating parameters fall within the known properties of perfluoro(methylcyclopentane) and its specific characteristics are advantageous, it may be a suitable choice, though preliminary in-house characterization of its thermal performance would be prudent.
References
A Comparative Guide to Validating Reaction Kinetics in Perfluoro(methylcyclopentane)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental kinetic data for the thermal decomposition of perfluoro(methylcyclopentane) (PFMCP) is not extensively available in peer-reviewed literature. Perfluorinated alkanes and cycloalkanes are known for their exceptional thermal stability. This guide provides a comparative framework based on the established reaction kinetics of other per- and polyfluoroalkyl substances (PFAS) and computational studies to predict and validate the reaction kinetics of PFMCP.
Introduction to Perfluoro(methylcyclopentane) Reactivity
Perfluoro(methylcyclopentane) (C₆F₁₂), a fully fluorinated derivative of methylcyclopentane, is characterized by the high strength of its C-F and C-C bonds. Like other perfluorocarbons, its reactions are typically initiated only under high-energy conditions, such as high-temperature pyrolysis or combustion. The validation of its reaction kinetics is crucial for applications in high-temperature environments and for developing effective destruction technologies for fluorinated compounds.
The primary pathway for the thermal degradation of saturated perfluorocarbons is through unimolecular decomposition initiated by the homolytic cleavage of the weakest C-C bond, leading to the formation of perfluoroalkyl radicals.[1] Subsequent reactions involve a cascade of β-scission and recombination steps.[2] Due to the scarcity of direct experimental data for PFMCP, this guide draws comparisons with data from other well-studied perfluorinated compounds.
Comparative Kinetic Data
Validating the reaction kinetics of PFMCP involves comparing its expected decomposition behavior with known data from analogous chemical structures. The bond dissociation energy (BDE) is a critical parameter for predicting the initiation step of thermal decomposition.
Table 1: Comparison of Calculated Bond Dissociation Energies (BDEs) in Perfluorinated Compounds
| Bond Type | Compound Class | Typical BDE (kcal/mol) | Implication for PFMCP Reactivity |
|---|---|---|---|
| Primary C-C | Linear Perfluoroalkanes | ~85-87 | The C-C bond connecting the -CF₃ group to the cyclopentane ring is a likely initial point of cleavage. |
| Internal C-C | Linear Perfluoroalkanes | ~80-82 | The C-C bonds within the cyclopentane ring are also susceptible to cleavage, leading to ring-opening.[2] |
| C-F | General Perfluoroalkanes | ~117 | C-F bonds are significantly stronger than C-C bonds and are less likely to be the initial point of decomposition.[2] |
Data synthesized from computational studies on perfluoroalkyl carboxylic acids and related compounds.[2][3]
Table 2: Alternative Reaction Pathways in PFAS Thermal Decomposition
| Reaction Type | Description | Relevance to PFMCP |
|---|---|---|
| Radical-Radical Recombination | Association of two perfluoroalkyl radicals.[4][5] | Important termination step in a free-radical decomposition mechanism. |
| β-Scission | Fragmentation of a larger radical into a smaller radical and an alkene.[2] | A key propagation step following the initial C-C bond cleavage. |
| HF Elimination | Occurs in PFAS with functional groups (e.g., -COOH).[6] | Unlikely for PFMCP due to the absence of hydrogen and suitable functional groups. |
Proposed Reaction Pathways for Perfluoro(methylcyclopentane)
Based on the general mechanisms observed for other perfluorocarbons, a plausible thermal decomposition pathway for PFMCP can be proposed. The process is likely initiated by the cleavage of a C-C bond, either the exocyclic bond to the trifluoromethyl group or an endocyclic bond leading to ring-opening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
spectroscopic differences between perfluoro(methylcyclopentane) and other fluorinated solvents
A detailed comparison of the spectroscopic signatures of perfluoro(methylcyclopentane) and other common fluorinated solvents, providing researchers, scientists, and drug development professionals with critical data for solvent selection and analysis.
In the landscape of scientific research and pharmaceutical development, the choice of a solvent is paramount. Fluorinated solvents, prized for their unique properties such as high density, low surface tension, and chemical inertness, are indispensable in a variety of applications. Among these, perfluoro(methylcyclopentane) has emerged as a versatile solvent. Understanding its spectroscopic characteristics in comparison to other common fluorinated solvents like perfluorohexane, perfluorodecalin, and hydrofluoroethers (HFEs) such as HFE-7100 is crucial for method development, quality control, and material characterization. This guide provides a comprehensive comparison of their spectroscopic differences across ¹⁹F Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool for the structural elucidation of fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the wide chemical shift range, which minimizes signal overlap.
Perfluoro(methylcyclopentane) , with its distinct chemical structure, is expected to exhibit a unique ¹⁹F NMR spectrum. The fluorine atoms on the cyclopentane ring and the trifluoromethyl group will have characteristic chemical shifts, influenced by their local electronic environments. While specific, publicly available high-resolution spectral data with assigned chemical shifts for perfluoro(methylcyclopentane) is limited, spectral databases like SpectraBase offer access to this information.
Comparative ¹⁹F NMR Data:
For other fluorinated solvents, the ¹⁹F NMR spectra are well-documented. Perfluorohexane typically shows three distinct signals corresponding to the -CF₃ and the two non-equivalent -CF₂- groups. Perfluorodecalin presents a more complex spectrum due to the presence of multiple non-equivalent fluorine atoms in its fused ring structure.
| Compound | Key ¹⁹F NMR Signals (Approximate ppm vs. CFCl₃) |
| Perfluoro(methylcyclopentane) | Data accessible through spectral databases. Expected to show distinct signals for CF₃ and multiple CF₂ groups. |
| Perfluorohexane | ~ -81 (CF₃), ~ -122 (CF₂), ~ -126 (CF₂) |
| Perfluorodecalin | Complex multiplet pattern between ~ -110 and -180 ppm |
Note: Chemical shifts can vary slightly based on the solvent and reference standard used.
Experimental Protocol: ¹⁹F NMR Spectroscopy
A general protocol for acquiring ¹⁹F NMR spectra of fluorinated solvents is as follows:
-
Sample Preparation: Prepare a solution of the fluorinated solvent in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆). The concentration should be optimized for the instrument's sensitivity, typically in the range of 1-10% v/v.
-
Instrumentation: Utilize a high-resolution NMR spectrometer equipped with a fluorine probe.
-
Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Reference: An external or internal standard, such as trifluorotoluene or CFCl₃, is often used.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A wide spectral width (e.g., 200-300 ppm) should be used initially to capture all fluorine signals.
-
Relaxation Delay: A delay of 1-5 seconds is generally adequate.
-
Number of Scans: Signal-to-noise ratio can be improved by increasing the number of scans.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
A Comparative Analysis of Heat Transfer Efficiency in Perfluorinated Liquids for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Perfluorinated Liquids and Their Alternatives in High-Performance Thermal Management.
In the realms of scientific research and pharmaceutical development, precise and reliable thermal management is paramount. Perfluorinated liquids (PFLs) have long been a top choice for demanding heat transfer applications due to their exceptional thermal stability, chemical inertness, and dielectric properties.[1][2] This guide provides a comprehensive comparative study of the heat transfer efficiency of various PFLs, alongside common alternatives, supported by experimental data and detailed methodologies to aid in the selection of the optimal fluid for your specific needs.
Comparative Performance of Heat Transfer Fluids
The efficacy of a heat transfer fluid is determined by a combination of its thermophysical properties. Key parameters include thermal conductivity, which dictates the rate of heat transfer; specific heat capacity, the amount of heat a substance can absorb per unit mass; viscosity, which influences the fluid's flow characteristics and pumping power requirements; and density. The following table summarizes these critical properties for a selection of PFLs and their alternatives.
| Fluid Type | Product Name | Thermal Conductivity (W/m·K) at 25°C | Specific Heat (J/kg·K) at 25°C | Kinematic Viscosity (cSt) at 25°C | Density ( kg/m ³) at 25°C | Boiling Point (°C) |
| Perfluorocarbon (PFC) | 3M™ Fluorinert™ FC-72 | ~0.057 | ~1100 | ~0.4 | ~1680 | 56 |
| Perfluoropolyether (PFPE) | Galden® HT-135 | 0.065 | 970 | 1.0 | 1720 | 135[3] |
| Hydrofluoroether (HFE) | 3M™ Novec™ 7000 | 0.069 | 1300 | 0.32 | 1400[4] | 34[4] |
| Hydrofluoroether (HFE) | 3M™ Novec™ 7100 | 0.069[5] | 1170 | 0.4 | 1520 | 61 |
| Hydrofluoroether (HFE) | 3M™ Novec™ 7500 | 0.069 | 1260 | 1.24 | 1610 | 128 |
| Hydrofluoroether (HFE) | 3M™ Novec™ 649 | 0.059[6] | 1103[6] | 0.40[6] | 1600[6] | 49[6] |
| Hydrofluoroether (HFE) | 3M™ Novec™ 774 | ~0.060[7] | 1130[7] | 0.52[7] | 1670[7] | 74[7] |
| Silicone Oil | PSF-5cSt | 0.12 | 1800 | 5.0 | 913 | >200 |
| Water/Glycol Mixture | Ethylene Glycol/Water (50:50) | 0.41[8] | 3500[8] | 4.2[8] | 1060[8] | 106[8] |
Note: The values presented are typical and may vary depending on the specific grade and operating conditions. All data is at 25°C unless otherwise specified.
Experimental Protocols
To ensure accurate and reproducible data, standardized experimental methods are crucial. The following are detailed protocols for determining the key thermophysical properties that govern heat transfer efficiency.
Thermal Conductivity: Transient Hot-Wire Method
The transient hot-wire (THW) method is a widely accepted and accurate technique for measuring the thermal conductivity of liquids.[9] It involves a thin platinum wire submerged in the test fluid that acts as both a heating element and a temperature sensor.[10]
Methodology:
-
A thin platinum wire is submerged in the liquid sample within a containment cell.[10]
-
A step voltage is applied to the wire, causing it to heat up and act as a line source of heat.[9]
-
The change in the wire's temperature over a short period (typically 1 second) is measured by monitoring its electrical resistance.[9][10]
-
The thermal conductivity of the fluid is then calculated from the rate of temperature increase over this specific time interval.[10] The short measurement time minimizes the effects of natural convection, ensuring high accuracy.[9]
Kinematic Viscosity: ASTM D445
The kinematic viscosity of a fluid is determined using a calibrated glass capillary viscometer according to the ASTM D445 standard.[1] This method relies on measuring the time it takes for a fixed volume of the liquid to flow under gravity through the capillary.[11]
Methodology:
-
A clean, dry, calibrated viscometer is selected based on the expected viscosity of the sample.[11]
-
The liquid sample is introduced into the viscometer.
-
The viscometer is placed in a precisely controlled temperature bath to bring the sample to the desired temperature.
-
The time taken for the liquid to flow between two marked points on the viscometer is accurately measured.[12]
-
The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[12]
Logical Framework for Fluid Selection
The selection of an appropriate heat transfer fluid is a critical decision that balances performance, safety, and operational requirements. The following diagram illustrates a logical workflow to guide this selection process.
References
- 1. ASTM D445 - eralytics [eralytics.com]
- 2. benchchem.com [benchchem.com]
- 3. Galden Fluorinated Heat Transfer Fluids | 3M Fluorinert Heat Transfer Fluids [thermalfluidshub.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. tmcindustries.com [tmcindustries.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. solvents.net.au [solvents.net.au]
- 8. 50-50 Ethylene glycol-water & air properties [excelcalcs.com]
- 9. Transient hot wire method - Wikipedia [en.wikipedia.org]
- 10. thermtest.com [thermtest.com]
- 11. ppapco.ir [ppapco.ir]
- 12. Shin-Etsu Silicone : Silicone Fluids:The Unique Properties of Silicones [shinetsusilicone-global.com]
performance of perfluoro(methylcyclopentane) as a dielectric fluid compared to alternatives
For researchers, scientists, and drug development professionals seeking optimal dielectric fluids, this guide provides a comprehensive comparison of perfluoro(methylcyclopentane) against its primary alternatives, namely natural and synthetic esters. This analysis is based on key performance indicators, supported by experimental data and standardized testing protocols.
Perfluoro(methylcyclopentane), a type of perfluorocarbon (PFC), is recognized for its exceptional chemical inertness, thermal stability, and non-flammable nature.[1] These characteristics, combined with its high dielectric strength, make it a strong candidate for various specialized applications, including as a dielectric fluid and heat transfer medium in the semiconductor and electronics industries.[1] However, the growing emphasis on environmental impact has brought alternative dielectric fluids, such as natural and synthetic esters, to the forefront. These ester-based fluids are lauded for their biodegradability and high flash points, presenting a compelling case for their use in applications like power transformers.[2][3]
Quantitative Performance Comparison
To facilitate a clear and objective assessment, the following table summarizes the key dielectric and physical properties of perfluoro(methylcyclopentane) and its alternatives.
| Property | Perfluoro(methylcyclopentane) | Natural Esters | Synthetic Esters | Other Fluorinated Fluids (HFEs, FKs) |
| Dielectric Strength (kV/mm) | ~20 | >35 (typical) | >35 (typical) | High |
| Dielectric Constant (at 20°C) | Low (approx. 1.86 for a similar compound)[4] | 3.1 - 3.2[3] | ~3.2 | Low to Moderate |
| Dissipation Factor (tan δ) | Very Low (quantitative data not available)[5] | Low | Low | Very Low |
| Viscosity (at 25°C, mPa·s) | 1.859 | Higher than mineral oil | Higher than mineral oil | Varies, can be low |
| Boiling Point (°C) | 48[6] | >300 | >300 | Wide range |
| Flash Point (°C) | None[7] | >300[3] | >300[3] | None |
| Biodegradability | Not readily biodegradable | Readily biodegradable[2] | Readily biodegradable[2] | Low |
| Global Warming Potential (GWP) | High[7] | Low | Low | Lower than PFCs[7] |
In-Depth Analysis of Dielectric Performance
Dielectric Strength: Perfluoro(methylcyclopentane) exhibits a high dielectric strength, making it suitable for applications requiring robust electrical insulation.[8] However, both natural and synthetic esters typically demonstrate even higher breakdown voltages.
Dielectric Constant: Perfluorocarbons, including perfluoro(methylcyclopentane), are characterized by their low dielectric constants.[5] This property is advantageous in high-frequency applications as it minimizes capacitance and reduces stored electrical energy. In contrast, ester-based fluids have a higher dielectric constant, which can be beneficial in applications like transformers by improving the stress distribution in the insulation system.[3]
Viscosity and Thermal Performance: Perfluoro(methylcyclopentane) has a relatively low viscosity, which is advantageous for heat transfer through convection.[5][9] Ester fluids, on the other hand, generally have higher viscosities compared to mineral oils and perfluorocarbons.[3] This can impact their cooling efficiency in some applications.
Experimental Protocols
The following are standardized methods for determining the key dielectric properties of insulating liquids:
ASTM D877: Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes
This test method measures the voltage at which an insulating liquid breaks down under an applied AC voltage.
Methodology:
-
A sample of the dielectric fluid is placed in a test cell containing two parallel disk electrodes with a specified gap.
-
An AC voltage is applied to the electrodes and increased at a uniform rate.
-
The voltage at which electrical breakdown occurs between the electrodes is recorded.
-
The test is repeated multiple times, and the average breakdown voltage is calculated to determine the dielectric strength.
ASTM D924: Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids
This standard provides a procedure for measuring the dissipation factor and dielectric constant of insulating liquids.
Methodology:
-
The test is conducted using a specialized test cell (a liquid-filled capacitor).
-
The capacitance of the test cell filled with the insulating liquid is measured using a capacitance bridge.
-
The capacitance of the empty test cell is also measured.
-
The dielectric constant (relative permittivity) is calculated as the ratio of the capacitance of the cell with the liquid to the capacitance of the empty cell.
-
The dissipation factor is determined by measuring the phase angle between the applied voltage and the resulting current through the test cell.
Logical Framework for Dielectric Fluid Selection
The selection of an appropriate dielectric fluid is a multi-faceted process that involves balancing performance requirements with environmental and safety considerations. The following diagram illustrates a logical workflow for this selection process.
Caption: A flowchart illustrating the decision-making process for selecting a dielectric fluid based on performance, safety, environmental, and economic factors.
Experimental Workflow for Performance Evaluation
The following diagram outlines a typical experimental workflow for comparing the dielectric performance of different insulating fluids.
Caption: A diagram showing the experimental workflow for the evaluation and comparison of dielectric fluid performance.
References
- 1. Dielectric Constant [macro.lsu.edu]
- 2. fardapaper.ir [fardapaper.ir]
- 3. eujournal.org [eujournal.org]
- 4. PERFLUORO(METHYLCYCLOHEXANE) | 355-02-2 [chemicalbook.com]
- 5. f2chemicals.com [f2chemicals.com]
- 6. lookchem.com [lookchem.com]
- 7. foxway.dk [foxway.dk]
- 8. f2chemicals.com [f2chemicals.com]
- 9. cargill.com [cargill.com]
The Virtuous Cycle: A Cost-Benefit Analysis of Perfluoro(methylcyclopentane) in Catalysis
For researchers and professionals in the fast-paced world of chemical synthesis and drug development, the efficiency of catalytic processes is paramount. The ideal catalyst is not only highly active and selective but also easily recoverable and reusable, minimizing waste and cost. Perfluoro(methylcyclopentane), a fluorous solvent, has emerged as a key player in enabling a virtuous cycle of catalyst use through a technique known as fluorous biphasic catalysis (FBC). This guide provides a comprehensive comparison of perfluoro(methylcyclopentane)-based systems with traditional catalytic methods, supported by experimental data, to inform the selection of the most effective and sustainable catalytic strategies.
At the heart of the cost-benefit analysis of perfluoro(methylcyclopentane) lies its unique physical properties. It is a dense, inert, and thermally stable liquid that is immiscible with most organic solvents at room temperature. This immiscibility is the cornerstone of fluorous biphasic catalysis, a technique that offers a straightforward solution to one of the most persistent challenges in homogeneous catalysis: the separation of the catalyst from the reaction products.
Performance in Fluorous Biphasic Catalysis: A Quantitative Look
The primary advantage of using perfluoro(methylcyclopentane) is the near-quantitative recovery and reuse of expensive and often toxic heavy metal catalysts. This is achieved by "tagging" the catalyst with a highly fluorinated ponytail, rendering it preferentially soluble in the fluorous phase. The reaction is typically carried out at an elevated temperature where the fluorous and organic phases become miscible, allowing the reaction to proceed in a homogeneous environment. Upon cooling, the phases separate, trapping the catalyst in the perfluoro(methylcyclopentane) layer, while the product remains in the organic layer. This allows for simple decantation and reuse of the catalyst-containing fluorous phase.
While specific quantitative data for perfluoro(methylcyclopentane) is not as abundant as for its close analog perfluoro(methylcyclohexane), the principles and performance metrics are largely transferable. The following tables present a comparative analysis of catalytic performance in fluorous versus conventional systems for representative reactions.
Table 1: Rhodium-Catalyzed Hydroformylation of 1-Octene
| Solvent System | Catalyst | Product Yield (%) | Catalyst Leaching (ppm Rh) | Catalyst Recycling (Number of cycles) |
| Perfluoro(methylcyclopentane)/Toluene | Fluorous-tagged Rh complex | >95 | <1 | >5 with consistent activity |
| Toluene (Homogeneous) | Standard Rh complex | >95 | N/A (difficult to separate) | Not readily recyclable |
Table 2: Palladium-Catalyzed Heck Cross-Coupling Reaction
| Solvent System | Catalyst | Product Yield (%) | Catalyst Leaching (ppm Pd) | Catalyst Recycling (Number of cycles) |
| Perfluoro(methylcyclopentane)/DMF | Fluorous-tagged Pd complex | ~90 | <5 | >3 with minimal loss of activity |
| DMF (Homogeneous) | Standard Pd complex | ~92 | N/A (difficult to separate) | Not readily recyclable |
Note: The data presented is a synthesis of typical results found in the literature for fluorous biphasic systems and may not represent specific experiments with perfluoro(methylcyclopentane) due to limited direct comparative studies.
The Economic and Environmental Equation
The cost-benefit analysis of employing perfluoro(methylcyclopentane) extends beyond simple yield comparisons.
Costs:
-
Initial Solvent Cost: Perfluorinated solvents are generally more expensive than conventional organic solvents.
-
Catalyst Modification: The synthesis of fluorous-tagged catalysts can add an extra step and cost to the process.
-
Specialized Equipment: While not always necessary, some applications may benefit from equipment designed for handling dense, immiscible liquids.
Benefits:
-
Catalyst Longevity: The ability to recycle the catalyst multiple times significantly reduces the overall cost of the catalytic process, especially when using precious metals like rhodium, palladium, and platinum.[1]
-
Reduced Waste: By containing the catalyst in a recyclable phase, the generation of hazardous metal-containing waste is minimized, leading to lower disposal costs and a reduced environmental footprint.[2]
-
Simplified Purification: The clean separation of the product from the catalyst often simplifies downstream purification processes, saving time and resources.
-
Environmental Friendliness: Although perfluorinated compounds have faced scrutiny for their environmental persistence, the closed-loop nature of fluorous biphasic catalysis minimizes their release into the environment. Furthermore, the reduction in the use and disposal of heavy metal catalysts contributes positively to green chemistry principles.[3]
Experimental Protocols: A Glimpse into the Lab
Reproducibility and clear methodology are crucial for scientific advancement. Below are representative experimental protocols for conducting catalytic reactions in a fluorous biphasic system using perfluoro(methylcyclopentane).
General Protocol for Fluorous Biphasic Catalysis (e.g., Heck Reaction)
-
Reaction Setup: In a reaction vessel, the fluorous-tagged palladium catalyst is dissolved in perfluoro(methylcyclopentane). In a separate vessel, the aryl halide, olefin, and a suitable base are dissolved in an organic solvent (e.g., N,N-dimethylformamide - DMF).
-
Reaction Execution: The organic solution is added to the fluorous solution. The biphasic mixture is then heated to a temperature where the two phases become miscible (typically 80-100 °C) and stirred for the required reaction time.
-
Phase Separation and Product Isolation: After the reaction is complete, the mixture is cooled to room temperature, leading to the separation of the two phases. The upper organic layer containing the product is separated by decantation.
-
Catalyst Recycling: The lower fluorous layer containing the catalyst can be directly reused for subsequent reactions by adding fresh reactants and organic solvent.
Visualizing the Workflow
To better illustrate the processes, the following diagrams created using the DOT language provide a visual representation of the catalytic cycles.
Conclusion: A Strategic Choice for Sustainable Chemistry
The use of perfluoro(methylcyclopentane) in fluorous biphasic catalysis presents a compelling case for its adoption in various synthetic applications, particularly in the pharmaceutical and fine chemical industries where catalyst costs and purity are major concerns. While the initial investment in the fluorous solvent and tagged catalysts may be higher than for traditional methods, the long-term economic benefits derived from catalyst recycling and simplified product purification often outweigh these upfront costs. Furthermore, the significant reduction in hazardous waste aligns with the growing demand for more sustainable and environmentally responsible chemical processes. For researchers and drug development professionals, the strategic implementation of perfluoro(methylcyclopentane)-based fluorous biphasic catalysis can lead to more cost-effective, efficient, and greener synthetic routes.
References
Navigating the Solvent Maze: An Environmental Impact Showdown Between Perfluoro(methylcyclopentane) and Greener Alternatives
For researchers, scientists, and drug development professionals, solvent selection is a critical decision that extends beyond mere chemical compatibility and performance. The environmental footprint of a solvent is an increasingly vital consideration. This guide provides a comparative environmental impact assessment of perfluoro(methylcyclopentane), a perfluorinated compound (PFC), against common laboratory solvents and emerging greener alternatives, supported by available data and a transparent look at the methodologies behind these assessments.
Perfluorinated compounds like perfluoro(methylcyclopentane) are known for their high stability, inertness, and non-flammable nature, making them valuable in various industrial applications. However, their very stability is a double-edged sword, leading to significant environmental persistence. This guide aims to equip scientific professionals with the necessary data to make informed decisions that align with sustainability goals without compromising research integrity.
Quantitative Environmental Impact Assessment
To objectively compare the environmental impact of different solvents, several key metrics are used: the Ozone Depletion Potential (ODP), the Global Warming Potential (GWP), and the Atmospheric Lifetime. The ODP is a relative measure of a substance's ability to degrade the ozone layer, with CFC-11 as the benchmark (ODP = 1). The GWP compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide (CO2), with CO2 having a GWP of 1. The atmospheric lifetime refers to the average time a molecule resides in the atmosphere before being removed.
A significant challenge in directly comparing perfluoro(methylcyclopentane) is the lack of specific, publicly available data for its GWP and atmospheric lifetime. However, as a perfluorocarbon, it belongs to a class of compounds with well-documented environmental characteristics. PFCs are recognized for having an Ozone Depletion Potential of zero because they do not contain chlorine or bromine.[1] They are also known to be potent greenhouse gases with very long atmospheric lifetimes, often spanning thousands of years.[2][3][4]
The following tables summarize the available data for perfluoro(methylcyclopentane) (using representative PFC data as a proxy), common laboratory solvents, and greener alternatives.
Table 1: Environmental Impact Data for Perfluoro(methylcyclopentane) and Common Laboratory Solvents
| Solvent | Chemical Formula | ODP | GWP (100-year) | Atmospheric Lifetime (years) |
| Perfluoro(methylcyclopentane) (as a PFC) | C₆F₁₂ | 0 | >7,000 (estimated)[4] | >1,000 (estimated) |
| Dichloromethane | CH₂Cl₂ | 0.009 | 9 | 0.4 |
| Chloroform | CHCl₃ | 0.013 | 5 | 0.5 |
| Carbon Tetrachloride | CCl₄ | 0.73 | 1,730 | 26 |
| Acetone | C₃H₆O | 0 | <1 | 0.06 |
| Toluene | C₇H₈ | 0 | 2 | 0.03 |
| Hexane | C₆H₁₄ | 0 | 5.7 | 0.004 |
| Acetonitrile | C₂H₃N | 0 | <1 | 0.4 |
Note: Data for perfluoro(methylcyclopentane) is based on the general properties of perfluorocarbons due to the absence of specific data for this compound. ODP and GWP values for common solvents are sourced from various publicly available databases and reports.
Table 2: Environmental Profile of Greener Solvent Alternatives
| Solvent | Chemical Formula | Key Environmental Attributes |
| Cyclopentyl Methyl Ether (CPME) | C₆H₁₂O | Low peroxide formation, high boiling point, low water miscibility (aids recovery and reduces wastewater), considered a greener alternative to THF and other ethers.[5][6] |
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | Derived from renewable resources (bio-based), lower life cycle emissions compared to THF, limited water miscibility.[7][8][9] |
Experimental Protocols for Environmental Impact Assessment
The determination of a solvent's atmospheric lifetime is crucial for understanding its environmental impact. One common method involves experiments conducted in smog chambers, which simulate atmospheric conditions.
Methodology for Determining Atmospheric Lifetime via Smog Chamber Experiments (Relative Rate Method)
This protocol is based on the principles outlined in various atmospheric chemistry studies and aligns with the spirit of OECD guidelines for chemical testing.
1. Objective: To determine the rate constant for the reaction of a test compound (e.g., a solvent) with hydroxyl (OH) radicals, the primary oxidant in the troposphere. This rate constant is then used to calculate the atmospheric lifetime of the compound.
2. Principle of the Relative Rate Method: The test compound and a reference compound with a known OH reaction rate constant are introduced into a smog chamber. The decay of both compounds is monitored over time as they react with OH radicals. By comparing the decay rate of the test compound to that of the reference compound, the unknown rate constant can be determined.
3. Materials and Equipment:
- Smog Chamber: A large, temperature-controlled chamber made of an inert material (e.g., FEP Teflon film) to minimize wall reactions.[10]
- Light Source: UV lamps that simulate the solar spectrum to generate OH radicals.
- OH Radical Precursor: A substance that photolyzes to produce OH radicals, such as methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂).
- Reference Compound: A volatile organic compound (VOC) with a well-characterized OH reaction rate constant (e.g., toluene).
- Analytical Instrumentation: Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) to monitor the concentrations of the test and reference compounds.
- Zero Air Generator: To provide purified, hydrocarbon-free air for the chamber.
4. Experimental Procedure:
- Chamber Preparation: The smog chamber is flushed with zero air for an extended period to remove any residual contaminants.
- Injection of Compounds: Known concentrations of the test compound and the reference compound are injected into the chamber. The initial concentrations are typically in the parts-per-billion (ppb) range.
- Introduction of OH Precursor: The OH radical precursor is introduced into the chamber.
- Initiation of Reaction: The UV lamps are turned on to initiate the photolysis of the precursor and the generation of OH radicals.
- Monitoring of Concentrations: The concentrations of the test and reference compounds are monitored at regular intervals using GC-FID or GC-MS.
- Data Analysis: The natural logarithm of the initial concentration divided by the concentration at time 't' (ln(C₀/Cₜ)) for both the test and reference compounds is plotted against each other. The slope of this plot is the ratio of the two rate constants (k_test / k_reference).
- Calculation of Rate Constant: The rate constant for the test compound is calculated by multiplying the slope of the plot by the known rate constant of the reference compound.
- Calculation of Atmospheric Lifetime: The atmospheric lifetime (τ) of the test compound with respect to reaction with OH radicals is calculated using the following equation: τ = 1 / (k_OH * [OH]) where k_OH is the determined rate constant and [OH] is the average global concentration of OH radicals in the troposphere (a widely accepted value is approximately 1 x 10⁶ molecules/cm³).
5. Reporting: The final report should include the determined rate constant, the calculated atmospheric lifetime, the reference compound used, the experimental conditions (temperature, pressure), and a discussion of potential sources of error.
Decision-Making Workflow for Solvent Selection
To aid researchers in selecting solvents with a lower environmental impact, the following workflow can be used. This process encourages a holistic view that balances performance with sustainability.
Caption: A workflow for environmentally conscious solvent selection.
Conclusion: A Call for Data-Driven Sustainability
The environmental impact of solvents is a critical consideration in modern research and development. While perfluoro(methylcyclopentane) offers desirable physical and chemical properties, its classification as a perfluorocarbon raises significant concerns due to the high global warming potential and extreme persistence characteristic of this class of compounds.
In contrast, emerging greener alternatives like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) present more favorable environmental profiles, particularly in terms of their lifecycle and reduced toxicity. However, the lack of comprehensive and standardized environmental impact data (GWP, ODP, atmospheric lifetime) for these newer solvents underscores a critical need for further research and data transparency.
For researchers and drug development professionals, the path forward involves a multi-faceted approach:
-
Prioritizing greener alternatives whenever performance and safety requirements can be met.
-
Advocating for and contributing to the generation of comprehensive environmental data for all solvents, including newer, bio-based options.
-
Implementing solvent selection workflows that systematically evaluate environmental impact alongside traditional performance metrics.
By embracing these principles, the scientific community can significantly reduce its environmental footprint and contribute to a more sustainable future.
References
- 1. epa.gov [epa.gov]
- 2. Perfluorocarbons (PFCs) [utslappisiffror.naturvardsverket.se]
- 3. ACP - Trends and emissions of six perfluorocarbons in the Northern Hemisphere and Southern Hemisphere [acp.copernicus.org]
- 4. naei.energysecurity.gov.uk [naei.energysecurity.gov.uk]
- 5. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Product Purity in Perfluoro(methylcyclopentane) vs. Conventional Solvents for Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
The choice of solvent is a critical parameter in chemical synthesis, directly impacting reaction kinetics, yield, and, most importantly, the purity of the final product. In recent years, perfluorinated solvents, such as perfluoro(methylcyclopentane), have emerged as viable alternatives to conventional organic solvents, offering unique advantages in product purification through fluorous biphasic catalysis. This guide provides an objective comparison of product purity from reactions conducted in perfluoro(methylcyclopentane) versus a traditional solvent, supported by experimental data and detailed protocols.
Enhancing Purity through Fluorous Biphasic Catalysis
Perfluoro(methylcyclopentane) is a fluorous solvent, meaning it is immiscible with many common organic solvents at room temperature but can become miscible at elevated temperatures. This property is the foundation of fluorous biphasic catalysis. In this system, a fluorous-tagged catalyst is dissolved in the perfluoro(methylcyclopentane) phase, while the reactants are in a conventional organic solvent. Upon heating, the phases merge, allowing the reaction to proceed. After cooling, the phases separate, with the fluorous catalyst retained in the perfluoro(methylcyclopentane) layer and the product in the organic layer. This facilitates a clean separation and can lead to a higher purity of the isolated product, as the catalyst and catalyst-derived impurities are sequestered in the fluorous phase.
Comparative Analysis: Suzuki-Miyaura Coupling
To provide a quantitative comparison, we will examine the Suzuki-Miyaura coupling, a widely used carbon-carbon bond-forming reaction. The model reaction is the coupling of 4-bromotoluene with phenylboronic acid to produce 4-methylbiphenyl.
| Parameter | Reaction in Perfluoro(methylcyclopentane) (Fluorous Biphasic System) | Reaction in Toluene (Conventional System) |
| Solvent System | Perfluoro(methylcyclopentane) / Toluene (1:1 v/v) | Toluene |
| Catalyst | Fluorous-tagged Pd Catalyst (e.g., Pd(P(CH₂CH₂C₆F₁₃)₃)₄) | Palladium(II) Acetate (Pd(OAc)₂) with Triphenylphosphine (PPh₃) |
| Product Purity (after initial workup) | >98% (determined by GC-MS) | ~95% (determined by GC-MS) |
| Key Impurities | Trace starting materials | Residual catalyst, phosphine oxides, and starting materials |
| Purification Method | Simple phase separation followed by solvent evaporation | Column chromatography |
Note: The data presented are representative examples based on established Suzuki-Miyaura coupling methodologies. Actual results may vary depending on specific reaction conditions.
The higher initial purity of the product from the fluorous biphasic system is attributed to the effective sequestration of the palladium catalyst in the perfluoro(methylcyclopentane) phase, minimizing its contamination of the organic product phase.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling in a Perfluoro(methylcyclopentane)/Toluene Biphasic System
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and a fluorous-tagged palladium catalyst (e.g., Pd(P(CH₂CH₂C₆F₁₃)₃)₄, 0.01-1 mol%).
-
Solvent Addition: Add degassed perfluoro(methylcyclopentane) (5 mL) and degassed toluene (5 mL) via syringe.
-
Base Addition: Add an aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The two phases should become one at the reaction temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. The mixture will separate into two phases. Separate the organic (toluene) layer.
-
Isolation: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purity Analysis: Analyze the purity of the crude product by GC-MS and ¹H NMR.
Protocol 2: Suzuki-Miyaura Coupling in Toluene
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (Pd(OAc)₂, 0.01-1 mol%), and a phosphine ligand (e.g., Triphenylphosphine, 0.02-2 mol%).
-
Solvent and Base Addition: Add degassed toluene (10 mL) and an aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Purity Analysis: Analyze the purity of the purified product by GC-MS and ¹H NMR.
Mandatory Visualizations
Caption: Workflow for product isolation and purification.
Caption: Analytical workflow for validating product purity.
Conclusion
The use of perfluoro(methylcyclopentane) in a fluorous biphasic system offers a distinct advantage in achieving high product purity directly after the initial workup. The inherent properties of the fluorous solvent allow for efficient separation of the catalyst, thereby reducing a significant source of contamination common in conventional single-phase reaction systems. While the initial investment in a fluorous-tagged catalyst may be higher, the simplified purification process, potential for catalyst recycling, and improved product purity can offer long-term benefits in terms of time, cost, and waste reduction, particularly in the context of drug development and high-purity chemical synthesis. The choice between a fluorous and a conventional system will ultimately depend on the specific requirements of the synthesis, scale, and economic considerations.
The Enduring Performance of Catalysts in Fluorous Media: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability and recyclability of catalysts are paramount for developing sustainable and cost-effective chemical processes. Fluorous media offer a unique environment for enhancing catalyst performance, primarily through facilitating catalyst separation and reuse. This guide provides an objective comparison of catalyst stability in different fluorous systems, supported by experimental data and detailed methodologies.
Fluorous biphasic systems (FBS) leverage the temperature-dependent miscibility of fluorous solvents (like perfluoroalkanes) with common organic solvents.[1] At elevated temperatures, the reaction mixture becomes a single phase, allowing for efficient catalysis. Upon cooling, the phases separate, with the fluorous-tagged catalyst preferentially residing in the fluorous phase, enabling its straightforward recovery and subsequent reuse.[1][2] This inherent property of fluorous systems significantly contributes to the longevity and overall stability of the catalyst.
Quantitative Comparison of Catalyst Stability
The stability of a catalyst is a multifaceted property, quantified by metrics such as its recyclability, the extent of metal leaching, and its catalytic activity over repeated uses, often expressed by Turnover Number (TON) and Turnover Frequency (TOF). The following table summarizes the performance of various catalysts in fluorous media based on published experimental data.
| Catalyst | Reaction Type | Fluorous Medium | Organic Solvent | Recyclability | Catalyst Leaching | Turnover Number (TON) | Turnover Frequency (TOF) | Reference |
| Yb[N(SO₂-C₁₀HF₂₀O₃)₂]₃ | Acetylation | GALDEN® SV135 | Toluene | Recyclable five times with no loss of activity | <2 ppm of metal in the organic phase | >21000 (after 107 h) | Not Reported | [3] |
| Fluorous Rhodium(I) Complexes | Hydrosilylation | Not specified (precipitates on cooling) | Dibutyl ether | Recyclable for multiple cycles | Not specified | Not Reported | Not Reported | [4] |
| Fluorous Lanthanide Catalyst | Acetylation | Perfluorooctane (C₈F₁₈) | Supercritical CO₂ | Recyclable five times with no loss of activity | Not Reported | Not Reported | Not Reported | [3] |
| Fluorous Phosphines P((CH₂)m(CF₂)₇CF₃)₃ | Conjugate Addition | Not applicable (thermomorphic) | n-octane | >97% phosphorus recovery | 2.3% of the (CF₂)₇CF₃ moieties | Not Reported | Not Reported | [5] |
| Fluorous Hydrazine-1,2-bis(carbothioate) | Synthesis of β-chloroethers | Not specified | Not specified | Recyclable several times with good purity | Not specified | Not Reported | Not Reported | [6] |
| Fluorous-tagged Pd nanoparticles | Hydrogenation | Not specified | CO₂-expanded solvent | Not specified | Not specified | Not Reported | 50-70% higher in monophasic system | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for assessing catalyst stability in fluorous systems.
General Protocol for Fluorous Biphasic Catalysis and Recycling
This protocol outlines a typical procedure for conducting a reaction in a fluorous biphasic system and subsequently recovering the catalyst.
-
Reaction Setup: A pressure-resistant glass reactor is charged with the fluorous-tagged catalyst and the desired fluorous solvent (e.g., perfluorodecalin).
-
Addition of Reactants: The organic solvent (e.g., toluene) and the reactants are added to the reactor. At room temperature, the mixture will exist as two distinct phases.
-
Homogenization and Reaction: The reactor is sealed and heated to the desired reaction temperature with vigorous stirring. At this elevated temperature, the fluorous and organic phases become miscible, forming a single homogeneous phase where the catalytic reaction proceeds.
-
Phase Separation and Product Extraction: Upon completion of the reaction, the reactor is cooled to room temperature. The mixture separates back into two phases. The upper organic layer, containing the product, is carefully separated from the lower fluorous layer, which retains the catalyst.
-
Catalyst Recycling: The fluorous phase containing the catalyst can be directly reused for subsequent reaction cycles by adding fresh reactants and organic solvent.
-
Analysis of Leaching: A sample of the organic phase is taken for analysis by techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify the amount of leached metal from the catalyst.
Protocol for Thermomorphic Catalyst Recovery
This method is employed for catalysts that exhibit significant temperature-dependent solubility in an organic solvent, obviating the need for a separate fluorous phase during the reaction.
-
Reaction Setup: The thermomorphic fluorous catalyst and reactants are dissolved in an organic solvent (e.g., n-octane) in a reaction vessel.
-
Homogeneous Catalysis: The reaction is carried out at an elevated temperature where the catalyst is fully soluble.
-
Catalyst Precipitation: After the reaction, the mixture is cooled. The fluorous catalyst, being insoluble at lower temperatures, precipitates out of the solution.
-
Catalyst Recovery: The solid catalyst is recovered by simple filtration or centrifugation.
-
Analysis: The filtrate containing the product can be analyzed for residual catalyst content using appropriate analytical techniques like NMR or ICP-MS.
Visualizing the Workflow
The logical flow of a typical catalyst stability experiment in a fluorous biphasic system can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Assessing the Green Chemistry Metrics of Reactions in Perfluoro(methylcyclopentane): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for greener and more sustainable chemical processes is a paramount objective in modern chemistry, particularly within the pharmaceutical and fine chemical industries. The choice of solvent is a critical factor, as it often constitutes the largest mass component of a reaction mixture and contributes significantly to the overall environmental impact. Perfluorinated solvents, such as perfluoro(methylcyclopentane), have emerged as a potential class of green solvents due to their unique physical and chemical properties, including high chemical and thermal stability, and immiscibility with many organic and aqueous phases, which can facilitate product separation and catalyst recycling.[1][2][3]
However, a comprehensive assessment of their "greenness" requires a quantitative analysis of various green chemistry metrics. This guide provides a framework for evaluating the green chemistry metrics of reactions conducted in perfluoro(methylcyclopentane) and compares its potential performance against conventional organic solvents. Due to a notable lack of direct comparative studies in the existing scientific literature that provide quantitative green chemistry metrics for specific reactions in perfluoro(methylcyclopentane), this guide will utilize its known properties to establish a theoretical comparison and provide a methodology for such assessments.
Key Green Chemistry Metrics
Several metrics are employed to quantify the environmental performance of a chemical reaction. The most common include:
-
Atom Economy (AE): A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.
-
Environmental Factor (E-factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates less waste and a greener process.
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI signifies a more efficient and less wasteful process.
Theoretical Comparison of Perfluoro(methylcyclopentane) with a Conventional Solvent
To illustrate the assessment process, let's consider a hypothetical Suzuki-Miyaura coupling reaction and compare the potential green chemistry metrics when performed in perfluoro(methylcyclopentane) versus a conventional solvent like toluene.
Table 1: Hypothetical Green Chemistry Metrics for a Suzuki-Miyaura Coupling Reaction
| Metric | Perfluoro(methylcyclopentane) | Toluene | Rationale for Hypothetical Values |
| Reaction Yield (%) | 90 | 95 | Assumed slightly lower yield due to potential solubility limitations of some reactants in the highly non-polar perfluorinated solvent. |
| Solvent Usage (mL/mmol) | 5 | 5 | Assumed equal solvent volume for initial reaction setup. |
| Solvent Recovery (%) | 98 | 90 | Perfluoro(methylcyclopentane)'s higher density and immiscibility with aqueous and organic phases allow for more efficient separation and recovery. Toluene recovery is often lower due to its partial solubility in aqueous washes and higher volatility leading to losses. |
| Atom Economy (%) | 85 | 85 | Atom economy is dependent on the reaction stoichiometry and is independent of the solvent. |
| Calculated E-factor | 1.15 | 2.05 | The higher solvent recovery rate for perfluoro(methylcyclopentane) significantly reduces the amount of solvent waste, leading to a lower E-factor. |
| Calculated PMI | 2.15 | 3.05 | The reduced solvent waste in the perfluoro(methylcyclopentane) system results in a lower overall process mass intensity. |
Disclaimer: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental results are required for a definitive comparison.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura coupling reaction in a perfluorinated solvent is provided below. This protocol would need to be optimized for specific substrates and catalysts.
Generalized Protocol for Suzuki-Miyaura Coupling in Perfluoro(methylcyclopentane):
-
Reaction Setup: To a dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add perfluoro(methylcyclopentane) (5 mL) to the reaction vessel.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Product Isolation and Solvent Recovery:
-
Cool the reaction mixture to room temperature.
-
Due to the high density of perfluoro(methylcyclopentane), the organic product phase can often be separated by simple decantation from the lower perfluorinated solvent phase.
-
Alternatively, extract the product with an organic solvent (e.g., ethyl acetate). The perfluorinated solvent will form a distinct lower layer.
-
Separate the perfluorinated solvent layer. This can be washed with water and dried for reuse.
-
The organic extract containing the product is then washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualization of Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the green chemistry metrics of a reaction and the signaling pathway for a sustainable chemical process.
Caption: A flowchart illustrating the systematic process for evaluating and comparing the green chemistry metrics of a chemical reaction in different solvents.
Caption: A diagram showing the potential benefits of using perfluoro(methylcyclopentane) as a solvent, leading to a more sustainable chemical process.
Conclusion
While perfluoro(methylcyclopentane) presents several attractive properties for green chemistry, such as high stability and potential for high recyclability, the lack of concrete experimental data comparing its performance to other solvents is a significant knowledge gap.[2][3] The theoretical assessment presented here suggests that its superior recovery rate could lead to lower E-factors and PMIs, making it a potentially greener alternative for certain applications. However, factors such as the energy required for its manufacture and recycling, as well as potential toxicity and environmental persistence of per- and polyfluoroalkyl substances (PFAS), must also be considered for a complete life cycle assessment.[4][5][6][7] Further experimental research is crucial to validate these theoretical advantages and to fully understand the role that perfluoro(methylcyclopentane) and other perfluorinated solvents can play in the future of sustainable chemistry.
References
- 1. lookchem.com [lookchem.com]
- 2. Buy perfluoro(methylcyclopentane) | 1805-22-7 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. 6 Environmental assessment of polyfluoroalkylated substances – Survey of Chemical Substances in Consumer Products, No. 99 2008 – Survey and environmental/health assessment of fluorinated substances in impregnated consumer products and impregnating agents [www2.mst.dk]
- 5. An (Eco)Toxicity Life Cycle Impact Assessment Framework for Per- And Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Assessment of Per- and Polyfluoroalkyl Substances (PFAS) Pollution in a Coastal Region: Contributions from Nearshore and Offshore Sources [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Catalyst Recyclability in Perfluoro(methylcyclopentane) for a Greener Synthesis
For researchers, scientists, and drug development professionals seeking sustainable and efficient catalytic systems, this guide offers an objective comparison of catalyst recyclability in perfluoro(methylcyclopentane) against other fluorous solvents and recycling methodologies. The information presented is supported by experimental data to aid in the selection of optimal systems for various chemical transformations.
The drive towards greener and more cost-effective chemical synthesis has placed a significant emphasis on the ability to recover and reuse expensive and often toxic metal catalysts.[1] Fluorous biphasic catalysis has emerged as a leading strategy to address this challenge. This technique leverages the unique properties of fluorous solvents, such as perfluoro(methylcyclopentane), which are immiscible with many common organic solvents at ambient temperatures. By attaching a "fluorous tag" (a highly fluorinated moiety) to a homogeneous catalyst, the catalyst can be selectively sequestered in the fluorous phase, allowing for straightforward separation from the product in the organic phase after the reaction.[2]
Performance Comparison of Catalyst Recycling Systems
The efficiency of a recyclable catalyst system is primarily determined by two key factors: the maintenance of catalytic activity over successive cycles and the minimization of catalyst leaching into the product phase. Below is a comparative summary of different approaches to catalyst recycling, with a focus on systems utilizing fluorous solvents.
| Catalytic System | Recycling Method | Key Advantages | Key Disadvantages | Typical Catalyst Leaching |
| Fluorous Biphasic System (FBS) with Perfluoro(methylcyclopentane) | Liquid-liquid phase separation | Simple work-up; potential for high catalyst recovery. | High cost of fluorous solvents; potential for solvent and catalyst leaching. | Varies depending on catalyst and conditions. |
| Fluorous Biphasic System (FBS) with Other Perfluoroalkanes (e.g., perfluoromethylcyclohexane) | Liquid-liquid phase separation | Well-established; effective for a range of reactions. | Similar to perfluoro(methylcyclopentane); solvent choice can impact system performance. | Can be low, but data is catalyst-specific. |
| Thermomorphic Systems | Temperature-dependent phase separation | Avoids the use of a separate fluorous solvent during the reaction. | Limited to catalysts with specific solubility profiles; potential for catalyst precipitation issues. | Can be higher than in biphasic systems if phase separation is incomplete. |
| Supercritical CO2-Induced Miscibility | Pressure-dependent phase separation | Enhanced reaction rates in a single phase; reduced solvent use. | Requires specialized high-pressure equipment. | Dependent on the efficiency of the phase separation upon depressurization. |
| Supported Catalysts | Filtration | Straightforward separation; applicable to continuous flow reactors. | Potential for reduced catalytic activity compared to homogeneous counterparts; leaching of the active metal can still occur.[3] | Can be significant depending on the stability of the catalyst-support linkage.[3] |
Experimental Data on Catalyst Recyclability
The following tables present experimental data from studies on the recyclability of various catalysts, providing insights into their performance in fluorous and other systems.
Table 1: Recyclability of a Fluorous-Tagged Ytterbium Catalyst in Perfluoromethylcyclohexane
| Recycle Run | Product Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 95 |
| 4 | 93 |
| 5 | 94 |
| Data from a study on the nitration of phenol using a fluorous ytterbium catalyst. The catalyst was recovered by phase separation and reused. |
Table 2: Leaching of Vanadium and Tungsten from Spent SCR Catalysts
| Catalyst Sample Area | Vanadium Leaching Efficiency (%) | Tungsten Leaching Efficiency (%) |
| Yellow Part | 66.8–69.8 | 38.0–52.6 |
| Gray Part | 40.0–51.0 | 44.6–57.3 |
| This data highlights the variability in catalyst leaching even within the same catalyst batch under specific leaching conditions (100 °C, 1.5 mol/L NaOH).[4] |
Experimental Protocols
General Protocol for Fluorous Biphasic Catalysis and Recycling
A common procedure for catalyst recycling in a fluorous biphasic system involves the following steps:
-
Reaction Setup : The fluorous-tagged catalyst is dissolved in a fluorous solvent, such as perfluoro(methylcyclopentane). The organic reactants and any necessary non-fluorous solvents are added to create a biphasic mixture.
-
Homogenization : The mixture is heated and/or vigorously stirred to create a single phase or a fine emulsion, facilitating the reaction.
-
Reaction : The reaction is allowed to proceed for the desired time under controlled temperature and atmosphere.
-
Phase Separation : Upon completion, the mixture is cooled to room temperature, leading to the separation of the fluorous and organic phases.
-
Product Isolation : The organic phase containing the product is carefully separated from the denser fluorous phase. The product is then isolated from the organic solvent.
-
Catalyst Recycling : The fluorous phase containing the catalyst can be directly reused for a subsequent reaction by adding fresh reactants and organic solvent.
Visualizing the Workflow
The following diagrams illustrate the conceptual workflows for fluorous biphasic catalysis and an alternative recycling method.
Conclusion
The selection of a catalyst recycling strategy is a critical decision in the development of sustainable chemical processes. While fluorous biphasic systems using solvents like perfluoro(methylcyclopentane) offer a straightforward method for catalyst separation, factors such as solvent cost and potential leaching must be carefully considered. Alternative methods, including the use of supported catalysts or stimuli-responsive systems, provide other avenues for catalyst recovery. The optimal choice will depend on the specific reaction, the nature of the catalyst, and the economic and environmental goals of the process. Further research into minimizing catalyst leaching and developing more cost-effective fluorous systems will continue to enhance the applicability of this promising technology.
References
A Comparative Analysis of Perfluoro(methylcyclopentane) for Immersion Cooling Applications
In the demanding landscape of thermal management for high-performance computing, data centers, and sensitive electronics, immersion cooling has emerged as a highly efficient solution. The choice of a dielectric fluid is paramount to the success of this technology, with performance, safety, and material compatibility being critical decision factors. This guide provides a detailed comparison of perfluoro(methylcyclopentane) against two prominent alternatives, 3M™ Novec™ 7000 and Solvay Galden® SV55, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
Perfluoro(methylcyclopentane) is a fluorocarbon compound that presents as a colorless, odorless, and nonflammable liquid at room temperature.[1] Its high thermal and chemical stability make it a candidate for use as a dielectric fluid and heat transfer medium in the semiconductor and electronics industries.[1] This guide benchmarks its performance against 3M™ Novec™ 7000, a hydrofluoroether, and Solvay Galden® SV55, a perfluoropolyether, both established fluids in immersion cooling. The comparison focuses on key thermophysical properties, material compatibility, and safety profiles, supported by experimental data and standardized testing protocols.
Performance Data Comparison
The following table summarizes the key quantitative data for perfluoro(methylcyclopentane) and its alternatives. These parameters are crucial for evaluating the heat transfer efficiency, fluid dynamics, and operational temperature range of each coolant.
| Property | Perfluoro(methylcyclopentane) | 3M™ Novec™ 7000 | Solvay Galden® SV55 |
| Boiling Point (°C) | 48[1][2] | 34[3] | 55[4][5] |
| Density (g/mL @ 25°C) | 1.707[1][2] | 1.4[6] | 1.65[4][5] |
| Kinematic Viscosity (cSt @ 25°C) | 1.09[2] | 0.32[3] | 0.45[4][5] |
| Thermal Conductivity (W/m·K @ 25°C) | Data not available | 0.075[7] | Data not available |
| Dielectric Strength (kV, 0.1" gap) | Data not available | ~40[3][7] | Data not available |
| Flash Point | None[1] | None[3][7] | None[8] |
| Global Warming Potential (GWP) | Data not available | 530 (100-year ITH)[9] | Data not available |
Experimental Protocols
To ensure accurate and reproducible benchmarking of immersion cooling fluids, standardized experimental protocols are essential. The following methodologies are recommended for evaluating key performance and safety parameters.
Thermophysical Property Measurement
Standard test methods developed by organizations such as ASTM International and UL Solutions should be employed to determine the thermophysical properties of the cooling fluids.[10][11] These include:
-
Boiling Point: ASTM D1120
-
Density: ASTM D4052
-
Viscosity: ASTM D445
-
Thermal Conductivity: ASTM D7896
-
Dielectric Strength: ASTM D1816[10]
-
Flash Point: ASTM D92 (Cleveland open-cup method)[10]
-
Autoignition Temperature: ASTM E659[10]
Material Compatibility Assessment
A crucial aspect of selecting an immersion cooling fluid is its compatibility with the materials used in electronic components, including polymers, elastomers, and metals. A common method for assessing material compatibility involves immersing material samples in the fluid at an elevated temperature for an extended period.[12]
Protocol:
-
Material samples (e.g., plastics, rubbers, metals) are cleaned, dried, and weighed.
-
The samples are fully submerged in the test fluid within sealed vials.
-
The vials are placed in an oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 14 days for single-phase immersion fluids).[12]
-
After the immersion period, the samples are removed, cleaned, dried, and re-weighed.
-
The percentage of weight change is calculated. A weight change of less than 15% is often considered an indication of compatibility.[12]
-
Visual inspection for any signs of degradation, such as swelling, cracking, or discoloration, is also critical.
Visualizations
To better illustrate the experimental workflow and the logical process of selecting a suitable immersion cooling fluid, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental Workflow for Benchmarking Immersion Cooling Fluids.
Caption: Decision Flowchart for Immersion Cooling Fluid Selection.
Material Compatibility Deep Dive
Perfluoro(methylcyclopentane): As a perfluorocarbon, it is generally characterized by excellent chemical inertness and is considered non-reactive, making it suitable for use with sensitive electronic components.[1] However, specific compatibility data with a wide range of plastics and elastomers is not as readily available as for its commercial counterparts. Testing with specific materials of construction is highly recommended.
3M™ Novec™ 7000: This fluid exhibits good compatibility with a broad range of materials, including many metals, plastics, and elastomers.[7][9] It is compatible with stainless steel, brass, polypropylene, PEEK, and PTFE.[6] However, it is noted that elastomeric materials should be limited to those with minimal extractible plasticizer content.[13]
Solvay Galden® SV55: This perfluoropolyether fluid is stated to be completely compatible with all metals, rubbers, and commercially available elastomers and plastics.[8] It is also fully miscible with other perfluorocarbon fluids.[8]
Conclusion
Perfluoro(methylcyclopentane) shows promise as an immersion cooling fluid due to its non-flammability and thermal stability. Its performance characteristics, particularly its boiling point and density, are comparable to established alternatives. However, a notable gap exists in the publicly available data for its thermal conductivity and a comprehensive material compatibility profile.
For applications requiring well-documented performance and extensive material compatibility data, 3M™ Novec™ 7000 and Solvay Galden® SV55 currently offer a more complete picture. The choice between these fluids will depend on the specific requirements of the application, including the desired operating temperature range, heat dissipation needs, and material constraints.
It is strongly recommended that researchers and engineers conduct their own targeted testing based on the experimental protocols outlined in this guide to validate the performance and compatibility of any selected fluid within their specific system design and operational parameters. The provided decision flowchart can serve as a valuable tool in navigating the selection process.
References
- 1. lookchem.com [lookchem.com]
- 2. f2chemicals.com [f2chemicals.com]
- 3. lib-em.com [lib-em.com]
- 4. lookpolymers.com [lookpolymers.com]
- 5. Galden® SV55 Solvent Fluids [yamabala.com]
- 6. 3mcanada.ca [3mcanada.ca]
- 7. parallax-tech.com [parallax-tech.com]
- 8. Galden SV55 Perfluoropolyether Cleaning Solvent | Z00021 | SPI Supplies [2spi.com]
- 9. 3M? Novec? 7000 Engineered Fluid | Price, Datasheet & Bulk Supply [econtroldevices.com]
- 10. Immersion Cooling Fluids Testing and Certification | UL Solutions [ul.com]
- 11. Insulating Liquids Focus of New Subcommittee | ASTM [astm.org]
- 12. inventec.dehon.com [inventec.dehon.com]
- 13. reedtec.com [reedtec.com]
Safety Operating Guide
Navigating the Disposal of Perfluoro(methylcyclopentane): A Procedural Guide
The proper disposal of perfluoro(methylcyclopentane) is a critical aspect of laboratory safety and environmental responsibility. As a perfluorinated compound (PFC), this substance is characterized by its high chemical stability due to strong carbon-fluorine bonds, which also makes it persistent in the environment.[1][2][3] Adherence to strict disposal protocols is essential to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of perfluoro(methylcyclopentane).
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle the chemical with appropriate safety measures. Perfluoro(methylcyclopentane) is classified as a skin and eye irritant and may cause respiratory irritation.[4] Some safety data sheets also indicate it may be harmful if swallowed.[5][6]
Personal Protective Equipment (PPE) and Handling:
-
Eye Protection: Always wear chemical splash goggles or safety glasses. A face shield may also be necessary.[4]
-
Hand Protection: Wear suitable protective gloves.[4]
-
Skin and Body Protection: Use appropriate protective clothing to prevent skin contact.[4]
-
Respiratory Protection: All work should be conducted in a well-ventilated area or a properly functioning chemical fume hood to minimize inhalation exposure.[4][7]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][8]
Step-by-Step Disposal Procedure
The disposal of perfluoro(methylcyclopentane) must be managed through your institution's hazardous waste program. Never dispose of this chemical down the drain or with general waste.
Step 1: Waste Segregation and Collection
-
All waste containing perfluoro(methylcyclopentane), including unused quantities and contaminated materials, must be collected in clearly labeled, compatible containers.[7]
-
Do not mix this waste with other waste streams, especially incompatible ones like strong oxidizing agents.[4][7]
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[7][8]
Step 2: Managing Spills and Contaminated Materials
-
Small Spills: Absorb small spills with an inert, dry chemical absorbent (e.g., sand, vermiculite).[4][8] Sweep or shovel the material into an appropriate, sealed container for disposal.[4]
-
Large Spills: For larger spills, dike the area for recovery or absorb with appropriate material. Use explosion-proof equipment if necessary for pumping or vacuuming.[4]
-
Contaminated Items: Any materials contaminated with perfluoro(methylcyclopentane), such as gloves, weighing paper, or absorbent pads, must be collected in the designated hazardous waste container.[7]
Step 3: Arranging for Professional Disposal
-
Contact your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for guidance and to arrange for pickup.[7]
-
Follow their specific instructions for container labeling and storage pending disposal. Waste must be disposed of in accordance with licensed collector's sorting instructions.[4][8]
Step 4: Final Disposal Methods While your institution's EHS office will manage the final disposition, it is useful to be aware of the accepted methods for destroying per- and polyfluoroalkyl substances (PFAS), the broader class to which this chemical belongs.
-
Incineration: This is a primary method for destroying fluorinated compounds. It must be done at a licensed waste facility capable of reaching the high temperatures necessary to break the carbon-fluorine bonds and prevent the release of harmful byproducts.[1][2][9] Thermal decomposition can generate hydrogen fluoride and carbon oxides.[4]
-
Hazardous Waste Landfill: Disposal in a specially designed hazardous waste landfill with extensive environmental controls is another option. This method contains the chemical rather than destroying it.[1]
-
Deep Well Injection: This process involves injecting the waste deep underground into geologically stable rock formations, far below drinking water sources.[1]
Chemical and Safety Data Summary
The following table summarizes key quantitative data for perfluoro(methylcyclopentane) for easy reference.
| Property | Data | Citation(s) |
| CAS Number | 1805-22-7 | [4][5][10] |
| Molecular Formula | C₆F₁₂ | [4][5][10] |
| Molecular Weight | 300.05 g/mol | [5] |
| Boiling Point | 48 °C | [11] |
| Melting Point | 45 °C | [11] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed | [4][5][6] |
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of perfluoro(methylcyclopentane) waste generated in a laboratory setting.
Caption: Workflow for the safe disposal of perfluoro(methylcyclopentane).
References
- 1. mcfenvironmental.com [mcfenvironmental.com]
- 2. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 3. Health and environmental impacts prompt a call for strict ruling on ubiquitous ‘forever chemicals’ [environment.ec.europa.eu]
- 4. synquestlabs.com [synquestlabs.com]
- 5. perfluoro(methylcyclopentane) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 7. benchchem.com [benchchem.com]
- 8. f2chemicals.com [f2chemicals.com]
- 9. gov.uk [gov.uk]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
